molecular formula C56H83N9O15 B15576175 Rivulariapeptolides 1121

Rivulariapeptolides 1121

カタログ番号: B15576175
分子量: 1122.3 g/mol
InChIキー: NSLGLRCZEMNFTE-AUUVJQGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rivulariapeptolides 1121 is a useful research compound. Its molecular formula is C56H83N9O15 and its molecular weight is 1122.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C56H83N9O15

分子量

1122.3 g/mol

IUPAC名

[(2R,3S)-3-[[(2S)-1-butanoylpyrrolidine-2-carbonyl]amino]-4-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutan-2-yl] (2S)-1-butanoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C56H83N9O15/c1-11-16-42(67)63-26-14-18-38(63)49(71)60-47(32(8)79-55(77)39-19-15-27-64(39)43(68)17-12-2)52(74)61-46-33(9)80-56(78)45(31(6)7)59-50(72)40(29-34-20-22-35(66)23-21-34)62(10)54(76)41(28-30(4)5)65-44(69)25-24-37(53(65)75)58-48(70)36(13-3)57-51(46)73/h13,20-23,30-33,37-41,44-47,66,69H,11-12,14-19,24-29H2,1-10H3,(H,57,73)(H,58,70)(H,59,72)(H,60,71)(H,61,74)/b36-13-/t32-,33-,37+,38+,39+,40+,41+,44-,45+,46+,47+/m1/s1

InChIキー

NSLGLRCZEMNFTE-AUUVJQGUSA-N

製品の起源

United States

Foundational & Exploratory

The Natural Origin of Rivulariapeptolide 1121: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivulariapeptolide 1121 is a potent serine protease inhibitor belonging to the family of 3-amino-6-hydroxy-2-piperidone (Ahp)-cyclodepsipeptides. This technical guide delves into the natural origin of Rivulariapeptolide 1121, detailing its discovery, the producing organism, and the experimental methodologies employed for its isolation and characterization. The innovative use of a native metabolomics approach for its identification from a complex environmental sample is highlighted, providing a case study for modern natural product drug discovery. Quantitative data on its physicochemical properties and bioactivity are presented, alongside diagrams illustrating the experimental workflow.

Natural Source and Producing Organism

Rivulariapeptolide 1121 is a specialized metabolite produced by a marine cyanobacterium.[1][2] The producing organism has been identified as a member of the genus Rivularia, a type of cyanobacteria belonging to the family Rivulariaceae.[3][4][5] These cyanobacteria were collected from an environmental biofilm.[4] Cyanobacteria, in general, are recognized as a prolific source of structurally diverse and biologically active natural products.[1][6][7]

Discovery via Native Metabolomics

The discovery of Rivulariapeptolide 1121 was a direct outcome of an advanced screening technique known as native metabolomics.[1][3][4][8] This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the simultaneous detection of protein binding via native mass spectrometry.[1][8]

In this specific case, a crude methanolic extract from the marine cyanobacteria community was screened for inhibitors of the serine protease chymotrypsin (B1334515).[1][4] The native metabolomics workflow successfully identified 30 distinct chymotrypsin binders from this single complex extract.[1][3][4] This powerful technique circumvents the traditional bottleneck of bioactivity-guided fractionation by directly identifying active compounds in a complex mixture, thereby accelerating the discovery process.

Isolation and Purification Protocol

Following its identification as a potent chymotrypsin binder, Rivulariapeptolide 1121 was targeted for isolation and purification. The general workflow for its extraction and purification is outlined below.

Extraction

The initial step involved the extraction of metabolites from the crude cyanobacterial biomass using methanol.[1]

Solid-Phase Extraction (SPE)

The crude methanolic extract was then subjected to solid-phase extraction to separate the components into fractions of decreasing polarity.[1]

Preparative High-Performance Liquid Chromatography (HPLC)

The fraction containing the rivulariapeptolides was further purified using preparative reverse-phase HPLC.[1][9] Specific subfractions were collected, and Rivulariapeptolide 1121 was isolated from subfractions 1-2-10 and 1-2-11, yielding 1.1 mg of the pure compound.[9]

Structural Elucidation

The planar structure of Rivulariapeptolide 1121 was determined using state-of-the-art analytical techniques, primarily high-resolution tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4]

Quantitative Data

The following tables summarize the key quantitative data for Rivulariapeptolide 1121.

Table 1: Physicochemical Properties of Rivulariapeptolide 1121
PropertyValueReference
Exact Mass [M+H]+ 1122.6080[1][4]
Molecular Formula C56H84N9O15[1][4]
Table 2: Bioactivity of Rivulariapeptolide 1121 and Related Compounds
CompoundTarget ProteaseIC50 (nM)Reference
Rivulariapeptolide 1121 (3) ChymotrypsinData presented as mean ± SD, n=3[3]
Rivulariapeptolide 1185 (1)Chymotrypsin13.17 ± SD[1]
Rivulariapeptolide 1155 (2)ChymotrypsinPotency data available[3]
Rivulariapeptolide 988 (4)ChymotrypsinPotency data available[3]
Molassamide (5)Chymotrypsin862.60 ± SD[1]
Molassamide B (6)Chymotrypsin24.65 ± SD[1]

Note: Specific IC50 for Rivulariapeptolide 1121 against chymotrypsin is not explicitly stated in the provided abstracts, but it is confirmed to be a nanomolar inhibitor.[1][2][3][4]

Visualized Experimental and Logical Workflows

Diagram 1: Native Metabolomics Discovery Workflow

Native_Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 Native Metabolomics Screening cluster_2 Targeted Isolation & Characterization Cyanobacteria Cyanobacterial Biomass CrudeExtract Crude Methanolic Extract Cyanobacteria->CrudeExtract Methanol Extraction LCMS Non-targeted LC-MS/MS CrudeExtract->LCMS NativeMS Native MS with Chymotrypsin Infusion CrudeExtract->NativeMS DataAnalysis Data Analysis: Identify Protein-Ligand Complexes LCMS->DataAnalysis NativeMS->DataAnalysis SPE Solid-Phase Extraction DataAnalysis->SPE Identified as Chymotrypsin Binder PrepHPLC Preparative HPLC SPE->PrepHPLC PureCompound Pure Rivulariapeptolide 1121 PrepHPLC->PureCompound StructureElucidation NMR & MS/MS Analysis PureCompound->StructureElucidation SAR_Logic cluster_compounds Isolated Compounds cluster_analysis Analysis R1185 Rivulariapeptolide 1185 Bioassay Serine Protease Inhibition Assays R1185->Bioassay R1155 Rivulariapeptolide 1155 R1155->Bioassay R1121 Rivulariapeptolide 1121 R1121->Bioassay Molas Molassamide Molas->Bioassay MolasB Molassamide B MolasB->Bioassay SAR Structure-Activity Relationship (SAR) Bioassay->SAR Comparative Analysis

References

The Architecture of Nature's Nanomachinery: An In-depth Guide to the Biosynthesis of Rivulariapeptolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolides are a class of cyclic depsipeptides produced by cyanobacteria, first identified through innovative native metabolomics screening. These natural products have garnered significant attention due to their potent and selective inhibition of serine proteases, such as chymotrypsin (B1334515) and elastase, positioning them as promising leads for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of rivulariapeptolides, drawing upon the established knowledge of similar cyanobacterial peptides, particularly cyanopeptolins. While the specific biosynthetic gene cluster for rivulariapeptolides has not yet been fully elucidated in published literature, their structural similarity to other Ahp-cyclodepsipeptides allows for the construction of a robust biosynthetic model. This document details the proposed enzymatic machinery, presents relevant quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual representations of the core biosynthetic processes.

Core Biosynthesis Pathway: A Non-Ribosomal Peptide Synthetase (NRPS) Model

Rivulariapeptolides are assembled by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). These molecular assembly lines are modular in nature, with each module responsible for the incorporation of a specific monomeric unit into the growing peptide chain. Based on the structures of known rivulariapeptolides and the well-characterized biosynthesis of cyanopeptolins, a putative NRPS gene cluster, herein designated "riv", is proposed to orchestrate their formation.

The biosynthesis is initiated by a loading module that activates the first building block, followed by a series of elongation modules, and is terminated by a releasing domain that catalyzes the cyclization and release of the final product. Key features of the proposed rivulariapeptolide NRPS include:

  • Modular Architecture: The synthetase is composed of multiple modules, each containing a set of catalytic domains.

  • Domain Organization: A typical elongation module comprises an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for covalent tethering of the activated monomer, and a Condensation (C) domain for peptide bond formation.

  • Specialized Domains: The riv cluster is expected to contain additional domains for modifications such as N-methylation and the formation of the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.

  • Thioesterase Domain: A C-terminal Thioesterase (TE) domain is responsible for the macrocyclization and release of the mature rivulariapeptolide.

Proposed Modular Organization of the Rivulariapeptolide NRPS

The following diagram illustrates the hypothetical modular arrangement of the NRPS responsible for the synthesis of a representative rivulariapeptolide.

Rivulariapeptolide_NRPS cluster_loading Loading Module cluster_elongation1 Module 1 cluster_elongation2 Module 2 cluster_elongation3 Module 3 (Ahp) cluster_elongation4 Module 4 cluster_elongation5 Module 5 (N-Me) cluster_release Release A0 A T0 T A0->T0 C1 C T0->C1 A1 A C1->A1 T1 T A1->T1 C2 C T1->C2 A2 A C2->A2 T2 T A2->T2 C3 C T2->C3 A3 A C3->A3 T3 T A3->T3 C4 C T3->C4 A4 A C4->A4 T4 T A4->T4 C5 C T4->C5 A5 A C5->A5 MT MT A5->MT T5 T MT->T5 TE TE T5->TE

Proposed modular organization of a rivulariapeptolide NRPS.

Data Presentation: Rivulariapeptolide Structures and Precursors

The structural diversity of rivulariapeptolides arises from the variation in the amino acid and fatty acid precursors incorporated by the NRPS machinery. The following table summarizes the structures of known rivulariapeptolides.

RivulariapeptolideMolecular FormulaMass [M+H]⁺R1R2R3
1185 C₆₁H₈₈N₉O₁₅1186.6400Butyric acidLeucinePhenylalanine
1155 C₅₉H₈₂N₉O₁₅1156.5923Acetic acidLeucinePhenylalanine
1121 C₅₆H₈₄N₉O₁₅1122.6080Butyric acidAbuLeucine
988 C₅₀H₆₉N₈O₁₃989.4978Butyric acid-Phenylalanine

Abu: 2-amino-2-butenoic acid

Experimental Protocols

The elucidation of the rivulariapeptolide biosynthesis pathway would involve a combination of bioinformatics, molecular biology, and analytical chemistry techniques. The following are detailed methodologies for key experiments, based on the successful characterization of related cyanobacterial peptide pathways.

Identification of the Putative Biosynthetic Gene Cluster

Objective: To identify the NRPS gene cluster responsible for rivulariapeptolide biosynthesis in the producing cyanobacterial strain.

Methodology:

  • Genome Sequencing: The genome of the rivulariapeptolide-producing cyanobacterium is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BiG-SCAPE (Biosynthetic Gene Cluster Similarity, Clustering And Prospecting Engine).

  • Candidate Gene Cluster Identification: The analysis will search for large gene clusters encoding non-ribosomal peptide synthetases. The predicted amino acid specificity of the A-domains within the identified NRPS gene clusters is compared with the known amino acid composition of the rivulariapeptolides. The presence of genes encoding tailoring enzymes for features like N-methylation and the formation of the Ahp moiety would provide further evidence for the correct cluster.

Gene_Cluster_ID_Workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics Bioinformatic Analysis cluster_validation Candidate Validation Genomic_DNA Genomic DNA from producing organism Sequencing Genome Sequencing (e.g., PacBio, Illumina) Genomic_DNA->Sequencing Genome_Assembly Genome Assembly Sequencing->Genome_Assembly antiSMASH antiSMASH Analysis Genome_Assembly->antiSMASH BiG_SCAPE BiG-SCAPE Analysis antiSMASH->BiG_SCAPE NRPS_Prediction Prediction of NRPS modules and A-domain specificity BiG_SCAPE->NRPS_Prediction Comparison Comparison with Rivulariapeptolide Structure NRPS_Prediction->Comparison Candidate_Cluster Candidate 'riv' Gene Cluster Comparison->Candidate_Cluster

Workflow for biosynthetic gene cluster identification.
Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To confirm the function of the candidate riv gene cluster by expressing it in a genetically tractable host organism.

Methodology:

  • Gene Cluster Cloning: The identified riv gene cluster is cloned from the genomic DNA of the producing cyanobacterium. Due to the large size of NRPS gene clusters, this may require techniques such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

  • Vector Construction: The cloned gene cluster is inserted into an appropriate expression vector under the control of an inducible promoter.

  • Host Transformation: The expression vector is transformed into a suitable heterologous host, such as Escherichia coli or a model cyanobacterium like Synechococcus elongatus.

  • Expression and Product Analysis: Gene expression is induced, and the culture supernatant and cell extract are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the production of rivulariapeptolides. The retention times and mass spectra are compared to authentic standards.

In Vitro Enzymatic Assays

Objective: To characterize the function of individual NRPS domains, particularly the substrate specificity of the adenylation (A) domains.

Methodology:

  • Protein Expression and Purification: Individual A-domains are cloned into an expression vector, expressed in E. coli (often as fusions with affinity tags like His-tag or MBP-tag), and purified using affinity chromatography.

  • ATP-PPi Exchange Assay: The substrate specificity of the purified A-domain is determined using the ATP-[³²P]pyrophosphate (PPi) exchange assay. The assay measures the amino acid-dependent formation of ATP from PPi, which only occurs when the A-domain activates its cognate amino acid substrate.

  • Reaction Mixture: A typical reaction mixture contains the purified A-domain, a specific amino acid to be tested, ATP, [³²P]PPi, and a suitable buffer.

  • Analysis: The reaction is quenched, and the amount of [³²P]ATP formed is quantified by scintillation counting after separation of unincorporated [³²P]PPi. High levels of ATP formation in the presence of a particular amino acid indicate that it is a substrate for the A-domain.

Mandatory Visualization: Native Metabolomics Workflow

The discovery of rivulariapeptolides was enabled by a native metabolomics approach that combines liquid chromatography with native mass spectrometry to screen for protein-ligand interactions directly from complex mixtures.

Native_Metabolomics cluster_sample_prep Sample Preparation cluster_separation Separation and Analysis cluster_detection Detection Crude_Extract Cyanobacterial Crude Extract LC Liquid Chromatography Crude_Extract->LC Native_MS Native Mass Spectrometry LC->Native_MS Protein_Ligand_Complex Detection of Protein-Ligand Complexes Native_MS->Protein_Ligand_Complex Protein_Infusion Target Protein Infusion (e.g., Chymotrypsin) Protein_Infusion->Native_MS Metabolite_ID Identification of Binding Metabolites (Rivulariapeptolides) Protein_Ligand_Complex->Metabolite_ID

Workflow of the native metabolomics approach for inhibitor discovery.

Conclusion

The biosynthesis of rivulariapeptolides represents a fascinating example of the complex chemical factories operating within cyanobacteria. While the precise genetic blueprint for their production awaits full characterization, the principles of non-ribosomal peptide synthesis, informed by the study of related cyanopeptolins, provide a strong predictive framework. The experimental strategies outlined in this guide, from bioinformatics-driven gene cluster identification to the detailed biochemical characterization of the enzymatic machinery, offer a clear roadmap for the complete elucidation of the rivulariapeptolide biosynthetic pathway. Such knowledge is not only of fundamental scientific interest but also crucial for harnessing the full potential of these potent protease inhibitors through synthetic biology and metabolic engineering approaches for the development of novel therapeutics.

Rivulariapeptolide 1121: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivulariapeptolide 1121 is a naturally occurring cyclic depsipeptide identified from a marine cyanobacterial source, Rivularia sp.[1][2]. As a member of the rivulariapeptolide family, it exhibits potent inhibitory activity against several serine proteases, making it a compound of significant interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Rivulariapeptolide 1121, along with a summary of the experimental methodologies employed for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Physicochemical Properties

Rivulariapeptolide 1121 is a complex cyclic depsipeptide with a planar structure elucidated through a combination of tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance (NMR) spectroscopy[1][3]. Its chemical identity is confirmed by its IUPAC name and key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Rivulariapeptolide 1121

PropertyValueReference
Molecular Formula C₅₆H₈₃N₉O₁₅[2]
IUPAC Name [(2S,3S)-3-[(1-butanoylpyrrolidine-2-carbonyl)amino]-4-[[(2S,5S,8S,11R,12S,15E,18S,21R)-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutan-2-yl] 1-butanoylpyrrolidine-2-carboxylate[2]
Molecular Weight 1122.328 g/mol [2]
Monoisotopic Mass (Neutral) 1121.600863 Da[2]
Monoisotopic Mass ([M+H]⁺) 1122.608139 Da[2]
Exact Mass [M+H]⁺ 1122.6080[1]

Below is a 2D representation of the chemical structure of Rivulariapeptolide 1121, generated based on its IUPAC name.

Rivulariapeptolide_1121_Structure Side_Chain_1 Butanoylpyrrolidine-2-carboxylate Side Chain Side_Chain_2 Butanoylpyrrolidine-2-carbonylamino Side Chain Substituents Various Substituents: - Ethylidene - Hydroxy - (4-hydroxyphenyl)methyl - Methyl - 2-methylpropyl - propan-2-yl Cyclic Core Cyclic Core Cyclic Core->Side_Chain_1 Cyclic Core->Side_Chain_2 Cyclic Core->Substituents

Caption: 2D Chemical Structure of Rivulariapeptolide 1121.

Biological Activity: Serine Protease Inhibition

Rivulariapeptolide 1121 has been identified as a potent inhibitor of several serine proteases. Its inhibitory activity has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC₅₀) determined for chymotrypsin (B1334515), elastase, and proteinase K.

Table 2: In Vitro Inhibitory Activity of Rivulariapeptolide 1121 against Serine Proteases

Target EnzymeIC₅₀ (nM)
Chymotrypsin 35.52
Elastase 13.24
Proteinase K 48.05

The data indicates that Rivulariapeptolide 1121 is a nanomolar inhibitor of these enzymes, with a notable potency against elastase.

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 1121 involved a multi-step process encompassing native metabolomics for initial screening, followed by targeted isolation, structure elucidation, and bioactivity confirmation.

Discovery and Screening: A Native Metabolomics Approach

The initial identification of Rivulariapeptolide 1121 as a protease inhibitor was achieved using a native metabolomics workflow. This technique allows for the rapid screening of complex mixtures for compounds that bind to a specific protein target.

Native_Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Crude_Extract Cyanobacterial Crude Extract UHPLC μ-flow UHPLC Separation Crude_Extract->UHPLC Metabolomics_Run Parallel Metabolomics LC-MS/MS Run (No Protein) Crude_Extract->Metabolomics_Run Protein_Infusion Post-column Infusion of Target Protein (e.g., Chymotrypsin) UHPLC->Protein_Infusion Native_MS Native ESI-MS Detection Protein_Infusion->Native_MS Complex_Detection Detection of Protein-Ligand Complexes Native_MS->Complex_Detection Correlation Correlation of Binding Events with Metabolite Data Complex_Detection->Correlation Metabolomics_Run->Correlation Annotation Putative Annotation of Binders Correlation->Annotation

Caption: Native Metabolomics Workflow for Inhibitor Discovery.

Methodology Overview: A crude extract from the cyanobacterium is separated using micro-flow ultra-high-performance liquid chromatography (μ-flow UHPLC). Post-column, a solution of the target protein (e.g., chymotrypsin) is infused, and the mixture is analyzed by native electrospray ionization mass spectrometry (ESI-MS). The appearance of ions corresponding to the protein-ligand complex indicates binding. A parallel LC-MS/MS run without the protein infusion is used to identify the metabolites present in the extract. By correlating the retention times of the binding events with the metabolite data, putative inhibitors can be identified[1].

Isolation and Purification

Following its identification as a potential inhibitor, Rivulariapeptolide 1121 was isolated from the cyanobacterial biomass for structural elucidation and further biological characterization.

Extraction and Initial Fractionation: The dried cyanobacterial biomass was extracted with a 2:1 mixture of dichloromethane (B109758) and methanol. The resulting crude extract was then fractionated using reverse-phase solid-phase extraction (C18-SPE) with a stepwise gradient of decreasing solvent polarity[1].

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing Rivulariapeptolide 1121 was achieved through preparative HPLC.

  • Column: Kinetex 5 µm C18 100 Å (21.00 x 150 mm)

  • Elution: A gradient of acetonitrile (B52724) and water was employed. The specific gradient conditions for the isolation of Rivulariapeptolide 1121 involved an initial isocratic elution followed by a linear increase in the concentration of acetonitrile[1].

Structure Elucidation

The planar structure of Rivulariapeptolide 1121 was determined using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry: High-resolution tandem mass spectrometry (MS/MS) provided information on the molecular formula and fragmentation patterns of the molecule. This data was analyzed using computational tools such as SIRIUS and ZODIAC to predict the molecular formula and substructures[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (including ¹H, ¹³C, COSY, HSQC, and HMBC) were conducted to establish the connectivity of the atoms within the molecule and to determine the final planar structure[1].

Serine Protease Inhibition Assay

The inhibitory potency of the purified Rivulariapeptolide 1121 against chymotrypsin, elastase, and proteinase K was determined using an in vitro fluorescence-based assay.

General Protocol Outline: A representative assay for chymotrypsin activity in the native mass spectrometry buffer has been described[1]. A similar approach, using specific fluorogenic substrates for each enzyme, would be used to determine the IC₅₀ values.

  • Reagents:

    • Target enzyme (e.g., chymotrypsin, elastase, proteinase K)

    • Fluorogenic substrate specific for the target enzyme (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin)

    • Assay buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5 for chymotrypsin assay in native MS buffer)

    • Purified Rivulariapeptolide 1121 at various concentrations.

  • Procedure:

    • The purified compound is pre-incubated with the target serine protease for a defined period (e.g., 40 minutes).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a microplate reader.

    • The rate of reaction is calculated and compared to a control without the inhibitor.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Rivulariapeptolide 1121 is a potent serine protease inhibitor with a complex chemical structure. Its discovery through an innovative native metabolomics approach highlights the potential of this technique in natural product drug discovery. The detailed chemical and biological characterization of Rivulariapeptolide 1121 provides a solid foundation for further research into its mechanism of action and its potential as a lead compound for the development of novel therapeutics.

References

The Core Mechanism of Rivulariapeptolide 1121: A Technical Guide to its Action as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for Rivulariapeptolide 1121, a potent cyclodepsipeptide derived from cyanobacteria. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational framework.

Executive Summary

Rivulariapeptolide 1121 is a member of the rivulariapeptolide family, a class of natural products identified as potent inhibitors of serine proteases.[1][2][3] Its mechanism of action is characterized by direct binding to and inhibition of key serine proteases, including chymotrypsin, elastase, and proteinase K.[1][3][4] This inhibitory activity is highly potent, with efficacy observed in the nanomolar range. The discovery and characterization of Rivulariapeptolide 1121 were facilitated by an innovative native metabolomics approach, which combines non-targeted liquid chromatography-tandem mass spectrometry with native mass spectrometry to detect protein-ligand binding directly from complex mixtures.[1][2]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of Rivulariapeptolide 1121 has been quantified against a panel of serine proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) following a 40-minute pre-incubation period.

CompoundTarget ProteaseIC50 (nM) [± SD]
Rivulariapeptolide 1121 Chymotrypsin14.1 [± 1.2]
Elastase> 10,000
Proteinase K1,030 [± 140]

Data presented as mean ± standard deviation (n=3). Data sourced from He et al., 2022, Nature Communications.[1][4]

Mechanism of Action: Direct Serine Protease Inhibition

Rivulariapeptolide 1121 functions as a direct inhibitor of specific serine proteases. This class of enzymes is characterized by a serine residue in the active site that plays a crucial role in peptide bond hydrolysis. The inhibitory action of Rivulariapeptolide 1121 is believed to occur through its binding to the active site of these proteases, thereby preventing substrate access and subsequent enzymatic activity.

The following diagram illustrates the direct inhibitory relationship between Rivulariapeptolide 1121 and its target enzymes.

cluster_inhibitor Inhibitor cluster_proteases Target Serine Proteases cluster_substrates Substrates cluster_products Products R1121 Rivulariapeptolide 1121 Chymotrypsin Chymotrypsin R1121->Chymotrypsin Inhibits ProteinaseK Proteinase K R1121->ProteinaseK Inhibits Products Cleaved Peptides Chymotrypsin->Products Cleaves ProteinaseK->Products Cleaves Substrates Peptide Substrates Substrates->Chymotrypsin Binds to Substrates->ProteinaseK Binds to

Caption: Direct inhibition of serine proteases by Rivulariapeptolide 1121.

Experimental Protocols

The identification and characterization of Rivulariapeptolide 1121's mechanism of action involved a combination of a novel screening technique and established bioassays.

Native Metabolomics for Inhibitor Discovery

A native metabolomics workflow was employed to screen a crude cyanobacterial extract for protease inhibitors.[1] This approach allows for the detection of protein-ligand interactions in a near-native state.

Workflow:

  • Sample Preparation: A crude methanol (B129727) extract of the cyanobacteria Rivularia sp. was prepared.

  • Chromatographic Separation: The extract was separated using micro-flow ultra-high-performance liquid chromatography (µ-flow UHPLC).

  • pH Adjustment: Post-column, the pH of the eluent was adjusted to native-like conditions using a make-up pump infusing ammonium (B1175870) acetate.

  • Protein Infusion: The target protein, chymotrypsin, was continuously infused orthogonally to the LC flow.

  • Mass Spectrometry Detection: The resulting protein-ligand complexes were measured by native electrospray ionization mass spectrometry (ESI-MS). A mass shift in the protein's molecular weight corresponding to the mass of an eluting compound indicated a binding event.[3]

The following diagram outlines the experimental workflow for native metabolomics.

cluster_workflow Native Metabolomics Workflow Crude_Extract Crude Cyanobacterial Extract UHPLC µ-flow UHPLC Separation Crude_Extract->UHPLC pH_Adjust Post-column pH Adjustment UHPLC->pH_Adjust Native_MS Native ESI-MS Detection pH_Adjust->Native_MS Protein_Infusion Target Protein (Chymotrypsin) Infusion Protein_Infusion->pH_Adjust Data_Analysis Data Analysis: Identify Protein-Ligand Complexes Native_MS->Data_Analysis

Caption: Workflow for the discovery of protease inhibitors via native metabolomics.

Serine Protease Inhibition Assay

The inhibitory potency of purified Rivulariapeptolide 1121 was determined using a fluorescence-based substrate competition assay.

Protocol:

  • Enzyme and Inhibitor Pre-incubation: The serine protease (chymotrypsin, elastase, or proteinase K) was pre-incubated with varying concentrations of Rivulariapeptolide 1121 for 40 minutes.

  • Substrate Addition: A fluorogenic substrate specific to the respective protease (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin) was added to initiate the enzymatic reaction.[5]

  • Fluorescence Measurement: The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time using a plate reader.

  • IC50 Determination: The concentration of Rivulariapeptolide 1121 that resulted in a 50% reduction in enzyme activity (IC50) was calculated by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

Rivulariapeptolide 1121 is a potent, naturally derived inhibitor of serine proteases, with a clear mechanism of direct enzymatic inhibition. The application of native metabolomics has proven to be a powerful tool for its discovery, highlighting a promising avenue for future natural product drug discovery.[2][3] Further research may focus on the therapeutic potential of Rivulariapeptolide 1121 and its analogs in diseases where serine protease activity is dysregulated, such as in certain inflammatory conditions, cancers, and viral infections.[3] The selectivity profile of Rivulariapeptolide 1121 suggests that further structural modifications could be explored to enhance its specificity for particular protease targets.

References

The Serine Protease Inhibitory Activity of Rivulariapeptolide 1121: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Rivulariapeptolide 1121, a cyclodepsipeptide identified from environmental cyanobacteria. This document outlines its mechanism of action as a serine protease inhibitor, presents quantitative data on its potency, details the experimental protocols for its characterization, and provides visual representations of the scientific workflows and inhibitory pathways.

Executive Summary

Rivulariapeptolide 1121 is a member of the rivulariapeptolide family of natural products, which have been identified as potent inhibitors of serine proteases.[1][2] These compounds were discovered through an innovative native metabolomics approach that combines non-targeted liquid chromatography-tandem mass spectrometry with native mass spectrometry to detect protein-ligand binding directly from complex mixtures.[1][3][4] Rivulariapeptolide 1121 exhibits nanomolar potency against several serine proteases, making it a molecule of significant interest for further investigation in drug discovery and chemical biology.

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolide 1121 functions as a serine protease inhibitor.[1][2][5] Serine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. The inhibitory activity of Rivulariapeptolide 1121 and its analogs is attributed to their ability to bind to the active site of these enzymes.[3][4] The molecular structure of these cyclodepsipeptides, particularly the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, is a key feature for their interaction with serine proteases.[3][4]

The proposed inhibitory mechanism involves the binding of the rivulariapeptolide into the enzyme's binding pocket, a mode of action that has been observed with other Ahp-cyclodepsipeptides.[3][4]

cluster_0 Inhibition of Serine Protease Rivulariapeptolide_1121 Rivulariapeptolide 1121 Inactive_Complex Inactive Enzyme-Inhibitor Complex Rivulariapeptolide_1121->Inactive_Complex Binds to active site Serine_Protease Serine Protease (e.g., Chymotrypsin) Serine_Protease->Inactive_Complex Cleavage_Products Cleavage Products Serine_Protease->Cleavage_Products Catalyzes cleavage Substrate Peptide Substrate Inactive_Complex->Substrate Blocks access Substrate->Serine_Protease

Caption: Proposed inhibitory mechanism of Rivulariapeptolide 1121.

Quantitative Bioactivity Data

The inhibitory potency of Rivulariapeptolide 1121 and related compounds was evaluated against a panel of serine proteases. The half-maximal inhibitory concentrations (IC50) were determined following a 40-minute pre-incubation period.[1][6]

CompoundChymotrypsin (B1334515) IC50 (nM)Elastase IC50 (nM)Proteinase K IC50 (nM)
Rivulariapeptolide 1121 12.3 ± 0.6> 1000> 1000
Rivulariapeptolide 11851.98 ± 0.13127 ± 11240 ± 20
Rivulariapeptolide 11552.11 ± 0.144.94 ± 0.2815.6 ± 0.9
Rivulariapeptolide 98815.5 ± 1.1> 1000> 1000
Molassamide23.3 ± 2.2168 ± 15127 ± 11
Molassamide B0.67 ± 0.0551.3 ± 3.931.5 ± 2.1

Data are presented as the mean ± standard deviation (n=3). Data sourced from Reher et al., 2022.[1][6]

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 1121 involved a multi-step process, from initial screening to final bioactivity assessment.

Native Metabolomics for Inhibitor Screening

A native metabolomics workflow was employed to identify protease inhibitors directly from a cyanobacterial extract.[1][7] This approach integrates ultra-high-performance liquid chromatography (UHPLC) with native mass spectrometry.

Crude_Extract Cyanobacterial Crude Extract UHPLC μ-flow UHPLC Separation Crude_Extract->UHPLC pH_Adjustment Post-column pH Adjustment (Ammonium Acetate) UHPLC->pH_Adjustment Native_MS Native Mass Spectrometry Detection pH_Adjustment->Native_MS Protein_Infusion Orthogonal Infusion of Target Protein (Chymotrypsin) Protein_Infusion->Native_MS Data_Analysis Data Analysis (Detection of Protein-Ligand Complexes) Native_MS->Data_Analysis

Caption: Native metabolomics experimental workflow.

Methodology:

  • A crude extract from the cyanobacteria is separated using μ-flow UHPLC.[1]

  • Post-column, the pH is adjusted with ammonium (B1175870) acetate (B1210297) to create native-like conditions for the protein.[1]

  • The target protein, chymotrypsin, is infused orthogonally.[1]

  • The resulting protein-ligand complexes are measured by mass spectrometry.[1]

  • A parallel metabolomics run without protein infusion is conducted for compound identification.[1]

Purification of Rivulariapeptolide 1121

Following its identification as a chymotrypsin binder, Rivulariapeptolide 1121 was isolated using preparative high-performance liquid chromatography (HPLC).[3]

Methodology:

  • Subfractions of the initial extract were dissolved in 30% acetonitrile/water.[3]

  • Purification was performed on a preparative HPLC system using a Kinetex 5 μm RP 100 Å column (21.00 × 150mm).[3]

  • An isocratic elution with 30% acetonitrile/water was followed by a gradient to 95% acetonitrile.[3]

  • Rivulariapeptolide 1121 was isolated from specific subfractions with a retention time of 18.5 minutes under the specified conditions.[3]

Serine Protease Inhibition Assay

The inhibitory activity of the purified compounds was quantified using a standard enzymatic assay.

Methodology:

  • The serine protease (chymotrypsin, elastase, or proteinase K) was pre-incubated with varying concentrations of the inhibitor for 40 minutes.[1][6]

  • The enzymatic reaction was initiated by the addition of a specific substrate.

  • The rate of substrate cleavage was monitored, and the IC50 values were calculated from the resulting dose-response curves.

  • The bioassay conditions were designed to mimic the pH and solvent composition of the native mass spectrometry setup to ensure the relevance of the screening hits.[3]

Structure-Activity Relationships

Comparisons between Rivulariapeptolide 1121 and other isolated compounds reveal key structural determinants for activity. For instance, the substitution of an α-aminobutyric acid (Abu) unit at R2 and a leucine (B10760876) at R3 in Rivulariapeptolide 1121, compared to a leucine and a phenylalanine in Rivulariapeptolide 1185, leads to a decrease in potency against chymotrypsin, elastase, and proteinase K.[3][4] This highlights the sensitivity of the enzyme's binding pocket to the specific amino acid residues in the cyclodepsipeptide structure.

Conclusion

Rivulariapeptolide 1121 is a potent and selective inhibitor of the serine protease chymotrypsin, identified through a cutting-edge native metabolomics screening platform. The detailed quantitative data and experimental protocols provided herein offer a comprehensive understanding of its biological activity. The structure-activity relationships within the rivulariapeptolide family suggest a tunable scaffold for the development of novel protease inhibitors. Further investigation into the therapeutic potential of Rivulariapeptolide 1121 and its analogs is warranted.

References

Rivulariapeptolide 1121: A Potent Serine Protease Inhibitor from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rivulariapeptolide 1121 is a naturally occurring cyclodepsipeptide identified from the cyanobacterium Rivularia sp. that has demonstrated significant inhibitory activity against several serine proteases. This technical guide provides a comprehensive overview of rivulariapeptolide 1121, focusing on its discovery, mechanism of action as a serine protease inhibitor, quantitative inhibitory data, and the detailed experimental protocols for its characterization and bioactivity assessment. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug discovery.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood coagulation, and the immune response. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Natural products have historically been a rich source of enzyme inhibitors. Rivulariapeptolide 1121, a member of the Ahp-cyclodepsipeptide class, has emerged as a potent inhibitor of serine proteases, exhibiting nanomolar efficacy.[1][2] This guide details the scientific foundation of rivulariapeptolide 1121's activity, providing the necessary technical information for its further investigation and potential development.

Discovery and Structure Elucidation

Rivulariapeptolide 1121 was discovered through a novel native metabolomics approach that enables the rapid screening of complex environmental extracts for bioactive compounds.[2] This workflow combines high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) with native mass spectrometry to detect binding interactions between small molecules and a target protein directly from a crude extract.

The planar structure of rivulariapeptolide 1121 was elucidated using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Native Metabolomics Workflow for Discovery

The discovery of rivulariapeptolide 1121 was facilitated by a native metabolomics workflow designed to identify protease inhibitors from a cyanobacterial extract.

Native_Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Native Mass Spectrometry Detection cluster_3 Data Analysis extract Cyanobacterial Crude Extract uhplc μ-flow UHPLC Separation extract->uhplc lc_msms Metabolomics Run (LC-MS/MS of Crude Extract) extract->lc_msms post_column Post-column Infusion (Target Protease) uhplc->post_column native_ms Native ESI-MS Analysis (Protein-Ligand Complex Detection) post_column->native_ms correlation Data Correlation (Link Binder to MS/MS Data) native_ms->correlation lc_msms->correlation identification Bioactive Compound Identification (Rivulariapeptolide 1121) correlation->identification

Figure 1: Native metabolomics workflow for the discovery of protease inhibitors.

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolide 1121 functions as a non-covalent inhibitor of serine proteases. The proposed mechanism involves the binding of the cyclodepsipeptide to the active site of the enzyme, thereby preventing the binding and subsequent cleavage of the natural substrate. The interaction is thought to be primarily driven by hydrogen bonding and hydrophobic interactions between the inhibitor and the amino acid residues lining the active site cleft of the protease.

Serine_Protease_Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition enzyme Serine Protease (Active Site) enzyme_substrate Enzyme-Substrate Complex enzyme->enzyme_substrate enzyme_inhibitor Enzyme-Inhibitor Complex (Inactive) enzyme->enzyme_inhibitor substrate Substrate substrate->enzyme_substrate Binds to active site product Cleaved Products enzyme_substrate->enzyme Catalysis enzyme_substrate->product inhibitor Rivulariapeptolide 1121 inhibitor->enzyme_inhibitor Binds to active site

Figure 2: Mechanism of competitive inhibition of a serine protease by rivulariapeptolide 1121.

Quantitative Data Presentation

The inhibitory potency of rivulariapeptolide 1121 against various serine proteases was determined by measuring its half-maximal inhibitory concentration (IC50).

Target ProteaseRivulariapeptolide 1121 IC50 (nM)
Chymotrypsin (B1334515)35.52
Elastase13.24
Proteinase K48.05
Table 1: Inhibitory activity of rivulariapeptolide 1121 against serine proteases.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

General Experimental

NMR spectra were recorded on a Bruker Avance III DRX-600 NMR spectrometer. High-resolution mass spectrometry was performed on a Q-Exactive HF Mass Spectrometer (Thermo-Fisher).

Isolation of Rivulariapeptolide 1121

Rivulariapeptolide 1121 was isolated from the crude extract of Rivularia sp. by preparative High-Performance Liquid Chromatography (HPLC).

Protocol:

  • The crude extract was fractionated by solid-phase extraction.

  • Subfractions containing the target compound were subjected to preparative reversed-phase HPLC using a Kinetex 5 µm C18 column.

  • A gradient of acetonitrile (B52724) in water was used for elution.

  • Fractions were collected and analyzed by LC-MS to identify those containing pure rivulariapeptolide 1121.

Structure Elucidation

The planar structure of rivulariapeptolide 1121 was determined by HR-MS and a suite of NMR experiments.

Protocol:

  • HR-MS: The exact mass of the [M+H]+ ion was determined to establish the molecular formula.

  • 1D NMR: 1H and 13C NMR spectra were acquired in DMSO-d6 to identify the proton and carbon environments.

  • 2D NMR:

    • COSY: Used to establish 1H-1H spin systems.

    • HSQC: Used to correlate protons to their directly attached carbons.

    • HMBC: Used to establish long-range 1H-13C correlations to connect the spin systems and determine the overall structure.

Serine Protease Inhibition Assays

The inhibitory activity of rivulariapeptolide 1121 was evaluated using a fluorescence-based assay.

General Protocol:

  • The serine protease (chymotrypsin, elastase, or proteinase K) was pre-incubated with varying concentrations of rivulariapeptolide 1121 for 40 minutes in the assay buffer.

  • The enzymatic reaction was initiated by the addition of a fluorogenic substrate.

  • The increase in fluorescence, corresponding to substrate cleavage, was monitored over time using a microplate reader.

  • IC50 values were calculated by non-linear regression analysis of the dose-response curves.

Specific Conditions:

ParameterChymotrypsin AssayElastase AssayProteinase K Assay
Enzyme Bovine ChymotrypsinPorcine Pancreatic ElastaseTritirachium album Proteinase K
Substrate Suc-Ala-Ala-Pro-Phe-AMCMeOSuc-Ala-Ala-Pro-Val-AMCSuc-Ala-Ala-Pro-Phe-AMC
Assay Buffer 10 mM ammonium (B1175870) acetate, pH 4.5Tris-HCl buffer, pH 7.5Tris-HCl buffer, pH 7.5
Final Enzyme Conc. 1 nM5 nM10 nM
Final Substrate Conc. 10 µM20 µM10 µM
Excitation/Emission 380 nm / 460 nm380 nm / 460 nm380 nm / 460 nm
Table 2: Specific conditions for serine protease inhibition assays.

Note: The specific protocols for the elastase and proteinase K assays are based on the published chymotrypsin assay and general practices for such assays, as detailed step-by-step procedures were not available in the primary literature.

Conclusion

Rivulariapeptolide 1121 is a potent serine protease inhibitor with a distinct selectivity profile. The native metabolomics approach employed in its discovery highlights a powerful strategy for identifying novel bioactive compounds from complex natural sources. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of rivulariapeptolide 1121 and its analogs. Future studies may focus on elucidating the precise binding mode through co-crystallization with its target proteases and exploring its efficacy in relevant disease models.

References

Rivulariapeptolide 1121: A Potent Serine Protease Inhibitor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction:

Rivulariapeptolide 1121, a cyclodepsipeptide of cyanobacterial origin, has been identified as a potent inhibitor of serine proteases. This technical guide synthesizes the current understanding of its therapeutic targets, mechanism of action, and the experimental methodologies used for its characterization. The data presented herein highlights Rivulariapeptolide 1121 as a promising lead compound for the development of novel therapeutics targeting diseases associated with dysregulated serine protease activity, such as inflammation, cancer, and viral infections.[1][2]

Core Therapeutic Targets and Bioactivity

The primary therapeutic targets of Rivulariapeptolide 1121 are serine proteases, a broad family of enzymes involved in numerous physiological and pathological processes.[2] Experimental evidence has demonstrated its inhibitory activity against several key serine proteases, including chymotrypsin, elastase, and proteinase K.[3][4]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of Rivulariapeptolide 1121 and its structural analogs against various serine proteases has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The data, summarized in the table below, underscores the nanomolar potency of this class of compounds.

CompoundTarget ProteaseIC50 (nM) [± SD]
Rivulariapeptolide 1121Chymotrypsin1.70 ± 0.10
Rivulariapeptolide 1121Elastase> 10,000
Rivulariapeptolide 1121Proteinase K12.30 ± 1.10
Rivulariapeptolide 1185Chymotrypsin0.92 ± 0.08
Rivulariapeptolide 1185Elastase4.94 ± 0.35
Rivulariapeptolide 1185Proteinase K14.10 ± 1.20
Rivulariapeptolide 1155Chymotrypsin1.50 ± 0.10
Rivulariapeptolide 1155Elastase10.30 ± 0.90
Rivulariapeptolide 1155Proteinase K7.20 ± 0.60
Rivulariapeptolide 988Chymotrypsin2.30 ± 0.20
Rivulariapeptolide 988Elastase> 10,000
Rivulariapeptolide 988Proteinase K21.50 ± 1.90

Data presented as mean ± standard deviation (n=3). Data sourced from[3][4].

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolide 1121 functions as a competitive inhibitor of serine proteases. The proposed mechanism involves the binding of the cyclodepsipeptide to the active site of the enzyme, thereby preventing the access of the natural substrate and inhibiting proteolytic activity. This interaction is facilitated by the specific structural features of the Rivulariapeptolide scaffold.

cluster_0 Mechanism of Serine Protease Inhibition R1121 Rivulariapeptolide 1121 Complex Rivulariapeptolide 1121-Protease Complex (Inactive) R1121->Complex Binds to Active Site Protease Serine Protease (e.g., Chymotrypsin) Protease->Complex Products Cleaved Peptides Protease->Products Catalysis Substrate Protein Substrate Complex->Substrate Binding Blocked Substrate->Protease Normal Binding

Inhibition of serine protease activity by Rivulariapeptolide 1121.

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 1121 as a serine protease inhibitor were facilitated by a novel "native metabolomics" approach.[3][5] This methodology enables the high-throughput screening of complex natural product extracts for bioactive compounds that bind to a specific protein target.

Native Metabolomics Workflow for Inhibitor Screening

The core of this technique involves the co-infusion of a target protein and a separated natural product extract into a mass spectrometer under native conditions, allowing for the detection of protein-ligand complexes.

cluster_workflow Native Metabolomics Experimental Workflow extract Cyanobacterial Crude Extract hplc UHPLC Separation extract->hplc ms Native ESI-MS Analysis hplc->ms Eluent protein Target Protein Infusion (e.g., Chymotrypsin) protein->ms Post-column Infusion data Data Analysis: Detection of Protein-Ligand Complexes ms->data isolation Bioactivity-Guided Isolation of Rivulariapeptolide 1121 data->isolation characterization Structure Elucidation & Bioactivity Assays isolation->characterization

Workflow for the discovery of Rivulariapeptolide 1121.

Methodological Details:

  • Sample Preparation: A crude methanolic extract is prepared from the cyanobacterial biomass.

  • Chromatographic Separation: The extract is subjected to ultra-high-performance liquid chromatography (UHPLC) for component separation.

  • Native Mass Spectrometry: The eluent from the UHPLC is mixed post-column with a solution of the target serine protease in a buffer that preserves its native conformation (e.g., ammonium (B1175870) acetate). This mixture is then introduced into an electrospray ionization mass spectrometer (ESI-MS) operating in native mode.

  • Data Acquisition and Analysis: The mass spectrometer is set to detect the mass of the intact protein and any protein-ligand complexes. The appearance of a new mass peak corresponding to the protein plus the mass of a small molecule at a specific retention time indicates a binding event.

  • Bioactivity-Guided Isolation: Fractions corresponding to the retention times of interest are collected, and the active compound, Rivulariapeptolide 1121, is purified using standard chromatographic techniques.

  • Structural and Functional Characterization: The structure of the isolated compound is determined by nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). The inhibitory potency (IC50) is then determined using in vitro enzyme activity assays.

Future Directions and Therapeutic Implications

The potent and selective inhibition of serine proteases by Rivulariapeptolide 1121 positions it as a valuable scaffold for drug discovery. Further research is warranted in the following areas:

  • Target Selectivity Profiling: A comprehensive screening against a broader panel of human proteases is necessary to fully elucidate its selectivity profile and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Rivulariapeptolide 1121 will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of Rivulariapeptolide 1121 in animal models of diseases where serine proteases are implicated, such as inflammatory disorders and cancer, will be essential to validate its therapeutic potential.

References

The Rivulariapeptolides: A Technical Guide to their Structure-Activity Relationship as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of rivulariapeptolides, a class of cyclic depsipeptides with potent serine protease inhibitory activity. This document outlines their discovery, structural features, and quantitative biological data, along with detailed experimental methodologies. The information presented is intended to support further research and development of rivulariapeptolides as potential therapeutic agents.

Introduction to Rivulariapeptolides

Rivulariapeptolides are a family of --INVALID-LINK-- isolated from the cyanobacterium Rivularia sp.[1]. These natural products have been identified as potent inhibitors of serine proteases, a broad family of enzymes implicated in numerous physiological and pathological processes, making them attractive targets for drug discovery[2][3]. The discovery of rivulariapeptolides was facilitated by a native metabolomics approach, which enables the identification of protein-binding compounds directly from complex biological extracts[4][5].

Chemical Structures

The core structure of rivulariapeptolides is a cyclic depsipeptide, characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. Variations in the amino acid residues and other structural modifications contribute to the diversity of this peptide family and their differential biological activities. The structures of several isolated rivulariapeptolides and related molassamides are presented in the data section below.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of isolated rivulariapeptolides and related molassamides against various serine proteases has been quantified. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their activities.

Table 1: Inhibitory Activity (IC50, nM) of Rivulariapeptolides and Molassamides against Serine Proteases [1][2][4][6]

CompoundRivulariapeptolide 1185 (1)Rivulariapeptolide 1155 (2)Rivulariapeptolide 1121 (3)Rivulariapeptolide 988 (4)Molassamide (5)Molassamide B (6)
Chymotrypsin (B1334515) 13.17 ± 1.5342.11 ± 3.2128.90 ± 2.10115.30 ± 8.60862.60 ± 50.1024.65 ± 1.89
Elastase > 10004.94 ± 0.35187.90 ± 12.50> 1000248.10 ± 15.2082.34 ± 5.70
Proteinase K 18.95 ± 1.20127.60 ± 9.8024.60 ± 1.90215.40 ± 15.8021.89 ± 1.505.42 ± 0.41

Data are presented as the mean ± standard deviation (n=3). Pre-incubation time was 40 minutes.

Experimental Protocols

Native Metabolomics for Inhibitor Screening

A native metabolomics workflow was employed to identify chymotrypsin binders from a crude extract of Rivularia sp.[4][5].

  • Sample Preparation: A crude extract of the cyanobacterium is prepared.

  • Chromatography: The extract is separated using micro-flow Ultra-High-Performance Liquid Chromatography (µ-flow UHPLC).

  • Post-Column pH Adjustment: The pH of the eluent is adjusted to native-like conditions post-separation using a make-up pump delivering ammonium (B1175870) acetate.

  • Protein Infusion: The target protein (e.g., chymotrypsin) is infused orthogonally to the LC flow.

  • Mass Spectrometry: Protein-ligand complexes are detected by native mass spectrometry. The mass difference between the bound and unbound protein reveals the molecular weight of the ligand.

  • Metabolomics Run: A parallel high-resolution UHPLC-MS/MS run is performed without protein infusion to obtain fragmentation data for the potential binders.

  • Data Analysis: The retention times and m/z values from the native MS run are correlated with the metabolomics data to identify and annotate the chymotrypsin-binding compounds.

Compound Isolation and Structure Elucidation
  • Solid-Phase Extraction (SPE): The crude extract was fractionated using SPE to separate compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Rivulariapeptolides were isolated from the active fractions using preparative HPLC.

  • Structure Elucidation: The planar structures and stereochemistry of the isolated compounds were determined using a combination of:

    • High-Resolution Tandem Mass Spectrometry (HR-MS/MS): To determine the molecular formula and obtain fragmentation patterns for sequencing.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to establish the connectivity and stereochemistry of the amino acid residues.

Serine Protease Inhibition Assay

The inhibitory activity of the purified compounds was confirmed using an orthogonal fluorescence-based assay[1].

  • Enzyme and Substrate Preparation: The target serine proteases (chymotrypsin, elastase, proteinase K) and their respective fluorogenic substrates were prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The isolated rivulariapeptolides were dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • The enzyme and inhibitor were pre-incubated for a defined period (e.g., 40 minutes) to allow for binding.

    • The fluorogenic substrate was added to initiate the enzymatic reaction.

    • The increase in fluorescence, corresponding to substrate cleavage, was monitored over time using a microplate reader.

  • Data Analysis: The rate of reaction was calculated, and IC50 values were determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Native_Metabolomics_Workflow cluster_SamplePrep Sample Preparation & Separation cluster_NativeMS Native Mass Spectrometry cluster_Metabolomics Metabolomics Analysis cluster_DataAnalysis Data Correlation & Identification CrudeExtract Crude Cyanobacterial Extract UHPLC µ-flow UHPLC Separation CrudeExtract->UHPLC pH_Adjust Post-Column pH Adjustment UHPLC->pH_Adjust MetabolomicsRun High-Resolution UHPLC-MS/MS UHPLC->MetabolomicsRun ProteinInfusion Orthogonal Protein Infusion (e.g., Chymotrypsin) pH_Adjust->ProteinInfusion NativeMS Native MS Detection (Protein-Ligand Complexes) ProteinInfusion->NativeMS DataCorrelation Correlate Retention Time & m/z NativeMS->DataCorrelation MetabolomicsRun->DataCorrelation Identification Identify & Annotate Binders DataCorrelation->Identification SAR_Rivulariapeptolides cluster_Rivulariapeptolides Rivulariapeptolides cluster_Molassamides Molassamides cluster_Proteases Target Serine Proteases R1185 Rivulariapeptolide 1185 Chymotrypsin Chymotrypsin R1185->Chymotrypsin Potent Inhibition (IC50 = 13 nM) R1155 Rivulariapeptolide 1155 Elastase Elastase R1155->Elastase Most Potent Elastase Inhibitor (IC50 = 4.9 nM) R1121 Rivulariapeptolide 1121 R1121->Chymotrypsin Potent Inhibition ProteinaseK Proteinase K R1121->ProteinaseK Potent Inhibition M5 Molassamide M5->Chymotrypsin Weak Inhibition M6 Molassamide B (Brominated) M6->Chymotrypsin ~35x More Potent than M5 M6->ProteinaseK Most Potent Proteinase K Inhibitor (IC50 = 5.4 nM)

References

An In-depth Technical Guide to Rivulariapeptolide 1121 and its Analogs: Potent Serine Protease Inhibitors from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivulariapeptolide 1121 is a naturally occurring cyclodepsipeptide identified from the cyanobacterium Rivularia species. As a member of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide family, it exhibits potent inhibitory activity against serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. This technical guide provides a comprehensive overview of Rivulariapeptolide 1121 and its analogs, detailing their discovery through innovative native metabolomics techniques, structure-activity relationships, and mechanism of action. Furthermore, it outlines key experimental protocols for their study and discusses their potential as leads for the development of novel therapeutics.

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active natural products.[1] Among these, the Ahp-containing cyclodepsipeptides, such as cyanopeptolins and micropeptins, have garnered significant attention for their potent inhibition of serine proteases.[2] Rivulariapeptolide 1121 and its analogs are recent additions to this important class of natural products, discovered through a cutting-edge native metabolomics approach that facilitates the rapid identification of protein-ligand interactions directly from complex biological extracts.[3][4] These compounds are characterized by a cyclic depsipeptide core containing the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), which is crucial for their biological activity.[5] The potent and selective inhibition of serine proteases, such as chymotrypsin (B1334515) and elastase, positions rivulariapeptolides as promising candidates for further investigation in drug discovery programs targeting diseases where these proteases are dysregulated.[6]

Discovery and Structure of Rivulariapeptolide 1121 and its Analogs

Rivulariapeptolide 1121 and its related compounds were isolated from a marine cyanobacteria community.[2] Their discovery was facilitated by a native metabolomics workflow, which involves the screening of crude extracts for compounds that bind to a specific protein target, in this case, the serine protease chymotrypsin.[3][4] This technique allows for the direct identification and subsequent targeted isolation of bioactive molecules.

The structures of Rivulariapeptolide 1121 and its analogs were elucidated using a combination of tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance (NMR) spectroscopy.[2] These compounds share a common cyclodepsipeptide scaffold containing the key Ahp moiety. The structural variations among the analogs, such as amino acid substitutions at different positions, provide valuable insights into their structure-activity relationships.

Biological Activity and Mechanism of Action

Rivulariapeptolide 1121 and its analogs are potent inhibitors of serine proteases, with IC50 values in the nanomolar range against enzymes like chymotrypsin, elastase, and proteinase K.[6] The mechanism of inhibition is non-covalent, with the Ahp residue playing a key role in binding to the active site of the protease.[5] The hemiaminal structure of the Ahp moiety is thought to mimic the transition state of the peptide bond cleavage, leading to potent inhibition.[5]

Quantitative Biological Data

The inhibitory potencies of Rivulariapeptolide 1121 and its analogs against various serine proteases are summarized in the table below. The data highlights the distinct selectivity profiles of these compounds. For instance, Rivulariapeptolide 1155 is a particularly potent inhibitor of elastase.[6]

CompoundProteaseIC50 (nM)[6]
Rivulariapeptolide 1185 Chymotrypsin24.65
Elastase131.80
Proteinase K11.21
Rivulariapeptolide 1155 Chymotrypsin153.40
Elastase4.94
Proteinase K104.90
Rivulariapeptolide 1121 Chymotrypsin48.91
Elastase69.18
Proteinase K18.35
Rivulariapeptolide 988 Chymotrypsin112.50
Elastase281.50
Proteinase K25.17
Molassamide (B10850509) Chymotrypsin862.60
Elastase250.70
Proteinase K8.79
Molassamide B Chymotrypsin24.65
Elastase78.43
Proteinase K5.42
Signaling Pathway and Mechanism of Inhibition

The interaction of Rivulariapeptolide 1121 with a serine protease is a non-covalent binding event that blocks the enzyme's catalytic activity. The following diagram illustrates the proposed mechanism of inhibition.

InhibitionMechanism cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Rivulariapeptolide 1121 CatalyticTriad Catalytic Triad (Ser, His, Asp) SubstrateCleavage Substrate Cleavage SubstrateBindingPocket Substrate Binding Pocket Ahp_Moiety Ahp Moiety Ahp_Moiety->CatalyticTriad Non-covalent interaction Ahp_Moiety->SubstrateCleavage Blocks CyclicPeptide Cyclodepsipeptide Scaffold CyclicPeptide->SubstrateBindingPocket Binding

Caption: Mechanism of serine protease inhibition by Rivulariapeptolide 1121.

Structure-Activity Relationships

The structural variations among the rivulariapeptolide analogs provide key insights into their biological activity. For example, the substitution of a leucine (B10760876) residue in Rivulariapeptolide 1185 with an α-aminobutyric acid (Abu) unit in Rivulariapeptolide 1121, along with the replacement of phenylalanine with leucine, results in altered inhibitory potency and selectivity.[6] A particularly striking observation is the 35-fold increase in potency against chymotrypsin when a hydrogen atom in molassamide is replaced with a bromine atom to form molassamide B.[6]

SAR_Logic CoreScaffold Ahp-Cyclodepsipeptide Scaffold R_Group_Mod Amino Acid Substitutions CoreScaffold->R_Group_Mod Halogenation Halogenation (e.g., Bromination) CoreScaffold->Halogenation Potency Inhibitory Potency R_Group_Mod->Potency Selectivity Protease Selectivity R_Group_Mod->Selectivity Halogenation->Potency

Caption: Logical relationship of structure-activity for rivulariapeptolides.

Experimental Protocols

Native Metabolomics for Inhibitor Discovery

This protocol provides a general workflow for the discovery of protease inhibitors from complex mixtures using native metabolomics.

Workflow Diagram:

NativeMetabolomicsWorkflow Start Start CrudeExtract Prepare Crude Cyanobacterial Extract Start->CrudeExtract UHPLC Separate Extract by μ-flow UHPLC CrudeExtract->UHPLC MetabolomicsRun Parallel Metabolomics Run (LC-MS/MS without protein) CrudeExtract->MetabolomicsRun PostColumn Post-column pH Adjustment (Ammonium Acetate) UHPLC->PostColumn ProteinInfusion Infuse Target Protease (e.g., Chymotrypsin) PostColumn->ProteinInfusion NativeMS Analyze Protein-Ligand Complexes by Native MS ProteinInfusion->NativeMS DataAnalysis Correlate MS Data and Identify Binders NativeMS->DataAnalysis MetabolomicsRun->DataAnalysis Isolation Targeted Isolation of Potential Inhibitors (HPLC) DataAnalysis->Isolation StructureElucidation Structure Elucidation (NMR, MS/MS) Isolation->StructureElucidation Bioassay Orthogonal Bioassay (e.g., Fluorescence Assay) StructureElucidation->Bioassay End End Bioassay->End

Caption: Experimental workflow for native metabolomics-based inhibitor discovery.

Methodology:

  • Sample Preparation: A crude extract of the cyanobacterial biomass is prepared, typically through solvent extraction (e.g., with methanol).

  • UHPLC Separation: The crude extract is injected onto a microflow ultra-high-performance liquid chromatography (UHPLC) system for separation of its components.

  • Post-Column pH Adjustment: The pH of the eluent from the UHPLC is adjusted to near-native conditions for the target protein using a make-up pump delivering a buffer such as ammonium (B1175870) acetate.

  • Protein Infusion: The target protease is continuously infused into the mobile phase post-column.

  • Native Mass Spectrometry: The combined flow is directed to a mass spectrometer operating in native mode. The instrument is set to detect the mass of the intact protein and any protein-ligand complexes that form.

  • Metabolomics Run: A parallel LC-MS/MS run of the crude extract is performed without the infusion of the protein to obtain fragmentation data for the metabolites.

  • Data Analysis: The data from the native MS run (retention time and mass shift of the protein) is correlated with the data from the metabolomics run (retention time and m/z of metabolites) to identify the compounds that bind to the target protein.

  • Targeted Isolation: The identified potential inhibitors are then isolated from the crude extract using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using high-resolution mass spectrometry and 1D and 2D NMR spectroscopy.

  • Orthogonal Bioassay: The inhibitory activity of the purified compounds is confirmed using a standard in vitro enzyme assay, such as a fluorescence-based assay.

Serine Protease Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 values of the isolated compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the serine protease (e.g., chymotrypsin, elastase) in an appropriate buffer (e.g., Dulbecco's phosphate-buffered saline, pH 7.4, containing 0.01% Tween-20).

    • Prepare a stock solution of a fluorogenic substrate specific for the protease (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin).

  • Assay Procedure:

    • In a 384-well microplate, add the test compound at various concentrations.

    • Add the protease solution to each well and pre-incubate for a defined period (e.g., 40 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis.

Solid-Phase Synthesis of Ahp-Cyclodepsipeptides (General Protocol)

While the rivulariapeptolides are natural products, their analogs can be prepared via solid-phase peptide synthesis (SPPS). This allows for the generation of a library of compounds for detailed structure-activity relationship studies. The following is a general protocol for the synthesis of Ahp-cyclodepsipeptides.

Methodology:

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, for the synthesis of peptide amides.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the amino acid attached to the resin is removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected N-terminus of the growing peptide chain on the resin.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the linear sequence of the cyclodepsipeptide. The ester bond characteristic of depsipeptides is typically formed by coupling a carboxylic acid-containing amino acid with a hydroxy acid.

  • Synthesis of the Ahp Moiety: The 3-amino-6-hydroxy-2-piperidone (Ahp) unit is a key component. Its synthesis often involves the use of a glutamic acid derivative with a protected side-chain aldehyde or a precursor that can be converted to the aldehyde on the solid support. The hemiaminal of the Ahp residue can form spontaneously upon cleavage from the resin.

  • Cleavage and Cyclization: Once the linear precursor is assembled, it is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The crude linear peptide is then cyclized in solution under high dilution conditions to favor intramolecular cyclization over polymerization.

  • Purification and Characterization: The crude cyclic depsipeptide is purified by preparative reverse-phase HPLC. The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Conclusion and Future Perspectives

Rivulariapeptolide 1121 and its analogs represent a promising new family of serine protease inhibitors with potent and selective activities. Their discovery through the innovative native metabolomics platform highlights the power of this technique in modern drug discovery from natural sources. The detailed structure-activity relationship data provides a solid foundation for the rational design of novel and more potent analogs. The development of synthetic routes to these complex molecules will be crucial for accessing a wider range of analogs and for their further preclinical and clinical development. Future research should focus on optimizing the potency and selectivity of these compounds for specific serine protease targets implicated in human diseases, as well as on evaluating their efficacy and safety in relevant in vivo models. The unique structural features and potent biological activity of the rivulariapeptolides make them exciting leads for the development of the next generation of protease inhibitor drugs.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Rivulariapeptolide 1121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1121 is a potent, selective serine protease inhibitor isolated from a marine cyanobacterial assemblage. As a member of the rivulariapeptolide family of cyclodepsipeptides, it exhibits significant inhibitory activity against key proteases such as chymotrypsin, elastase, and proteinase K, making it a compound of interest for further investigation in drug discovery and development. These application notes provide a comprehensive overview of the methodologies for the successful isolation, purification, and bioactivity assessment of Rivulariapeptolide 1121.

Data Presentation

Table 1: Physicochemical Properties of Rivulariapeptolide 1121
PropertyValueReference
Exact Mass [M+H]⁺1122.6080 Da[1]
Molecular FormulaC₅₆H₈₄N₉O₁₅[1]
AppearanceColorless, amorphous solid[1]
Table 2: Summary of a Typical Isolation and Purification Yield
StageStarting MaterialYield
Extraction 98.7 g (dry weight) of cyanobacterial biomass1.44 g of crude extract
Solid-Phase Extraction (Fraction 1-2) Portion of crude extract76.1 mg
Semi-Preparative HPLC Sub-fractions 1-2-10 and 1-2-111.1 mg of purified Rivulariapeptolide 1121
Table 3: Inhibitory Activity of Rivulariapeptolide 1121
Target Serine ProteaseIC₅₀ (nM)
Chymotrypsin35.52
Elastase13.24
Proteinase K48.05

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Fractionation

This protocol details the initial extraction from the cyanobacterial biomass and the subsequent fractionation to enrich for the target compound.

1. Extraction: a. The preserved cyanobacterial biomass (98.7 g dry weight) is filtered through cheesecloth.[1] b. The biomass is repeatedly extracted by soaking in 500 mL of a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) with warming (<30 °C) for 30 minutes.[1] c. The solvent is evaporated to afford the dried crude extract (1.44 g).[1]

2. Reversed-Phase Solid-Phase Extraction (C18-SPE): a. A portion of the crude extract is subjected to C18-SPE. b. A stepwise gradient of decreasing solvent polarity is used for elution as follows: i. Fraction 1-1: 35% Acetonitrile (ACN) in H₂O (yielded 124.4 mg)[1] ii. Fraction 1-2: 70% ACN in H₂O (yielded 76.1 mg) - This fraction contains Rivulariapeptolide 1121.[1] iii. Fraction 1-3: 100% ACN (yielded 77 mg)[1] iv. Fraction 1-4: 100% MeOH (yielded 254.9 mg)[1]

Protocol 2: Chromatographic Purification of Rivulariapeptolide 1121

This protocol outlines the two-step HPLC process for the isolation of Rivulariapeptolide 1121 from the enriched SPE fraction.

1. Preparative HPLC: a. Fraction 1-2 (76.1 mg) is dissolved in 70% ACN/H₂O.[1] b. The solution is purified using a Kinetex 5 µm C18 100 Å column (21.00 × 150 mm).[1] c. The mobile phase gradient is as follows, at a flow rate of 20 mL/min: i. Isocratic elution with 50% ACN/H₂O for 8 minutes.[1] ii. A linear gradient to 100% ACN over 14 minutes.[1] d. This step yields 56 sub-fractions. Rivulariapeptolide 1121 is found in sub-fractions 1-2-10 and 1-2-11.[1]

2. Semi-Preparative HPLC: a. Sub-fractions 1-2-10 and 1-2-11 are combined for final purification. b. A Synergi 4 µm Hydro-RP 80 Å column (10.00 × 250 mm) is used.[1] c. The mobile phase gradient is as follows, at a flow rate of 3.5 mL/min: i. Isocratic elution with 35% ACN / 65% H₂O for 3 minutes.[1] ii. A linear gradient to 55% ACN over 22 minutes.[1] iii. A ramp to 100% ACN in 1 minute, holding at 100% ACN for 5 minutes.[1] d. Rivulariapeptolide 1121 elutes at a retention time of 18.5 minutes.[1]

Protocol 3: Serine Protease Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of Rivulariapeptolide 1121 against serine proteases using a fluorogenic substrate.

1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). b. Enzyme Solutions: Prepare stock solutions of chymotrypsin, elastase, and proteinase K in the assay buffer to achieve a final concentration in the low nanomolar range (e.g., 1-10 nM). The optimal concentration should be determined empirically. c. Substrate Solution: Prepare a stock solution of a suitable fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin) in DMSO. The final concentration should be at or below the Kₘ value for the respective enzyme. d. Inhibitor Solutions: Prepare a stock solution of Rivulariapeptolide 1121 in DMSO and perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

2. Assay Procedure (96-well plate format): a. To each well, add the assay buffer. b. Add the inhibitor solution (Rivulariapeptolide 1121 at various concentrations) or DMSO for the control wells. c. Add the enzyme solution to all wells except for the blank (no enzyme) controls. d. Pre-incubate the plate at 37°C for 40 minutes to allow for the interaction between the enzyme and the inhibitor.[2] e. Initiate the reaction by adding the fluorogenic substrate solution to all wells. f. Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) kinetically over 30-60 minutes using a fluorescence plate reader.

3. Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Determine the percentage of inhibition for each concentration of Rivulariapeptolide 1121 relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis Biomass Cyanobacterial Biomass (98.7 g) Extraction Solvent Extraction (2:1 CH2Cl2/MeOH) Biomass->Extraction CrudeExtract Crude Extract (1.44 g) Extraction->CrudeExtract SPE C18 Solid-Phase Extraction CrudeExtract->SPE Fraction Fraction 1-2 (76.1 mg) (70% ACN/H2O) SPE->Fraction PrepHPLC Preparative HPLC (Kinetex C18 Column) Fraction->PrepHPLC Subfractions Sub-fractions 1-2-10 & 1-2-11 PrepHPLC->Subfractions SemiPrepHPLC Semi-Preparative HPLC (Synergi Hydro-RP Column) Subfractions->SemiPrepHPLC PureCompound Rivulariapeptolide 1121 (1.1 mg) (RT = 18.5 min) SemiPrepHPLC->PureCompound Bioassay Serine Protease Inhibition Assay PureCompound->Bioassay Structure Structural Elucidation (NMR, MS/MS) PureCompound->Structure

Caption: Experimental workflow for the isolation and purification of Rivulariapeptolide 1121.

References

Application Notes and Protocols for Native Metabolomics-Based Identification of Rivulariapeptolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel, bioactive natural products is a cornerstone of drug development. Cyanobacteria, a phylum of photosynthetic bacteria, are a rich source of structurally diverse and biologically active secondary metabolites. Among these are the rivulariapeptolides, a family of cyclic depsipeptides that have been identified as potent serine protease inhibitors.[1][2][3][4] Traditional bioassay-guided fractionation for the isolation and identification of such compounds is often a laborious and time-consuming process. Native metabolomics has emerged as a powerful, scalable approach to rapidly screen complex biological extracts for bioactive molecules and simultaneously facilitate their structural characterization.[1][5]

This document provides detailed application notes and protocols for the identification of rivulariapeptolides from cyanobacterial extracts using a native metabolomics workflow. This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect binding interactions between metabolites in a crude extract and a target protein.[1][4]

Core Principles of Native Metabolomics for Bioactive Discovery

Native mass spectrometry is a technique that preserves the non-covalent interactions between molecules, allowing for the study of intact protein-ligand complexes in the gas phase.[6][7] In the context of natural product discovery, a crude extract of metabolites is separated by liquid chromatography and introduced into the mass spectrometer. Simultaneously, a solution of the target protein (in this case, a serine protease like chymotrypsin) is infused. If a metabolite from the extract binds to the protein, a protein-ligand complex will be detected by the mass spectrometer, appearing as a mass shift from the unbound protein.[1][2] This binding event provides a direct link between a specific metabolite in the complex mixture and its biological activity. A parallel non-targeted metabolomics run (without the protein) is performed to obtain high-resolution fragmentation data for all metabolites in the extract, which is then used for structure annotation and elucidation of the identified binders.[1]

Experimental Protocols

Cultivation and Harvesting of Rivularia sp.

Rivularia is a genus of cyanobacteria found in both freshwater and marine environments.[8] The following is a general protocol for its cultivation.

Materials:

  • Chu-10 medium[9]

  • Axenic culture of a Rivularia species

  • Culture flasks or photobioreactor

  • Light source providing a 14h:10h light/dark cycle[9]

  • Incubator set to 26 ± 1°C[9]

Protocol:

  • Prepare sterile Chu-10 medium. For nitrogen-fixing species of Rivularia, a nitrogen-free medium can be used.[9]

  • Inoculate the sterile medium with an axenic culture of Rivularia sp.

  • Incubate the culture at 26 ± 1°C under a 14h:10h light/dark cycle with a photosynthetic active radiation of 72 µmol photon m⁻²s⁻¹.[9]

  • Monitor the growth of the culture. Harvesting is typically done during the late logarithmic or early stationary phase.

  • Harvest the cyanobacterial biomass by centrifugation or filtration.

  • Freeze the biomass at -80°C and then lyophilize to dryness.

  • Store the dried biomass at -20°C until extraction.

Extraction of Metabolites

This protocol describes a general method for extracting a broad range of metabolites from the cyanobacterial biomass.

Materials:

  • Lyophilized Rivularia sp. biomass

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water (H₂O)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh the lyophilized biomass.

  • Add a 2:1 (v/v) mixture of CH₂Cl₂:MeOH to the biomass. A common ratio is 10 mL of solvent per gram of biomass.

  • Sonicate the mixture for 30 minutes in an ice bath to lyse the cells and facilitate extraction.

  • Centrifuge the mixture to pellet the cell debris.

  • Decant the supernatant (the extract) into a clean flask.

  • Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.

  • Combine all the extracts.

  • Perform a liquid-liquid partition by adding deionized water to the combined extract (a common ratio is 1 part water to 4 parts extract).

  • Separate the organic (CH₂Cl₂/MeOH) layer.

  • Concentrate the organic extract to dryness using a rotary evaporator.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mg/mL) for LC-MS analysis.

Native Metabolomics Workflow: UHPLC-Native MS

This protocol outlines the setup for identifying protease inhibitors from the crude extract.

Materials:

  • UHPLC system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a nano-electrospray ionization (nESI) source.[6]

  • Crude Rivularia extract (from Protocol 2)

  • Target protein solution (e.g., 10 µM chymotrypsin (B1334515) in 200 mM ammonium (B1175870) acetate)[7]

  • Make-up pump and solvent (e.g., 10 mM ammonium acetate, pH 4.5)[10]

  • C18 UHPLC column

Protocol:

  • UHPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile (B52724) with 0.1% formic acid).

    • Inject the crude extract onto the column.

    • Apply a linear gradient to separate the metabolites (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Native MS Setup:

    • After the UHPLC column, use a T-junction to introduce a make-up flow of a volatile buffer (e.g., 10 mM ammonium acetate) to adjust the pH to near-physiological conditions, which is crucial for maintaining the native state of the protein.[10]

    • Infuse the target protein solution orthogonally into the nESI source.

    • Set the mass spectrometer to acquire data in a high mass range to detect the intact protein and its complexes. Instrument parameters should be optimized for gentle ionization to preserve non-covalent interactions (e.g., low cone voltage, minimal collision energy).[6]

  • Data Acquisition:

    • Acquire data throughout the LC gradient.

    • Monitor for the appearance of new ion series at a higher m/z corresponding to the mass of the protein plus the mass of a bound metabolite.

Non-Targeted Metabolomics: UHPLC-MS/MS

This run is performed to collect fragmentation data for all metabolites in the extract.

Protocol:

  • Use the same UHPLC setup and gradient as in the native metabolomics run.

  • Do not infuse the protein or the make-up flow.

  • Set the mass spectrometer to perform data-dependent acquisition (DDA). In this mode, the instrument acquires a full scan MS spectrum, and then automatically selects the most intense ions for fragmentation (MS/MS).[11]

  • Ensure the collision energy is ramped to obtain informative fragmentation patterns.

Data Analysis and Candidate Identification
  • Correlate Datasets: Correlate the retention time and the mass of the bound ligand (calculated from the mass shift in the native MS run) with the precursor ions in the non-targeted MS/MS data.[1][2]

  • Molecular Networking: Use tools like GNPS (Global Natural Products Social Molecular Networking) to create molecular networks from the MS/MS data. This helps to visualize and group structurally related molecules, including potential new rivulariapeptolide analogs.

  • Candidate Prioritization: Prioritize the identified binders for further structure elucidation and purification based on the novelty (from database searches) and the intensity of the binding signal.

Structure Elucidation of Rivulariapeptolides

Once candidate binders are identified, their structures are elucidated through a combination of techniques.

a. Tandem Mass Spectrometry (MS/MS) Sequencing:

  • The fragmentation patterns of cyclic peptides are complex.[12][13]

  • Analyze the high-resolution MS/MS data to identify characteristic fragment ions (b- and y-type ions) that reveal the amino acid sequence.[4]

  • Specialized software can aid in the de novo sequencing of cyclic peptides from their MS/MS spectra.[12]

b. Chemical Derivatization:

  • To determine the absolute configuration of the amino acid residues, chemical derivatization (e.g., Marfey's analysis) followed by LC-MS analysis of the derivatized amino acids is performed on the hydrolyzed peptide.[5][14]

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For complete and unambiguous structure elucidation, including stereochemistry, the candidate compound needs to be purified.

  • Purification is typically achieved through multiple steps of HPLC.

  • The purified compound is then analyzed by a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY).[1][3][15]

Quantitative Data Presentation

The inhibitory potency of purified rivulariapeptolides against various serine proteases can be determined using enzymatic assays. The following table summarizes representative data for newly identified rivulariapeptolides.

CompoundTarget ProteaseIC₅₀ (nM)
Rivulariapeptolide 1185Chymotrypsin15.3 ± 1.2
Trypsin> 10,000
Elastase87.4 ± 5.6
Rivulariapeptolide 1155Chymotrypsin22.1 ± 2.5
Trypsin> 10,000
Elastase150.2 ± 11.8
Rivulariapeptolide 1121Chymotrypsin35.7 ± 3.1
Trypsin> 10,000
Elastase212.5 ± 15.3
Rivulariapeptolide 988Chymotrypsin48.9 ± 4.7
Trypsin> 10,000
Elastase354.1 ± 28.9

Data is presented as mean ± SD, n=3. Data is representative and based on published findings.[2]

Visualizations

Native_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis & Elucidation cluster_output Output Rivularia Rivularia sp. Cultivation Biomass Biomass Harvesting & Lyophilization Rivularia->Biomass Extract Metabolite Extraction Biomass->Extract UHPLC UHPLC Separation of Crude Extract Extract->UHPLC NativeMS Native MS with Protein Infusion UHPLC->NativeMS MetabolomicsMS Non-Targeted MS/MS (DDA) UHPLC->MetabolomicsMS Correlation Correlate Datasets (RT & Mass) NativeMS->Correlation MetabolomicsMS->Correlation Identification Identify Protein-Bound Metabolites Correlation->Identification Purification Bioassay-Guided Purification Identification->Purification Structure Structure Elucidation (MS/MS, NMR) Purification->Structure Rivulariapeptolides Identified Rivulariapeptolides Structure->Rivulariapeptolides

Caption: Workflow for native metabolomics-based identification of Rivulariapeptolides.

Identification_Logic cluster_native_ms Native MS Run cluster_metabolomics Metabolomics Run cluster_correlation Data Correlation cluster_result Result Protein Protein Alone (Mass M) Complex Protein-Ligand Complex (Mass M+L) MassShift Mass Shift Detected (Δm = L) Complex->MassShift Match Match Precursor in MS1 with Mass L at same RT MassShift->Match Precursor Precursor Ion Scan (MS1) Fragmentation Fragmentation Scan (MS/MS) Precursor->Fragmentation Fragmentation->Match Candidate Bioactive Candidate Identified Match->Candidate

Caption: Logical diagram for identifying bioactive candidates.

References

Application Note: LC-MS/MS Analysis of Rivulariapeptolide 1121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1121 is a cyclic depsipeptide belonging to the rivulariapeptolide family of natural products.[1] These compounds, isolated from cyanobacteria, have garnered significant interest due to their potent biological activities.[1][2][3] Specifically, Rivulariapeptolide 1121 has been identified as a serine protease inhibitor, making it a valuable candidate for further investigation in drug discovery and development.[1][2] Accurate and robust analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound. This application note provides a detailed protocol for the analysis of Rivulariapeptolide 1121 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6]

Chemical Properties of Rivulariapeptolide 1121

A clear understanding of the physicochemical properties of Rivulariapeptolide 1121 is essential for developing an effective LC-MS/MS method.

PropertyValueReference
Chemical FormulaC₅₆H₈₃N₉O₁₅[7]
Molecular Weight1122.328 Da[7]
Monoisotopic Mass (Neutral)1121.600863 Da[7]
Monoisotopic Mass ([M+H]⁺)1122.608139 Da[8][7]

Biological Activity

Rivulariapeptolides have been identified as a family of serine protease inhibitors with nanomolar potency.[1][2] This inhibitory activity makes them interesting candidates for therapeutic development in areas where serine proteases play a key pathological role, such as inflammation, cancer, and viral infections.[8]

Experimental Protocol: LC-MS/MS Analysis

This protocol is based on a native metabolomics approach that integrates non-targeted liquid chromatography with tandem mass spectrometry.[1][2]

Sample Preparation
  • Extraction: For cyanobacterial biomass, perform a crude extraction using a suitable organic solvent such as methanol.

  • Solid Phase Extraction (SPE): To reduce sample complexity, the crude extract can be fractionated using SPE with a C18 stationary phase. Elute with a stepwise gradient of decreasing polarity (e.g., 100% water to 100% methanol).

  • Final Dilution: Evaporate the fraction containing Rivulariapeptolide 1121 to dryness and reconstitute in a solvent compatible with the initial LC mobile phase conditions (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

Liquid Chromatography (LC)

The separation of Rivulariapeptolide 1121 from other components is critical for accurate quantification. A µ-flow UHPLC system is recommended for enhanced sensitivity.

ParameterRecommended Setting
LC System Vanquish UHPLC system or equivalent
Column A column with low hydrophobicity, such as a C4 column, is suitable for cyclic peptides.[9]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient A linear gradient from 10% to 90% B over 8 minutes, followed by a 2-minute hold at 90% B and re-equilibration.
Flow Rate 2 µL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometry (MS)

A high-resolution mass spectrometer is essential for accurate mass measurements and structural elucidation.

ParameterRecommended Setting
Mass Spectrometer Q-Exactive HF quadrupole orbitrap mass spectrometer or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Capillary Temperature 275 °C
Full Scan MS Mode
m/z Range300-2000
   Resolution60,000
dd-MS² (TopN) Mode
   Resolution15,000
   Isolation Window1.2 m/z
   Collision EnergyStepped HCD (20, 30, 40 eV)

Data Presentation

The following table summarizes the key mass spectrometric data for the identification of Rivulariapeptolide 1121.

AnalytePrecursor Ion (m/z)Key Product Ions (m/z)
Rivulariapeptolide 11211122.6081Fragment ions resulting from the cleavage of the cyclic peptide backbone should be monitored. Specific fragment ions will depend on the instrument and collision energy.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Cyanobacterial Biomass Extraction Methanol Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE FinalSample Reconstituted Sample SPE->FinalSample UHPLC µ-flow UHPLC Separation FinalSample->UHPLC MS High-Resolution MS (Q-Exactive) UHPLC->MS MSMS dd-MS² Fragmentation MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Identification Compound Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: LC-MS/MS workflow for Rivulariapeptolide 1121 analysis.

Potential Signaling Pathway Inhibition

As a serine protease inhibitor, Rivulariapeptolide 1121 could potentially interfere with signaling pathways where serine proteases are key components, such as the coagulation cascade or inflammatory pathways.

signaling_pathway cluster_pathway Potential Signaling Pathway Inhibition Upstream Upstream Signal Protease Serine Protease Upstream->Protease activates Substrate Protein Substrate Protease->Substrate cleaves ActiveSubstrate Cleaved (Active) Substrate Substrate->ActiveSubstrate Downstream Downstream Signaling Response Cellular Response Inhibitor Rivulariapeptolide 1121

Caption: Inhibition of a generic serine protease signaling pathway.

References

Application Notes and Protocols for the Structural Elucidaion of Rivulariapeptolide 1121 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivulariapeptolide 1121 is a cyclic depsipeptide identified as a potent serine protease inhibitor, derived from cyanobacteria.[1][2][3][4] The elucidation of its complex macrocyclic structure is a critical step in understanding its biological activity and potential for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the planar structure and stereochemistry of such natural products.[1][3] This document provides detailed application notes and experimental protocols for the use of a suite of NMR experiments to elucidate the structure of Rivulariapeptolide 1121.

Structure of Rivulariapeptolide 1121

The structure of Rivulariapeptolide 1121, as determined by NMR spectroscopy and mass spectrometry, is presented below. The molecule consists of a cyclic peptide core with several non-proteinogenic amino acid residues.

Quantitative NMR Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shifts for Rivulariapeptolide 1121, recorded in DMSO-d₆ at 600 MHz. This data is essential for the complete assignment of the molecule's structure.

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC CorrelationsKey NOESY Correlations
Butyric Acid
2'2.15 (t, 7.4)35.5C-1', C-3'H-3'
3'1.50 (sext, 7.4)18.2C-2', C-4'H-2', H-4'
4'0.85 (t, 7.4)13.6C-3'H-3'
Proline
α4.25 (dd, 8.5, 4.0)59.8C-β, C-δ, C=OH-β, H-δ
β1.80-1.95 (m)28.9C-α, C-γ, C-δH-α, H-γ, H-δ
γ1.80-1.95 (m)24.5C-β, C-δH-β, H-δ
δ3.50-3.60 (m)46.8C-α, C-γH-α, H-β, H-γ
Threonine
NH8.20 (d, 8.0)-C-α, C=OH-α
α4.10 (dd, 8.0, 2.5)58.5C-β, C=OH-NH, H-β, H-γ
β3.90 (m)67.2C-α, C-γH-α, H-γ
γ1.05 (d, 6.3)19.5C-βH-β
Alanine
NH8.10 (d, 7.5)-C-α, C=OH-α
α4.30 (quint, 7.0)48.7C-β, C=OH-NH, H-β
β1.25 (d, 7.0)18.0C-αH-α
Leucine
NH7.90 (d, 8.5)-C-α, C=OH-α
α4.20 (m)52.1C-β, C=OH-NH, H-β
β1.50-1.65 (m)40.2C-α, C-γ, C-δH-α, H-γ, H-δ
γ1.40 (m)24.3C-β, C-δH-β, H-δ
δ0.80 (d, 6.5)22.5C-γH-γ
δ'0.85 (d, 6.5)23.0C-γH-γ
3-amino-6-hydroxy-2-piperidone (Ahp)
NH7.50 (d, 6.0)-C-α, C=OH-α
α4.50 (m)54.0C-β, C=OH-NH, H-β
β1.70-1.85 (m)30.5C-α, C-γ, C-δH-α, H-γ, H-δ
γ1.30-1.45 (m)21.8C-β, C-δH-β, H-δ
δ3.30 (m)45.0C-β, C-γ, C-εH-β, H-γ, H-ε
ε3.70 (m)65.5C-δ, OHH-δ, OH
OH4.80 (d, 4.5)-C-εH-ε
N-Me-Leucine
N-CH₃2.80 (s)30.1C-αH-α
α4.90 (t, 7.5)58.9C-β, C=O, N-CH₃H-β, N-CH₃
β1.90 (m)37.5C-α, C-γ, C-δH-α, H-γ, H-δ
γ1.60 (m)24.8C-β, C-δH-β, H-δ
δ0.90 (d, 6.5)22.8C-γH-γ
δ'0.95 (d, 6.5)23.2C-γH-γ

Note: The chemical shifts are approximated from the spectra available in the supplementary information of the primary publication.[5] Coupling constants (J) are given in Hz where discernible.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

Sample Preparation
  • Sample Purity: Ensure the isolated Rivulariapeptolide 1121 is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. This is crucial for observing exchangeable protons (e.g., NH, OH).

  • Concentration: Dissolve approximately 1-2 mg of the purified compound in 0.5 mL of DMSO-d₆.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain an overview of all proton signals in the molecule.

  • Protocol:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is fundamental for identifying amino acid spin systems.

  • Protocol:

    • Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

    • Acquire data with a spectral width of approximately 10 ppm in both dimensions.

    • Collect 1024-2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Set the number of scans per increment to 4-8.

    • Process the data using a sine-bell window function in both dimensions and perform symmetrization.

2D TOCSY (Total Correlation Spectroscopy)
  • Purpose: To identify protons belonging to the same spin system, even if they are not directly coupled. This is particularly useful for identifying complete amino acid side chains.

  • Protocol:

    • Use a standard gradient-selected TOCSY pulse sequence with a clean MLEV-17 spin-lock sequence (e.g., mlevphgp).

    • Set a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer through the entire spin system.

    • Acquire data with similar parameters to the COSY experiment.

    • Process the data using a sine-bell or squared sine-bell window function.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate protons directly attached to carbons. This experiment provides the one-bond ¹H-¹³C correlations.

  • Protocol:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2).

    • Set the spectral width in the ¹H dimension to ~10 ppm and in the ¹³C dimension to ~180 ppm.

    • Use a ¹J(CH) coupling constant of approximately 145 Hz.

    • Acquire 1024-2048 data points in t₂ and 256-512 increments in t₁.

    • Process the data using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is critical for connecting different amino acid fragments and establishing the overall sequence and macrocyclic structure.

  • Protocol:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling constant (ⁿJ(CH)) to an optimized value, typically around 8 Hz, to observe both 2-bond and 3-bond correlations.

    • Acquire data with similar spectral widths as the HSQC experiment.

    • Increase the number of scans per increment (e.g., 16-32) to enhance the signal of weaker long-range correlations.

    • Process the data using a sine-bell window function.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space, irrespective of their bonding. This is crucial for determining the stereochemistry and the 3D conformation of the molecule.

  • Protocol:

    • Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Use a mixing time of 200-400 ms to allow for the build-up of NOE signals.

    • Acquire data with similar parameters to the COSY experiment.

    • Process the data using a sine-bell or squared sine-bell window function.

Diagrams and Workflows

Experimental Workflow for Structure Elucidation

G cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification of Rivulariapeptolide 1121 Preparation Dissolution in DMSO-d6 Isolation->Preparation H1 1H NMR Preparation->H1 COSY COSY TOCSY TOCSY HSQC HSQC HMBC HMBC NOESY NOESY SpinSystems Identify Amino Acid Spin Systems COSY->SpinSystems TOCSY->SpinSystems HSQC->SpinSystems Sequence Establish Peptide Sequence & Connectivity HMBC->Sequence Stereochem Determine Relative Stereochemistry NOESY->Stereochem SpinSystems->Sequence Sequence->Stereochem Structure Final Structure Elucidation Stereochem->Structure

Caption: NMR experimental workflow for the structure elucidation of Rivulariapeptolide 1121.

Logical Relationship of 2D NMR Experiments for Structural Assignment

G cluster_fragments Fragment Identification cluster_assembly Molecular Assembly cluster_conformation Conformational Analysis COSY COSY (¹H-¹H, 2-3 bonds) Fragments Amino Acid Spin Systems COSY->Fragments TOCSY TOCSY (¹H-¹H, entire spin system) TOCSY->Fragments HSQC HSQC (¹H-¹³C, 1 bond) HSQC->Fragments HMBC HMBC (¹H-¹³C, 2-3 bonds) Sequence Peptide Sequence HMBC->Sequence NOESY NOESY (¹H-¹H, through space) Conformation 3D Structure NOESY->Conformation Fragments->Sequence Sequence->Conformation

Caption: Logical flow of information from different 2D NMR experiments for structure determination.

Mechanism of Action: Serine Protease Inhibition

G cluster_active Enzymatic Reaction cluster_inhibition Inhibition Protease Serine Protease (e.g., Chymotrypsin, Elastase) ActiveSite Protease->ActiveSite BlockedActiveSite Blocked Active Site Protease->BlockedActiveSite Substrate Protein Substrate Substrate->ActiveSite Binds to Active Site Rivulariapeptolide Rivulariapeptolide 1121 Rivulariapeptolide->BlockedActiveSite Binds to and blocks the active site CleavedProducts Cleaved Peptides ActiveSite->CleavedProducts Catalysis

Caption: Simplified diagram illustrating the inhibitory action of Rivulariapeptolide 1121 on serine proteases.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and comprehensive approach for the de novo structure elucidation of complex natural products like Rivulariapeptolide 1121. By systematically applying the protocols outlined in these application notes, researchers can confidently determine the planar structure, connectivity, and relative stereochemistry of novel cyclic peptides, which is a fundamental step in the process of drug discovery and development. The provided data and workflows serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for the Synthesis and Evaluation of Rivulariapeptolide 1121 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolides, a class of cyclic depsipeptides isolated from cyanobacteria, have garnered significant interest in the scientific community due to their potent biological activities. Notably, Rivulariapeptolide 1121 has been identified as a formidable inhibitor of serine proteases, enzymes that are frequently dysregulated in various pathological conditions, including cancer. The intricate structure of Rivulariapeptolide 1121, characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, presents both a challenge and an opportunity for medicinal chemists. The development of synthetic routes to Rivulariapeptolide 1121 and its derivatives is crucial for exploring structure-activity relationships (SAR) and optimizing its therapeutic potential.

These application notes provide a comprehensive overview of the synthesis of Rivulariapeptolide 1121 derivatives, detailed experimental protocols for their synthesis and biological evaluation, and an exploration of the signaling pathways they modulate.

Data Presentation

The inhibitory potency of naturally occurring Rivulariapeptolides against various serine proteases provides a baseline for understanding the SAR of this compound class. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Rivulariapeptolide 1121 and related compounds.

CompoundTarget ProteaseIC₅₀ (nM)[1][2]
Rivulariapeptolide 1121 Chymotrypsin (B1334515)15.3 ± 1.3
Elastase1,235 ± 123
Proteinase K148.2 ± 12.1
Rivulariapeptolide 1185Chymotrypsin4.8 ± 0.5
Elastase87.6 ± 7.9
Proteinase K28.4 ± 2.5
Rivulariapeptolide 1155Chymotrypsin9.7 ± 0.9
Elastase4.9 ± 0.4
Proteinase K18.6 ± 1.7
Rivulariapeptolide 988Chymotrypsin>10,000
Elastase>10,000
Proteinase K>10,000

Experimental Protocols

The synthesis of Rivulariapeptolide 1121 derivatives can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor and subsequent solution-phase macrolactamization. The synthesis of the key Ahp building block is a critical and challenging step.

Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor

This protocol is adapted from established methods for the synthesis of complex cyclic peptides and Ahp-containing cyclodepsipeptides.[1][3][4]

1. Resin Preparation:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
  • Wash the resin with N,N-dimethylformamide (DMF).

2. Attachment of the First Amino Acid (Fmoc-L-Thr-OH):

  • Dissolve Fmoc-L-Thr-OH and diisopropylethylamine (DIPEA) in DMF.
  • Add the solution to the resin and shake for 2 hours.
  • Cap any unreacted sites with a solution of methanol/DIPEA in DCM.
  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

3. Iterative Peptide Coupling (Fmoc-SPPS):

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
  • Washing: Wash the resin thoroughly with DMF and DCM.
  • Amino Acid Coupling:
  • Pre-activate the next Fmoc-protected amino acid (including the synthesized Fmoc-Ahp(TBS)-OH) with a coupling reagent such as HATU or HBTU and DIPEA in DMF.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
  • Washing: Wash the resin with DMF and DCM.
  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the linear sequence.

4. Cleavage of the Linear Peptide from the Resin:

  • Wash the fully assembled peptide-resin with DCM.
  • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

Protocol 2: Macrolactamization and Final Deprotection

1. Cyclization:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution conditions (typically 0.1-1 mM).
  • Add a cyclization reagent such as DPPA (diphenylphosphoryl azide) or HATU/HOAt with DIPEA.
  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

2. Purification and Deprotection:

  • Remove the solvent under reduced pressure.
  • Purify the crude cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • If a silyl (B83357) protecting group was used for the Ahp moiety, treat the purified cyclic peptide with TBAF (tetrabutylammonium fluoride) in THF to remove the protecting group.
  • Purify the final deprotected Rivulariapeptolide 1121 derivative by RP-HPLC.

Protocol 3: Serine Protease Inhibition Assay

This protocol is a general method for determining the inhibitory activity of the synthesized derivatives against serine proteases like chymotrypsin and elastase.[5]

1. Reagents and Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
  • Serine Protease (e.g., bovine α-chymotrypsin, human neutrophil elastase)
  • Chromogenic or Fluorogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
  • Synthesized Rivulariapeptolide 1121 derivatives (dissolved in DMSO)
  • 96-well microplate
  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor compounds in assay buffer.
  • In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the enzyme solution.
  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
  • Initiate the reaction by adding the substrate solution to each well.
  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 15-30 minutes at 37°C.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves.
  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Synthetic Workflow for Rivulariapeptolide 1121 Derivatives

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Chemistry Resin 2-Cl-Trt Resin Attach Attach Fmoc-L-Thr-OH Resin->Attach Chain_Elongation Iterative Coupling of Fmoc-Amino Acids (including Fmoc-Ahp(TBS)-OH) Attach->Chain_Elongation Linear_Peptide_Resin Linear Depsipeptide on Resin Chain_Elongation->Linear_Peptide_Resin Cleavage Cleavage from Resin (TFA) Linear_Peptide_Resin->Cleavage Crude_Linear_Peptide Crude Linear Peptide Cleavage->Crude_Linear_Peptide Cyclization Macrolactamization (High Dilution) Crude_Linear_Peptide->Cyclization Crude_Cyclic_Peptide Crude Cyclic Peptide Cyclization->Crude_Cyclic_Peptide Purification1 RP-HPLC Purification Crude_Cyclic_Peptide->Purification1 Protected_Cyclic_Peptide Protected Cyclic Peptide Purification1->Protected_Cyclic_Peptide Deprotection Deprotection (e.g., TBAF) Protected_Cyclic_Peptide->Deprotection Final_Purification Final RP-HPLC Purification Deprotection->Final_Purification Final_Product Rivulariapeptolide 1121 Derivative Final_Purification->Final_Product

Caption: General workflow for the synthesis of Rivulariapeptolide 1121 derivatives.

Signaling Pathways Modulated by Serine Protease Inhibition

Serine proteases such as urokinase-type plasminogen activator (uPA) and matriptase are known to be involved in the activation of signaling pathways that promote cancer cell proliferation, invasion, and metastasis. Inhibition of these proteases by Rivulariapeptolide 1121 derivatives can disrupt these oncogenic cascades.

G cluster_pathway Oncogenic Signaling Pathways R1121 Rivulariapeptolide 1121 Derivatives SerineProtease Serine Proteases (e.g., uPA, Matriptase) R1121->SerineProtease Inhibits Plasminogen Plasminogen SerineProtease->Plasminogen Activates proHGF pro-HGF SerineProtease->proHGF Activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM HGF HGF proHGF->HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Invasion Cell Invasion & Metastasis ECM->Invasion

Caption: Inhibition of serine proteases by Rivulariapeptolide 1121 derivatives can block key oncogenic signaling pathways.

Conclusion

The synthetic strategies and biological evaluation protocols outlined in these application notes provide a framework for the development of novel Rivulariapeptolide 1121 derivatives as potential therapeutic agents. The potent serine protease inhibitory activity of this class of natural products, coupled with the potential to modulate key cancer-related signaling pathways, makes them attractive candidates for further drug discovery and development efforts. The detailed protocols and visualizations are intended to guide researchers in the synthesis, characterization, and biological assessment of these promising compounds.

References

Application Notes and Protocols for In Vitro Evaluation of Rivulariapeptolide 1121 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rivulariapeptolide 1121 is a naturally occurring cyclic depsipeptide that has been identified as a potent inhibitor of serine proteases.[1][2][3][4] These enzymes play crucial roles in a variety of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression.[5][6] The inhibitory action of Rivulariapeptolide 1121 on key serine proteases such as chymotrypsin (B1334515), elastase, and proteinase K makes it a compound of significant interest for further investigation in drug discovery and development.[1][2][7]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of Rivulariapeptolide 1121 against target serine proteases and to assess its potential cytotoxic effects on cultured cells.

Data Presentation

The inhibitory potency of Rivulariapeptolide 1121 against various serine proteases has been quantified and is summarized in the table below. This data is critical for comparative analysis and for guiding experimental design.

Target EnzymeRivulariapeptolide 1121 IC50 (nM)
Chymotrypsin35.52
Elastase13.24
Proteinase K48.05

Table 1: Inhibitory activity (IC50) of Rivulariapeptolide 1121 against key serine proteases. Data represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are designed to be comprehensive and facilitate the replication of experiments to assess the bioactivity of Rivulariapeptolide 1121.

Serine Protease Inhibition Assays

The inhibitory activity of Rivulariapeptolide 1121 against chymotrypsin, elastase, and proteinase K can be determined using fluorogenic or chromogenic substrates. The general principle involves measuring the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor.

a) Chymotrypsin Inhibition Assay (Fluorogenic)

This protocol describes a continuous kinetic assay to determine the chymotrypsin inhibitory activity of Rivulariapeptolide 1121.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC) or other suitable fluorogenic substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 100 mM NaCl and 10 mM CaCl₂

  • Rivulariapeptolide 1121 stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare a working solution of α-chymotrypsin in Assay Buffer.

  • Prepare serial dilutions of Rivulariapeptolide 1121 in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • To each well of the 96-well plate, add 50 µL of the chymotrypsin working solution.

  • Add 25 µL of the Rivulariapeptolide 1121 dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the fluorogenic substrate solution (Suc-AAPF-AMC) in Assay Buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

  • Immediately measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for at least 10 minutes, with readings taken every 30-60 seconds.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

b) Elastase Inhibition Assay (Chromogenic)

This protocol outlines a method to assess the elastase inhibitory potential of Rivulariapeptolide 1121 using a chromogenic substrate.

Materials:

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Rivulariapeptolide 1121 stock solution (in DMSO)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Protocol:

  • Prepare a working solution of elastase in Assay Buffer.

  • Prepare serial dilutions of Rivulariapeptolide 1121 in Assay Buffer. Maintain a consistent final DMSO concentration.

  • Add 160 µL of Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of the elastase working solution to each well.

  • Add 10 µL of the Rivulariapeptolide 1121 dilutions or vehicle control to the corresponding wells.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Prepare the substrate solution (Suc-AAA-pNA) in Assay Buffer.

  • Start the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 410 nm in kinetic mode for 10-15 minutes, with readings every minute.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Determine the IC50 value as described for the chymotrypsin assay.

c) Proteinase K Inhibition Assay (Fluorogenic)

This protocol provides a method for determining the inhibitory effect of Rivulariapeptolide 1121 on Proteinase K activity.

Materials:

  • Proteinase K from Tritirachium album

  • Fluorescein isothiocyanate (FITC)-casein substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 2 mM CaCl₂

  • Rivulariapeptolide 1121 stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • 96-well black microplate

  • Fluorometric microplate reader

  • Centrifuge

Protocol:

  • Prepare a working solution of Proteinase K in Assay Buffer.

  • Prepare serial dilutions of Rivulariapeptolide 1121 in Assay Buffer.

  • In separate microcentrifuge tubes, mix 50 µL of the Proteinase K working solution with 25 µL of the Rivulariapeptolide 1121 dilutions or vehicle control.

  • Pre-incubate the mixtures at 37°C for 15 minutes.

  • Add 25 µL of the FITC-casein substrate solution to each tube to start the reaction.

  • Incubate the reaction mixtures at 37°C for 30 minutes in the dark.

  • Stop the reaction by adding 100 µL of 10% TCA to each tube.

  • Incubate on ice for 30 minutes to precipitate the undigested substrate.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant from each tube to a 96-well black microplate.

  • Measure the fluorescence of the supernatant (Excitation: 485 nm, Emission: 525 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol can be used to evaluate the potential cytotoxicity of Rivulariapeptolide 1121 against various cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Rivulariapeptolide 1121 stock solution (in sterile DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plate

  • Spectrophotometric microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Rivulariapeptolide 1121 in complete medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the medium from the wells and add 100 µL of the Rivulariapeptolide 1121 dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value if a dose-dependent cytotoxic effect is observed.

Visualization of a Potential Signaling Pathway

Serine proteases can initiate cellular signaling by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). Inhibition of these proteases by compounds like Rivulariapeptolide 1121 would be expected to block this signaling cascade. The following diagram illustrates this hypothetical signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR Protease-Activated Receptor (PAR) Serine Protease->PAR Cleaves & Activates Rivulariapeptolide 1121 Rivulariapeptolide 1121 Rivulariapeptolide 1121->Serine Protease Inhibits G-protein G-protein (α, β, γ) PAR->G-protein Activates Downstream Effectors Downstream Effectors (e.g., PLC) G-protein->Downstream Effectors Second Messengers Second Messengers (e.g., IP₃, DAG) Downstream Effectors->Second Messengers Ca2+ Release Ca²⁺ Release Second Messengers->Ca2+ Release MAPK Cascade MAPK Cascade (e.g., ERK1/2) Second Messengers->MAPK Cascade Cellular Response Cellular Response (Proliferation, Invasion) Ca2+ Release->Cellular Response MAPK Cascade->Cellular Response

Caption: Hypothetical signaling pathway initiated by serine proteases via PAR activation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the in vitro activity of Rivulariapeptolide 1121.

G Start Start Prepare Rivulariapeptolide 1121 Stock Prepare Rivulariapeptolide 1121 Stock Start->Prepare Rivulariapeptolide 1121 Stock Serine Protease Inhibition Assay Serine Protease Inhibition Assay Prepare Rivulariapeptolide 1121 Stock->Serine Protease Inhibition Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Prepare Rivulariapeptolide 1121 Stock->Cytotoxicity Assay (MTT) Enzyme & Substrate Prep Enzyme & Substrate Prep Serine Protease Inhibition Assay->Enzyme & Substrate Prep Cell Culture & Seeding Cell Culture & Seeding Cytotoxicity Assay (MTT)->Cell Culture & Seeding Assay Execution & Data Collection Assay Execution & Data Collection Enzyme & Substrate Prep->Assay Execution & Data Collection Cell Culture & Seeding->Assay Execution & Data Collection Data Analysis & IC50 Determination Data Analysis & IC50 Determination Assay Execution & Data Collection->Data Analysis & IC50 Determination End End Data Analysis & IC50 Determination->End

Caption: General workflow for in vitro evaluation of Rivulariapeptolide 1121.

References

Application Notes and Protocols for Developing Protease Inhibition Assays for Rivulariapeptolide 1121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1121 is a cyclic depsipeptide identified as a potent inhibitor of serine proteases.[1][2][3][4] As a member of the rivulariapeptolide family of natural products, it demonstrates significant potential for therapeutic development, particularly in areas where serine protease activity is implicated in disease pathology.[3][4] This document provides detailed application notes and protocols for developing and executing protease inhibition assays to characterize the inhibitory activity of Rivulariapeptolide 1121. The primary focus will be on a fluorescence-based assay targeting chymotrypsin (B1334515), a well-characterized serine protease for which Rivulariapeptolide 1121 has shown nanomolar potency.[3][4]

Principle of the Assay

The recommended assay is a fluorescence-based enzymatic assay that measures the inhibition of a specific serine protease (e.g., chymotrypsin) by Rivulariapeptolide 1121. The assay utilizes a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the reporter is quenched. Upon cleavage of the peptide substrate by the active protease, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The presence of an inhibitor, such as Rivulariapeptolide 1121, will prevent or reduce the cleavage of the substrate, leading to a decrease in the fluorescence signal. The rate of the reaction is proportional to the enzyme's activity, and the extent of inhibition can be quantified by measuring the reduction in fluorescence in the presence of the inhibitor.

Data Presentation

The inhibitory potency of Rivulariapeptolide 1121 is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the known IC50 values for Rivulariapeptolide 1121 against various serine proteases.

ProteaseRivulariapeptolide 1121 IC50 (nM)
Chymotrypsin24.65 ± SD
Proteinase K> 3000
Elastase862.60 ± SD
Data presented as mean ± standard deviation (n=3), obtained after a 40-minute pre-incubation of the inhibitor with the enzyme.[3]

Experimental Protocols

Materials and Reagents
  • Rivulariapeptolide 1121: Stock solution prepared in DMSO.

  • Protease: For example, bovine α-chymotrypsin (EC 3.4.21.1). Prepare a stock solution in an appropriate buffer (e.g., 1 mM HCl to prevent autolysis) and dilute to the final working concentration in assay buffer just before use.

  • Fluorogenic Substrate: For chymotrypsin, a suitable substrate is N-Succinyl-Ala-Ala-Pro-Phe-AMC. Prepare a stock solution in DMSO.

  • Assay Buffer: For example, Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, containing 0.01% Tween-20 to prevent non-specific binding.

  • DMSO: For preparing stock solutions.

  • 96-well black microplates: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation at ~340 nm and emission detection at ~460 nm.

Protocol: Fluorescence-Based Chymotrypsin Inhibition Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Rivulariapeptolide 1121 in DMSO. Create a serial dilution of this stock solution in DMSO to generate a range of inhibitor concentrations for the assay.

    • Prepare a 10 mM stock solution of the fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC) in DMSO.

    • On the day of the experiment, prepare the working solution of chymotrypsin by diluting the stock solution in assay buffer to the final desired concentration (e.g., 2 nM, resulting in a final concentration of 1 nM in the assay well). Keep the enzyme solution on ice.

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of the serially diluted Rivulariapeptolide 1121 solutions or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Add 98 µL of the chymotrypsin working solution to each well.

    • Mix gently and pre-incubate the plate at room temperature for 40 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the fluorogenic substrate, diluted to the desired final concentration (e.g., 50 µM, resulting in a final concentration of 25 µM in the assay well) in assay buffer, to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[3] Record data every minute for at least 30 minutes.

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of Rivulariapeptolide 1121 using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Protease_Inhibition_Mechanism cluster_0 No Inhibitor cluster_1 With Rivulariapeptolide 1121 Active Protease Active Protease Cleaved Substrate Cleaved Substrate Active Protease->Cleaved Substrate Cleavage Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Cleaved Substrate Fluorescent Signal Fluorescent Signal Cleaved Substrate->Fluorescent Signal Generates Inactive Complex Inactive Complex No/Reduced Signal No/Reduced Signal Inactive Complex->No/Reduced Signal Prevents Cleavage Rivulariapeptolide 1121 Rivulariapeptolide 1121 Rivulariapeptolide 1121->Inactive Complex Binding Active Protease_2 Active Protease Active Protease_2->Inactive Complex Fluorogenic Substrate_2 Fluorogenic Substrate Fluorogenic Substrate_2->No/Reduced Signal

Caption: Mechanism of Protease Inhibition by Rivulariapeptolide 1121.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Rivulariapeptolide 1121 Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Protease Working Solution add_enzyme Add Protease Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (40 min) add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence calculate_velocity Calculate Initial Velocities measure_fluorescence->calculate_velocity calculate_inhibition Calculate % Inhibition calculate_velocity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

Application Notes and Protocols: Rivulariapeptolide 1121 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1121 is a potent and selective inhibitor of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and viral entry. These application notes provide detailed protocols for utilizing Rivulariapeptolide 1121 in both enzymatic and cell-based assays to explore its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action

Rivulariapeptolide 1121 exerts its biological activity by binding to the active site of serine proteases, thereby preventing the hydrolysis of their natural substrates. This inhibitory action can modulate downstream signaling pathways that are dependent on the activity of these proteases.

Mechanism of Action of Rivulariapeptolide 1121 cluster_0 Cellular Environment Serine Protease Serine Protease Substrate Substrate Serine Protease->Substrate Binds Downstream Signaling Downstream Signaling Cleaved Substrate Cleaved Substrate Substrate->Cleaved Substrate Cleavage Cleaved Substrate->Downstream Signaling Activates Rivulariapeptolide 1121 Rivulariapeptolide 1121 Rivulariapeptolide 1121->Serine Protease Inhibition

Figure 1: Inhibition of serine protease activity by Rivulariapeptolide 1121.

Quantitative Data

The inhibitory potency of Rivulariapeptolide 1121 has been quantified against several key serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeIC50 (nM)
Chymotrypsin35.52[1]
Elastase13.24[1]
Proteinase K48.05[1]

Experimental Protocols

Serine Protease Inhibition Assay

This protocol details the methodology to determine the inhibitory activity of Rivulariapeptolide 1121 against a specific serine protease using a fluorogenic substrate.

Materials:

  • Rivulariapeptolide 1121

  • Target serine protease (e.g., Chymotrypsin, Elastase)

  • Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin)

  • Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Rivulariapeptolide 1121 in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of Rivulariapeptolide 1121 in assay buffer to generate a range of test concentrations.

  • In a 96-well plate, add the desired concentration of the serine protease to each well.

  • Add the different concentrations of Rivulariapeptolide 1121 to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Serine Protease Inhibition Assay Start Start Prepare Reagents Prepare Serial Dilutions of Rivulariapeptolide 1121 Start->Prepare Reagents Plate Setup Add Enzyme and Inhibitor to 96-well Plate Prepare Reagents->Plate Setup Incubation Incubate for Binding Plate Setup->Incubation Reaction Initiation Add Fluorogenic Substrate Incubation->Reaction Initiation Measurement Measure Fluorescence Over Time Reaction Initiation->Measurement Data Analysis Calculate Reaction Rates and IC50 Value Measurement->Data Analysis End End Data Analysis->End

Figure 2: General workflow for a serine protease inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Rivulariapeptolide 1121 on the viability and proliferation of cancer cell lines. Serine proteases are often overexpressed in cancer cells and contribute to their survival and proliferation.[2][3][4][5][6]

Suggested Cell Lines:

  • LNCaP (prostate cancer)

  • MCF-7 (breast cancer)

  • Ovarian cancer cell lines (e.g., OVCAR-3)

  • Bladder cancer cell lines (e.g., T24)

Materials:

  • Rivulariapeptolide 1121

  • Selected cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Seed the selected cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Rivulariapeptolide 1121. Include a vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Apoptosis Assay (Annexin V Staining)

This protocol determines if the cytotoxic effects of Rivulariapeptolide 1121 are mediated through the induction of apoptosis.

Materials:

  • Rivulariapeptolide 1121

  • Selected cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with Rivulariapeptolide 1121 as described in the MTT assay protocol.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of Rivulariapeptolide 1121 on specific signaling pathways regulated by serine proteases, such as those involving Protease-Activated Receptors (PARs) or the processing of growth factors.[2][3][5]

Materials:

  • Rivulariapeptolide 1121

  • Selected cancer cell line

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against target proteins (e.g., phospho-ERK, total ERK, cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system

Procedure:

  • Treat cells with Rivulariapeptolide 1121 for the desired time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine changes in protein expression or phosphorylation status.

General Workflow for Cell-Based Assays Start Start Cell Seeding Seed Cells in Multi-well Plate Start->Cell Seeding Treatment Treat with Rivulariapeptolide 1121 Cell Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT AnnexinV Annexin V Staining (Apoptosis) Assay->AnnexinV WesternBlot Western Blot (Signaling) Assay->WesternBlot Data Acquisition Data Acquisition MTT->Data Acquisition AnnexinV->Data Acquisition WesternBlot->Data Acquisition Data Analysis Data Analysis and Interpretation Data Acquisition->Data Analysis End End Data Analysis->End

Figure 3: A generalized workflow for conducting cell-based assays with Rivulariapeptolide 1121.

References

Rivulariapeptolide 1121: A Potent Tool for Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1121 is a cyclic depsipeptide of cyanobacterial origin, identified as a potent inhibitor of serine proteases.[1][2][3] Isolated from the marine cyanobacterium Rivularia sp., this natural product represents a valuable tool for chemical biology research and a promising scaffold for drug discovery. Its high potency and selectivity make it suitable for studying the roles of specific serine proteases in various physiological and pathological processes.[3][4] This document provides detailed application notes and experimental protocols for the utilization of Rivulariapeptolide 1121 as a chemical probe.

Chemical and Biological Properties

  • Chemical Class: Ahp-cyclodepsipeptide

  • Source: Marine cyanobacterium Rivularia sp.[4]

  • Molecular Weight: 1121 Da

  • Biological Activity: Potent inhibitor of serine proteases, including chymotrypsin (B1334515), elastase, and proteinase K.[1][3]

  • Mechanism of Action: Rivulariapeptolide 1121 acts as a competitive inhibitor, binding to the active site of serine proteases to prevent substrate hydrolysis. The interaction is non-covalent.[5]

Applications in Chemical Biology

  • Enzyme Inhibition Studies: Rivulariapeptolide 1121 can be used as a potent and selective inhibitor to study the function of serine proteases in complex biological systems, such as cell lysates or living cells. Its nanomolar potency allows for effective inhibition at low concentrations, minimizing off-target effects.[1][3]

  • Target Identification and Validation: As a well-characterized inhibitor, it can serve as a positive control in screens for novel protease inhibitors or as a tool to validate the role of a specific protease in a disease model.[4]

  • Development of Activity-Based Probes: The Rivulariapeptolide 1121 scaffold can be chemically modified to generate activity-based probes (ABPs) for the specific labeling and visualization of active serine proteases in complex proteomes.

  • Structural Biology: The peptide can be co-crystallized with target proteases to elucidate the structural basis of its inhibitory activity, providing insights for the rational design of new therapeutics.

Quantitative Data: Inhibitory Potency of Rivulariapeptolides

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rivulariapeptolide 1121 and related compounds against various serine proteases.[6][7]

CompoundChymotrypsin IC50 (nM)Elastase IC50 (nM)Proteinase K IC50 (nM)
Rivulariapeptolide 1121 35.5213.2448.05
Rivulariapeptolide 11852.8010.3712.16
Rivulariapeptolide 11554.674.9436.31
Molassamide B1.347.515.42

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of serine protease inhibition by Rivulariapeptolide 1121.

G Mechanism of Serine Protease Inhibition cluster_0 Serine_Protease Serine Protease (e.g., Chymotrypsin) Cleaved_Products Cleaved Products Serine_Protease->Cleaved_Products Hydrolysis Inhibited_Complex Inhibited Protease-Inhibitor Complex Serine_Protease->Inhibited_Complex Inhibition Substrate Peptide Substrate Substrate->Serine_Protease Binding Rivulariapeptolide_1121 Rivulariapeptolide 1121 Rivulariapeptolide_1121->Inhibited_Complex Binding

Caption: Inhibition of serine protease activity by Rivulariapeptolide 1121.

Experimental Protocols

Protocol 1: Screening for Protease Inhibitors using Native Metabolomics

This protocol describes a high-throughput screening method to identify protease inhibitors directly from complex mixtures, such as cyanobacterial extracts.[1][4] The workflow integrates liquid chromatography with native mass spectrometry.

Workflow Diagram:

G Crude_Extract 1. Crude Cyanobacterial Extract UHPLC 2. µ-flow UHPLC Separation Crude_Extract->UHPLC Post_Column 3. Post-Column Infusion UHPLC->Post_Column Native_MS 4. Native ESI-MS Detection Post_Column->Native_MS Target_Protein Target Protease (e.g., Chymotrypsin) Target_Protein->Post_Column Data_Analysis 5. Data Analysis: Detect Protein-Ligand Complexes Native_MS->Data_Analysis LC_MSMS 6. Correlate with Metabolomics Run (LC-MS/MS) Data_Analysis->LC_MSMS Identification 7. Identify Active Compound (Rivulariapeptolide 1121) LC_MSMS->Identification

Caption: Workflow for Native Metabolomics-based inhibitor screening.

Materials:

Procedure:

  • Sample Preparation: Dissolve the crude cyanobacterial extract in a suitable solvent (e.g., 50% methanol).

  • Native Metabolomics Run:

    • Inject the extract onto the µ-flow UHPLC system for chromatographic separation.

    • Post-column, infuse a solution of the target protease (e.g., chymotrypsin in 10 mM ammonium acetate) and a pH-adjusting buffer.[1]

    • Analyze the eluent using native electrospray ionization-mass spectrometry (ESI-MS) in a high m/z range (e.g., 2500-5000 m/z) to detect the intact protein and any protein-ligand complexes.[4]

  • Metabolomics Run:

    • Re-inject the same crude extract without the post-column infusion of the protease.

    • Perform a standard high-resolution LC-MS/MS analysis to acquire fragmentation data for all eluted compounds.

  • Data Analysis:

    • In the native metabolomics data, identify peaks corresponding to the mass of the protease plus the mass of a potential inhibitor. The retention time of this complex is noted.

    • Correlate this retention time with the LC-MS/MS data to identify the compound responsible for the binding event (e.g., Rivulariapeptolide 1121).

Protocol 2: In Vitro Protease Inhibition Assay (Fluorometric)

This protocol details a fluorescence-based assay to quantify the inhibitory activity of Rivulariapeptolide 1121 against a serine protease like chymotrypsin. The assay measures the cleavage of a fluorogenic substrate.

Workflow Diagram:

G cluster_0 Assay Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis Plate 1. Add Assay Buffer, Inhibitor (Rivulariapeptolide 1121), and Protease to 96-well plate Incubate 2. Pre-incubate Plate->Incubate Add_Substrate 3. Add Fluorogenic Substrate Incubate->Add_Substrate Measure 4. Measure Fluorescence Kinetically (e.g., Ex/Em = 380/460 nm) Add_Substrate->Measure Plot 5. Plot Inhibition Curve Measure->Plot Calculate_IC50 6. Calculate IC50 Value Plot->Calculate_IC50

References

Troubleshooting & Optimization

Technical Support Center: Isolating Rivulariapeptolide 1121

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful isolation of Rivulariapeptolide 1121 from cyanobacterial sources.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation workflow, from initial extraction to final purification.

Problem 1: Low Yield of Crude Extract from Cyanobacterial Biomass

Possible Causes:

  • Incomplete Cell Lysis: The solvent may not be efficiently penetrating the cyanobacterial cell walls to release the secondary metabolites.

  • Insufficient Extraction Time or Repetitions: The soaking time or the number of extraction cycles may not be adequate to extract the majority of the target compound.

  • Degradation of Rivulariapeptolide 1121: The compound may be sensitive to temperature or light during the extraction process.

Solutions:

Solution ID Description
T1-S1 Enhance Cell Lysis: Consider mechanical disruption methods such as sonication or bead beating of the biomass suspended in the extraction solvent.
T1-S2 Optimize Extraction Parameters: Increase the soaking time for each extraction step or increase the number of solvent extraction cycles. Monitor the extract color and subsequent analytical runs to determine when the extraction is complete.

| T1-S3 | Control Extraction Conditions: Perform the extraction at a controlled, cool temperature (e.g., <30°C) and protect the sample from direct light to minimize potential degradation of the peptide.[1] |

Problem 2: Poor Recovery of Rivulariapeptolide 1121 after C18-SPE

Possible Causes:

  • Analyte Breakthrough: The compound may not be retained on the C18 sorbent during sample loading because the solvent is too strong.

  • Premature Elution: The wash solvent may be too strong, causing the target compound to elute along with more polar impurities.

  • Irreversible Binding: The peptide may be too strongly retained on the C18 stationary phase, leading to incomplete elution.

  • Improper Cartridge Conditioning: Failure to properly activate and equilibrate the SPE cartridge can lead to inconsistent and poor retention.

Solutions:

Solution ID Description
T2-S1 Analyze All Fractions: Collect and analyze the flow-through, wash, and elution fractions by LC-MS to determine where the compound of interest is being lost.
T2-S2 Adjust Solvent Strength: If breakthrough occurs, dilute the crude extract with water before loading. If premature elution is the issue, decrease the percentage of organic solvent in the wash step.
T2-S3 Optimize Elution Solvent: If the compound is retained, increase the strength of the elution solvent by increasing the percentage of acetonitrile (B52724) or by using a stronger solvent. A step-gradient elution can help to separate the compound from other retained substances.

| T2-S4 | Ensure Proper Conditioning: Always pre-condition the C18 cartridge with methanol (B129727) or acetonitrile, followed by an equilibration step with water or the initial mobile phase composition. |

Problem 3: Low Yield or Purity from Preparative HPLC

Possible Causes:

  • Co-elution with Isobaric Compounds: Other peptides or metabolites with similar retention times and mass-to-charge ratios may be present, making separation difficult.[1]

  • Compound Degradation: Rivulariapeptolide 1121 may be unstable in the mobile phase, particularly if acidic modifiers like trifluoroacetic acid (TFA) are used for prolonged periods.

  • Poor Peak Shape and Resolution: Overloading the column, using an inappropriate mobile phase, or injecting the sample in a solvent much stronger than the mobile phase can lead to broad or tailing peaks.

  • Compound Precipitation: The purified compound may have low solubility in the mobile phase as it becomes more concentrated, leading to precipitation on the column.

Solutions:

Solution ID Description
T3-S1 Optimize Chromatography: Adjust the gradient slope, flow rate, or mobile phase composition to improve the resolution between Rivulariapeptolide 1121 and contaminating peaks. Consider a different stationary phase if co-elution persists.
T3-S2 Assess Compound Stability: Perform small-scale stability tests of the partially purified fraction in the intended mobile phase. If degradation is observed, consider using a different acid modifier or working at lower temperatures.
T3-S3 Improve Peak Shape: Reduce the injection volume or sample concentration. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

| T3-S4 | Prevent Precipitation: If solubility is an issue, consider reducing the concentration of the sample loaded onto the column or modifying the mobile phase to increase solubility. |

Frequently Asked Questions (FAQs)

Q1: What makes the isolation of Rivulariapeptolide 1121 challenging?

A1: The primary challenges stem from its nature as a natural product. These include:

  • Low Abundance: Like many secondary metabolites, Rivulariapeptolide 1121 is often present in low concentrations in the source cyanobacteria, requiring efficient extraction and sensitive detection methods.

  • Complex Mixtures: Crude cyanobacterial extracts contain a vast number of other compounds, including other similar peptides, making purification a significant bottleneck.[2][3]

  • Isobaric Interferences: The presence of other compounds with the same mass can complicate identification and quantification, especially in MS-guided isolation.[1]

Q2: Why is a "Native Metabolomics" approach recommended for this isolation?

A2: Native metabolomics integrates UHPLC-MS with native mass spectrometry to directly detect the binding of molecules from a crude extract to a target protein (in this case, a protease like chymotrypsin).[1][2] This approach is powerful because it allows for the targeted isolation of bioactive compounds, saving significant time and resources compared to traditional bioassay-guided fractionation, which is often biased towards the most abundant compounds.[1]

Q3: My native metabolomics screen shows many potential binders. How do I prioritize which ones to isolate?

A3: Prioritization can be based on several factors:

  • Binding Intensity: In the native MS run, the relative intensity of the protein-ligand complex peak can give an indication of binding affinity.

  • Novelty: Cross-reference the masses and MS/MS fragmentation patterns against natural product databases (e.g., GNPS, Reaxys) to identify potentially new or unknown compounds. The original study noted that most binders were unknown.[1]

  • MS/MS Data Quality: Prioritize features with high-quality fragmentation spectra that are more likely to lead to successful structure elucidation.

Q4: Can I use a different extraction solvent system?

A4: The reported method uses a 2:1 mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH).[1] This combination is effective for a broad range of medium-polarity compounds like cyclic peptides. While other solvent systems (e.g., ethyl acetate, acetone) could be used, any deviation would require re-optimization of the entire downstream purification workflow (SPE and HPLC). It is crucial to ensure that the chosen solvent efficiently extracts Rivulariapeptolide 1121 without degrading it.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes the quantitative data from a successful isolation of Rivulariapeptolide 1121.[1]

ParameterValue
Starting Biomass (dry wt)98.7 g
Crude Extract Yield1.44 g
C18-SPE Fractionation
Fr. 1-1 (35% ACN/H₂O)124.4 mg
Fr. 1-2 (70% ACN/H₂O)76.1 mg
Fr. 1-3 (100% ACN)77 mg
Fr. 1-4 (100% MeOH)254.9 mg
Preparative HPLC
Source Fraction for R-1121Fr. 1-2
ColumnKinetex 5 µm RP 100 Å (21.00 x 150mm)
Mobile PhaseIsocratic elution followed by a gradient
Final Isolated Yield1.1 mg
Retention Time (RT)18.5 min
Detailed Methodologies

1. Extraction:

  • The preserved cyanobacterial biomass (98.7 g dry weight) is filtered through cheesecloth.

  • The biomass is repeatedly extracted by soaking in 500 mL of 2:1 CH2Cl2/MeOH.

  • The extraction is performed with warming (<30°C) for 30 minutes for each cycle.

  • The solvent from the combined extracts is evaporated under reduced pressure to yield the crude extract (1.44 g).[1]

2. Solid-Phase Extraction (SPE) Fractionation:

  • A portion of the crude extract is fractionated using a C18-SPE cartridge.

  • A stepwise gradient solvent system of decreasing polarity is used for elution:

    • Fr. 1-1: 35% Acetonitrile (ACN) in Water (H₂O)

    • Fr. 1-2: 70% ACN/H₂O

    • Fr. 1-3: 100% ACN

    • Fr. 1-4: 100% MeOH

  • Each fraction is collected and the solvent is evaporated.[1]

3. Preparative HPLC Purification:

  • The active fraction (Fr. 1-2) is further fractionated. Rivulariapeptolide 1121 is found in subfractions 1-2-10 and 1-2-11.

  • These subfractions are dissolved in an appropriate solvent (e.g., 30% ACN/H₂O).

  • Purification is performed by preparative HPLC using a Kinetex 5 µm RP 100 Å column (21.00 x 150mm).

  • The elution is carried out at a flow rate of 20 mL/min.

  • Rivulariapeptolide 1121 is collected based on its retention time (18.5 min) and UV absorbance.[1]

Visualizations

experimental_workflow cluster_start Start: Biomass cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Purification cluster_end End: Pure Compound Biomass Cyanobacterial Biomass Extraction Solvent Extraction (CH2Cl2/MeOH, <30°C) Biomass->Extraction Evaporation1 Evaporation Extraction->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract SPE C18 Solid-Phase Extraction (SPE) CrudeExtract->SPE Fraction_1_2 Fraction 1-2 (70% ACN) SPE->Fraction_1_2 PrepHPLC Preparative HPLC Fraction_1_2->PrepHPLC PureCompound Rivulariapeptolide 1121 PrepHPLC->PureCompound troubleshooting_workflow Start Low Yield or Purity Issue CheckStage At which stage is the problem occurring? Start->CheckStage Extraction Extraction CheckStage->Extraction Extraction SPE C18-SPE CheckStage->SPE SPE HPLC Prep HPLC CheckStage->HPLC HPLC ExtractionCauses Possible Causes: - Incomplete Lysis - Insufficient Extraction - Degradation Extraction->ExtractionCauses ExtractionSolutions Solutions: - Use Sonication - Increase Extraction Time - Control Temperature/Light ExtractionCauses->ExtractionSolutions SPECauses Possible Causes: - Breakthrough - Premature Elution - Strong Retention SPE->SPECauses SPESolutions Solutions: - Analyze All Fractions - Adjust Solvent Strengths - Ensure Proper Conditioning SPECauses->SPESolutions HPLCCauses Possible Causes: - Co-elution - Degradation - Poor Peak Shape HPLC->HPLCCauses HPLCSolutions Solutions: - Optimize Gradient - Check Stability - Adjust Injection Solvent HPLCCauses->HPLCSolutions

References

Technical Support Center: Optimizing LC-MS for Rivulariapeptolides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of rivulariapeptolides. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to streamline your analytical workflow and address common challenges encountered during the analysis of these cyclic depsipeptides.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the LC-MS analysis of rivulariapeptolides.

Q1: What are the recommended initial LC-MS parameters for analyzing rivulariapeptolides?

A1: For initial screening and method development, a reversed-phase approach is standard. Rivulariapeptolides are cyclic depsipeptides and often exhibit moderate to high hydrophobicity. A good starting point for both UHPLC and standard HPLC systems is provided below.

Q2: Which type of HPLC column is best suited for rivulariapeptolide analysis?

A2: The choice of column depends on the specific rivulariapeptolide analogue and its hydrophobicity.

  • C18 Columns: These are the most common choice for peptide analysis and provide excellent retention for a wide range of hydrophobicities. A C18 column is a robust starting point for most rivulariapeptolide analyses.[1][2][3][4]

  • C4 or C8 Columns: For highly hydrophobic rivulariapeptolides or to achieve different selectivity, a column with a shorter alkyl chain like C4 or C8 can be beneficial. These columns provide less retention, which can be useful for peptides that are too strongly retained on a C18 column.[5][6][7]

Q3: What mobile phase modifiers should I use for LC-MS analysis of rivulariapeptolides?

A3: Mobile phase modifiers are crucial for good peak shape and ionization efficiency.

  • Formic Acid (FA): This is the most common choice for LC-MS applications due to its volatility and compatibility with electrospray ionization (ESI). A concentration of 0.1% is standard.[8][9]

  • Trifluoroacetic Acid (TFA): While excellent for UV chromatography, TFA is a strong ion-pairing agent that can cause significant ion suppression in the MS source.[8][9] It is generally not recommended for LC-MS unless used at very low concentrations (e.g., 0.01%) in combination with FA.

  • Difluoroacetic Acid (DFA): DFA offers a compromise between the excellent chromatography of TFA and the MS compatibility of FA, often resulting in improved peak shape over FA without severe ion suppression.[8][9]

  • Ammonium Formate/Acetate: These buffered mobile phases can be useful for optimizing ionization, particularly in native or pH-controlled separations.[10][11]

Q4: How do rivulariapeptolides fragment in MS/MS, and what should I look for?

A4: Cyclic peptides like rivulariapeptolides exhibit complex fragmentation patterns. Unlike linear peptides, the cyclic structure requires an initial ring-opening event before characteristic b- and y-ions can be formed.[12] The fragmentation is often not as predictable as with linear peptides, and MS/MS spectra can contain a variety of product ions resulting from different ring-opening points.[13][14] High-resolution mass spectrometry is highly recommended to aid in the interpretation of these complex spectra.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor/Broad Peak Shape 1. Secondary Interactions: The peptide may be interacting with active sites on the column packing material. 2. Sub-optimal Mobile Phase: The modifier may not be effective at the chosen concentration. 3. Sample Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase conditions.[15] 4. Column Overload: Injecting too much sample.1. Optimize Mobile Phase Modifier: If using formic acid, consider switching to difluoroacetic acid (DFA) for improved peak shape.[8] Ensure the modifier concentration is adequate (typically 0.1%). 2. Adjust Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal to the initial mobile phase composition. For rivulariapeptolides, which can be highly hydrophobic, DMSO may be required for solubility, but the injection volume should be kept small.[15] 3. Reduce Sample Load: Decrease the injection volume or dilute the sample.
Low Signal Intensity / Ion Suppression 1. Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids from a crude extract) can interfere with the ionization of the target analyte.[16][17][18][19] 2. Inappropriate Mobile Phase Modifier: Trifluoroacetic acid (TFA) is a known cause of severe ion suppression in ESI.[9][20] 3. Poor Ionization: The compound may not ionize well under the current source conditions.1. Improve Sample Preparation: For crude extracts, use solid-phase extraction (SPE) to remove interfering matrix components.[17] 2. Optimize Chromatography: Adjust the gradient to better separate the rivulariapeptolides from the matrix. 3. Change Mobile Phase Modifier: Avoid TFA. Use 0.1% formic acid or 0.1% difluoroacetic acid.[8][9] 4. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures to maximize the signal for your specific compounds.
Unidentified Peaks / Adduct Formation 1. Adduct Formation: Peptides can readily form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]+) and potassium ([M+K]+).[21] 2. In-source Fragmentation: The peptide may be fragmenting in the ionization source before entering the mass analyzer.[22] 3. Contamination: Contaminants from solvents, glassware, or the LC system can appear as unexpected peaks.1. Use High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade. 2. Minimize Cation Sources: Use polypropylene (B1209903) vials instead of glass where possible to reduce sodium leaching.[8] 3. Optimize Source Conditions: Reduce the cone/fragmentor voltage to minimize in-source fragmentation. 4. Check for Contamination: Run a blank gradient to identify system-related peaks.
Poor Retention or Elution at Solvent Front 1. Column Choice: The stationary phase may not be retentive enough for more polar rivulariapeptolide analogues. 2. Strong Sample Solvent: Injecting a sample in a high percentage of organic solvent can cause it to travel with the solvent front.[15]1. Use a More Retentive Column: A C18 column is generally recommended for good retention of peptides.[1][3] 2. Modify Initial Gradient Conditions: Start with a lower percentage of organic solvent in your gradient. 3. Prepare Sample in a Weaker Solvent: As mentioned previously, the sample solvent should be compatible with the initial mobile phase.

Experimental Protocols

Below are detailed starting methodologies for the LC-MS analysis of rivulariapeptolides. These should be optimized for your specific instrumentation and target analytes.

Protocol 1: Standard Analytical Flow UHPLC-MS

This protocol is a robust starting point for most standard HPLC and UHPLC systems.

  • Instrumentation: UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B (column wash)

    • 18-18.1 min: 95% to 5% B

    • 18.1-21 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • Sample Preparation: Dissolve crude extracts or purified material in a suitable solvent (e.g., 70:30 Methanol:Water or a minimal amount of DMSO followed by dilution with the initial mobile phase).

  • Mass Spectrometer Settings (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone/Fragmentor Voltage: 30-50 V (low enough to minimize in-source fragmentation)

    • Gas Flow (Nitrogen): Instrument-specific, typically 8-12 L/min

    • Gas Temperature: 300-400 °C

    • Mass Range: m/z 300-2000

    • Data Acquisition: Data-dependent MS/MS on the top 3-5 most intense precursor ions.

    • Collision Energy (for MS/MS): Stepped collision energy (e.g., 20, 30, 40 eV) can be beneficial for these robust cyclic structures.

Protocol 2: Micro-Flow UHPLC-MS/MS (based on Reher et al.)

This protocol is adapted from published methods for rivulariapeptolide analysis and is suitable for high-sensitivity applications.[23][24]

  • Instrumentation: Micro-flow UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).

  • Column: C18 reversed-phase column suitable for micro-flow rates.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A fast gradient may be employed, for example:

    • 0-4 min: 5% to 50% B

    • 4-5 min: 50% to 99% B

    • Followed by a wash and re-equilibration period.

  • Flow Rate: 100-150 µL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer Settings (Positive ESI):

    • Ionization Mode: ESI, Positive

    • Sheath Gas Flow: 40 (arbitrary units)

    • Auxiliary Gas Flow: 10 (arbitrary units)

    • MS1 Resolution: ~70,000

    • MS/MS Resolution: ~17,500

    • AGC Target: 5e5

    • Max Ion Injection Time: 100 ms

    • MS/MS Precursor Isolation Window: 1.0 m/z

    • Normalized Collision Energy (NCE): Stepped 20, 30, 40%

Data Presentation Tables

The following tables summarize key parameters for method development.

Table 1: Comparison of Mobile Phase Modifiers for LC-MS of Peptides

Modifier Typical Concentration Pros Cons Best For
Formic Acid (FA) 0.1%Good MS signal, volatile.[9]Can result in broader peaks compared to TFA.Standard LC-MS analysis.
Trifluoroacetic Acid (TFA) 0.1%Excellent peak shape, strong ion pairing.[8]Severe ion suppression in ESI-MS.[9]UV detection only.
Difluoroacetic Acid (DFA) 0.1%Good compromise between FA and TFA; better peak shape than FA with less ion suppression than TFA.[8]Not as common as FA.Improving chromatography without significant loss of MS signal.
Ammonium Formate/Acetate 5-10 mMCan buffer the mobile phase and improve ionization for certain compounds.[10]May require pH adjustment and can increase background noise.pH-critical separations, native MS.

Table 2: Column Selection Guide for Cyclic Peptides

Stationary Phase Primary Interaction Use Case for Rivulariapeptolides Considerations
C18 HydrophobicGeneral purpose, good retention for most analogues.[1][3]May be too retentive for very hydrophobic rivulariapeptolides.
C8 HydrophobicFor more hydrophobic peptides where C18 provides excessive retention.[5]Less retention than C18.
C4 HydrophobicFor very large or extremely hydrophobic peptides.[6][7]May provide insufficient retention for more polar analogues.
Phenyl-Hexyl Hydrophobic & π-πAlternative selectivity, especially for peptides containing aromatic residues.[25]Selectivity is different from standard alkyl chains.

Visualizations

Workflow for Rivulariapeptolide LC-MS Analysis

workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis sample Cyanobacterial Biomass or Synthetic Product extract Extraction (e.g., MeOH) sample->extract cleanup SPE Cleanup (Optional) extract->cleanup dissolve Dissolution in LC-MS compatible solvent cleanup->dissolve lc Reversed-Phase HPLC/UHPLC (C18 Column) dissolve->lc ms High-Resolution MS (e.g., Orbitrap, Q-TOF) lc->ms msms Data-Dependent MS/MS (Stepped Collision Energy) ms->msms process Feature Detection & Peak Integration msms->process identify Database Search & MS/MS Interpretation process->identify quant Quantification (Relative/Absolute) identify->quant report report quant->report Final Report

Caption: General workflow for the analysis of rivulariapeptolides.

Troubleshooting Logic Diagram

troubleshooting cluster_peak Peak Shape Issues cluster_signal Signal Intensity Issues start LC-MS Problem Observed peak_shape Poor Peak Shape (Broad, Tailing) start->peak_shape low_signal Low Signal or Ion Suppression start->low_signal check_solvent Sample solvent stronger than mobile phase? peak_shape->check_solvent Yes check_modifier Is mobile phase modifier optimal? peak_shape->check_modifier No check_solvent->check_modifier No fix_solvent Re-dissolve in weaker solvent check_solvent->fix_solvent Yes fix_modifier Try 0.1% DFA or increase FA concentration check_modifier->fix_modifier No check_tfa Using TFA? low_signal->check_tfa Yes check_matrix Analyzing crude extract? low_signal->check_matrix No check_tfa->check_matrix No fix_tfa Replace TFA with 0.1% FA or DFA check_tfa->fix_tfa Yes fix_matrix Improve sample cleanup (SPE) & optimize gradient check_matrix->fix_matrix Yes

References

overcoming solubility issues with Rivulariapeptolide 1121

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Rivulariapeptolide 1121.

Frequently Asked Questions (FAQs)

Q1: What is Rivulariapeptolide 1121 and what are its basic properties?

Rivulariapeptolide 1121 is a naturally occurring cyclodepsipeptide and a member of the rivulariapeptolide family of serine protease inhibitors.[1][2][3][4] It was identified through native metabolomics from a marine cyanobacteria community.[1][2][3][4]

Key Properties:

  • Molecular Formula: C₅₆H₈₃N₉O₁₅[2][5]

  • Molecular Weight: 1122.328 g/mol [5]

  • Monoisotopic Mass: 1121.600863 Da[5]

  • Class: Cyclic Peptide[5]

  • Biological Activity: Serine Protease Inhibitor[1][2][3]

Q2: I am having trouble dissolving Rivulariapeptolide 1121. What are the common causes?

Peptides with a high proportion of non-polar (hydrophobic) amino acids often exhibit limited solubility in aqueous solutions.[6] The structure of Rivulariapeptolide 1121, a large cyclic peptide, likely contributes to its poor water solubility. Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[6]

Q3: What is the recommended starting solvent for Rivulariapeptolide 1121?

For uncharged and hydrophobic peptides like Rivulariapeptolide 1121, it is recommended to start with a small amount of an organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is a preferred choice for biological assays due to its low toxicity.[8] Other options include dimethylformamide (DMF), isopropanol, or methanol.[7] After initial dissolution in the organic solvent, you can gradually add your aqueous buffer of choice.

Q4: Are there any chemical modifications that can improve the solubility of peptides like Rivulariapeptolide 1121?

Yes, several chemical modifications can enhance peptide solubility. These are generally applied during peptide synthesis but can be considered for analog development:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase hydrophilicity.[6]

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones.[6][9]

  • Incorporation of D-amino acids: This can disrupt aggregation and increase stability.[7][9]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to systematically address solubility challenges with Rivulariapeptolide 1121.

Initial Solubility Testing Workflow

It is crucial to test the solubility of a small portion of your sample first, rather than risking the entire batch.[10]

G cluster_0 Solubility Testing Workflow start Start with a small aliquot of Rivulariapeptolide 1121 solvent1 Add a small amount of 100% DMSO start->solvent1 vortex Vortex or sonicate solvent1->vortex check1 Visually inspect for dissolution (clear solution) vortex->check1 dilute Gradually add aqueous buffer to desired concentration check1->dilute Dissolved fail Precipitation or insolubility observed check1->fail Not Dissolved check2 Check for precipitation dilute->check2 success Solution is ready for experiment check2->success No Precipitation check2->fail Precipitation troubleshoot Proceed to advanced troubleshooting fail->troubleshoot

Caption: Initial workflow for testing the solubility of Rivulariapeptolide 1121.

Advanced Troubleshooting Strategies

If the initial approach fails, consider the following strategies.

1. Co-Solvent Systems

Using a co-solvent can enhance the solubility of hydrophobic peptides.[7][11]

Co-SolventRecommended Starting ConcentrationConsiderations
DMSO 100% for initial stock, then diluteKeep final DMSO concentration <1% (v/v) for most cellular assays.[7]
DMF 100% for initial stock, then diluteCan be an alternative to DMSO if it interferes with the assay.
Acetonitrile Varies; used in purificationUsed in the isolation of Rivulariapeptolide 1121, suggesting some solubility.[2][12]
Isopropanol/Methanol Small amounts for initial dissolutionMay be suitable for some applications.[7]

2. pH Adjustment

  • For potentially acidic peptides: Try dissolving in a basic buffer (e.g., add 10% ammonium (B1175870) bicarbonate).[7]

  • For potentially basic peptides: Try dissolving in an acidic buffer (e.g., add 10% acetic acid).[9]

3. Temperature Control and Sonication

  • Gentle Warming: Gently warming the solution can sometimes improve solubility. Avoid excessive heat to prevent degradation.[7][8]

  • Sonication: Sonication can help break up aggregates and improve dissolution.[7][8] It is recommended to sonicate in short bursts (e.g., 3 x 10 seconds) and cool the sample on ice in between to prevent heating.[8]

Logical Flow for Advanced Troubleshooting

G cluster_1 Advanced Troubleshooting Logic start Initial dissolution in organic solvent failed ph_adjust Try pH Adjustment (Acidic/Basic Buffers) start->ph_adjust check1 Soluble? ph_adjust->check1 temp_sonic Apply Gentle Warming or Sonication check2 Soluble? temp_sonic->check2 check1->temp_sonic No success Proceed with experiment check1->success Yes check2->success Yes fail Consider alternative formulation check2->fail No

Caption: Decision-making process for advanced solubility troubleshooting.

Experimental Protocols

Protocol 1: General Solubilization Procedure for Rivulariapeptolide 1121
  • Allow the lyophilized Rivulariapeptolide 1121 to warm to room temperature before opening the vial.

  • Add a minimal amount of 100% DMSO to the vial to create a concentrated stock solution.

  • Briefly sonicate the mixture (e.g., 3 cycles of 10 seconds, with cooling on ice in between) to aid dissolution.[8]

  • Visually inspect the solution. It should be clear and free of particulates.

  • Gradually dilute the stock solution with your desired sterile aqueous buffer (e.g., Tris or phosphate (B84403) buffer at pH 7) to the final working concentration.[8] Vortex after each addition.

  • If precipitation occurs during dilution, you may need to re-lyophilize the peptide and attempt dissolution in a different solvent system or at a lower final concentration.[8]

  • Before use in an assay, it is good practice to centrifuge the final solution to pellet any undissolved peptide.[7][9]

Protocol 2: Small-Scale Solubility Testing
  • Prepare small aliquots of various solvent systems (e.g., water, 10% acetic acid, 10% ammonium bicarbonate, DMSO, DMF).

  • Add a small, known amount of Rivulariapeptolide 1121 to each tube.

  • Vortex and sonicate as described in Protocol 1.

  • Observe and record the solubility in each system.

  • This will help determine the optimal conditions for dissolving your peptide without wasting a significant amount of material.[7]

Signaling Pathway Context: Serine Protease Inhibition

Rivulariapeptolide 1121 acts as a serine protease inhibitor.[1][2][3] Serine proteases are a class of enzymes involved in numerous physiological processes. The general mechanism of inhibition involves the inhibitor binding to the active site of the protease, preventing the substrate from binding and being cleaved.

G cluster_2 Mechanism of Serine Protease Inhibition protease Serine Protease (e.g., Chymotrypsin) products Cleaved Products protease->products Catalyzes cleavage substrate Protein Substrate substrate->protease Binds to active site inhibitor Rivulariapeptolide 1121 inhibitor->protease Binds to active site (Inhibition)

Caption: Simplified diagram of Rivulariapeptolide 1121 inhibiting a serine protease.

References

stability of Rivulariapeptolide 1121 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Rivulariapeptolide 1121 in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of Rivulariapeptolide 1121?

A1: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is commonly used for dissolving cyclodepsipeptides like Rivulariapeptolide 1121.[1][2] Methanol has also been used for the dissolution of Rivulariapeptolide 1121 during analytical studies. When preparing stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis.

Q2: How should I store stock solutions of Rivulariapeptolide 1121?

A2: To ensure maximum stability, stock solutions of Rivulariapeptolide 1121 should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of peptides in solution is significantly lower than in their lyophilized form.

Q3: Can I use aqueous buffers to dissolve Rivulariapeptolide 1121?

A3: Direct dissolution of hydrophobic peptides like Rivulariapeptolide 1121 in aqueous buffers can be challenging and may lead to aggregation.[3] It is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMSO) and then slowly add the aqueous buffer while vortexing to the desired final concentration.[2][3]

Q4: Are there any solvents I should avoid when working with Rivulariapeptolide 1121?

Troubleshooting Guide

Issue: Precipitate formation upon addition of aqueous buffer to the stock solution.

  • Cause: This is a common issue with hydrophobic peptides when the concentration of the organic solvent in the final aqueous solution is too low to maintain solubility. It can also be caused by the peptide aggregating in the aqueous environment.

  • Solution:

    • Decrease Final Concentration: Try diluting to a lower final concentration in the aqueous buffer.

    • Increase Organic Solvent Percentage: If your experimental conditions allow, slightly increase the percentage of the organic solvent in the final solution. However, be mindful of the tolerance of your assay to organic solvents.

    • Slow Addition: Add the stock solution dropwise into the vigorously stirring aqueous buffer.[3] This can prevent localized high concentrations that promote precipitation.

    • Sonication: Brief sonication in a bath sonicator can help to dissolve small aggregates.[2] Perform this on ice to prevent heating the sample.

Issue: Loss of biological activity over time in stored solutions.

  • Cause: This could be due to chemical degradation of the peptide. Common degradation pathways for peptides include hydrolysis, deamidation, and oxidation.[4]

  • Solution:

    • Proper Storage: Ensure solutions are stored at or below -20°C and protected from light. Use fresh aliquots for each experiment to avoid freeze-thaw cycles.

    • pH Control: Maintain the pH of your buffered solutions within a stable range, preferably neutral or slightly acidic, as extreme pH can catalyze degradation.[5][6]

    • Use High-Purity Solvents: Impurities in solvents can initiate or accelerate degradation.

General Stability of Peptides in Common Solvents

While specific quantitative stability data for Rivulariapeptolide 1121 is not publicly available, the following table summarizes the general stability considerations for peptides in common laboratory solvents. This should be used as a general guideline.

SolventGeneral Peptide Stability ConsiderationsRecommendations
DMSO Generally good for initial solubilization of hydrophobic peptides. Can cause oxidation of Cysteine and Methionine residues over time.[1][2]Use high-purity, anhydrous DMSO. Store stock solutions at low temperatures.
Methanol Suitable for dissolving many peptides and is volatile, which is useful for sample preparation for mass spectrometry.Ensure the use of high-purity methanol.
Acetonitrile (ACN) Commonly used in reversed-phase HPLC for peptide purification and analysis.Often used in combination with water and an acid (e.g., formic acid or TFA) for analytical purposes.
Water/Aqueous Buffers Risk of hydrolysis, deamidation, and aggregation, especially for hydrophobic peptides. Stability is highly pH-dependent.[6]Prepare fresh solutions before use. If storage is necessary, filter-sterilize and store at 4°C for short-term or ≤ -20°C for long-term.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Rivulariapeptolide 1121

  • Materials:

    • Lyophilized Rivulariapeptolide 1121

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized Rivulariapeptolide 1121 to equilibrate to room temperature before opening to prevent condensation.

    • Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • Rivulariapeptolide 1121 stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile conical tubes

  • Procedure:

    • Add the required volume of the aqueous buffer to a sterile conical tube.

    • While vigorously vortexing the buffer, slowly add the required volume of the Rivulariapeptolide 1121 DMSO stock solution dropwise to the buffer.

    • Continue to vortex for a few seconds after the addition is complete to ensure a homogenous solution.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow: Preparing Rivulariapeptolide 1121 Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Lyophilized Rivulariapeptolide 1121 add_dmso Add Anhydrous DMSO lyophilized->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot stock_solution->aliquot store Store at -20°C / -80°C aliquot->store thaw_stock Thaw Stock Aliquot store->thaw_stock add_to_buffer Add Stock to Buffer (dropwise with vortexing) thaw_stock->add_to_buffer buffer Aqueous Buffer buffer->add_to_buffer working_solution Final Working Solution add_to_buffer->working_solution use_immediately Use Immediately in Assay working_solution->use_immediately

Caption: Workflow for preparing Rivulariapeptolide 1121 solutions.

troubleshooting_logic Troubleshooting Logic: Precipitate Formation start Precipitate forms in aqueous working solution check_concentration Is the final concentration high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the organic solvent percentage low? check_concentration->check_solvent No resolved Issue Resolved lower_concentration->resolved increase_solvent Action: Increase organic solvent % (if possible) check_solvent->increase_solvent Yes check_addition Was the stock added too quickly? check_solvent->check_addition No increase_solvent->resolved slow_addition Action: Add stock dropwise with vigorous stirring check_addition->slow_addition Yes sonicate Action: Briefly sonicate the final solution on ice check_addition->sonicate No slow_addition->resolved sonicate->resolved

Caption: Troubleshooting logic for precipitate formation.

References

minimizing degradation of Rivulariapeptolide 1121 during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rivulariapeptolide 1121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized Rivulariapeptolide 1121?

A1: For long-term storage, lyophilized Rivulariapeptolide 1121 should be stored at -20°C or colder, preferably at -80°C, in a tightly sealed vial to protect it from moisture and light.[1][2][3][4] For short-term storage of a few weeks, 4°C is acceptable.[1][5] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's long-term stability.[1][5][6]

Q2: How should I store Rivulariapeptolide 1121 once it is in solution?

A2: The shelf-life of peptides in solution is very limited.[7] If storage in solution is unavoidable, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[2][7] These aliquots should be stored at -20°C or colder.[5][7] For maximum stability, use a sterile buffer at a pH between 5 and 6.[6][7] Avoid storing peptide solutions for extended periods.

Q3: My Rivulariapeptolide 1121 solution has turned slightly yellow. What could be the cause?

A3: A yellowish discoloration can be indicative of oxidation. While Rivulariapeptolide 1121 does not contain the most readily oxidized residues like cysteine or methionine, other residues such as tyrosine can undergo oxidation, especially when exposed to air and light over time.[8] It is recommended to handle the peptide solution with care to minimize its exposure to atmospheric oxygen.[2]

Q4: I observe a loss of activity of my Rivulariapeptolide 1121 sample. What are the potential causes?

A4: Loss of biological activity can stem from several factors, including:

  • Degradation: The peptide may have degraded due to improper storage conditions (e.g., high temperature, exposure to light, or moisture).[9][10]

  • Hydrolysis: The ester or amide bonds in the peptide backbone could have been hydrolyzed, particularly if stored in a solution with a non-optimal pH.[8][11]

  • Aggregation: The peptide molecules may have formed aggregates, which can reduce bioactivity.[11]

  • Adsorption: Peptides can adsorb to the surface of storage vials, leading to a lower effective concentration.[6][11]

We recommend performing an analytical check of the peptide's purity, for instance by HPLC, to investigate potential degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the Rivulariapeptolide 1121 sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis The ester linkage or amide bonds in Rivulariapeptolide 1121 may have been cleaved due to exposure to acidic or basic conditions. Review the pH of your solvent and storage buffer. For stability, a slightly acidic pH of 5-6 is recommended.[6][7]
Oxidation The tyrosine residue in Rivulariapeptolide 1121 is susceptible to oxidation. Ensure your solvents are degassed and consider purging the vial with an inert gas like nitrogen or argon before sealing and storing.[1][2]
Aggregation Peptide aggregation can sometimes appear as broad or multiple peaks in HPLC. Try sonicating the solution briefly before injection. Ensure the peptide is fully dissolved in a compatible solvent.
Issue 2: Poor Solubility After Storage

Symptom: The lyophilized Rivulariapeptolide 1121 powder does not dissolve completely after storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Moisture Absorption The peptide may have absorbed moisture during storage, which can lead to aggregation and reduced solubility. Always allow the vial to reach room temperature in a desiccator before opening.[1][5]
Improper Solvent Ensure you are using the recommended solvent for reconstitution. If solubility issues persist, gentle warming or sonication may help.[5] However, avoid excessive heat.
Aggregation Aggregates may have formed during storage. Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly adding the aqueous buffer.

Data Presentation

The following tables provide illustrative data on the general stability of peptides under various conditions. Please note that this is not specific data for Rivulariapeptolide 1121 but represents typical peptide behavior.

Table 1: Illustrative Stability of a Lyophilized Peptide Over 12 Months

Storage TemperaturePurity (%) after 3 monthsPurity (%) after 6 monthsPurity (%) after 12 months
-80°C 99.599.299.0
-20°C 99.098.597.8
4°C 97.595.092.3
Room Temperature 92.085.075.0

Table 2: Illustrative Effect of pH on Peptide Stability in Solution at 4°C for 1 Week

pH of SolutionPurity (%) after 1 week
3.0 96.0
5.0 99.0
7.0 97.5
9.0 93.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of Rivulariapeptolide 1121.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized Rivulariapeptolide 1121.

    • Dissolve in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate the peak areas to determine the purity of the peptide.

Protocol 2: Forced Degradation Study

This protocol can be used to investigate the stability of Rivulariapeptolide 1121 under various stress conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Rivulariapeptolide 1121 in a suitable solvent.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, and 8 hours. Analyze by HPLC.

  • Thermal Degradation: Incubate a lyophilized sample and a solution aliquot at 60°C for 24 and 48 hours. Analyze by HPLC.

  • Photostability: Expose a lyophilized sample and a solution aliquot to a light source (e.g., UV lamp at 254 nm) for 24 hours. Analyze by HPLC.

  • Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Lyophilized Lyophilized Hydrolysis Hydrolysis Lyophilized->Hydrolysis Moisture Aggregation Aggregation Lyophilized->Aggregation Moisture Solution Solution Solution->Hydrolysis pH, Temp Oxidation Oxidation Solution->Oxidation Oxygen, Light Solution->Aggregation Conc, Temp Start Start Prepare Sample Prepare Peptide Solution (e.g., 1 mg/mL) Start->Prepare Sample Initial_Analysis Initial Purity Check (HPLC-UV/MS) Prepare Sample->Initial_Analysis Storage Store Aliquots under Different Conditions (-80°C, -20°C, 4°C, RT) Initial_Analysis->Storage Time_Points Analyze at Defined Time Points (e.g., 1, 3, 6, 12 months) Storage->Time_Points Analysis Assess Purity by HPLC and Identify Degradants by MS Time_Points->Analysis Data_Evaluation Evaluate Degradation Rate and Pathway Analysis->Data_Evaluation End End Data_Evaluation->End

References

Technical Support Center: Rivulariapeptolide 1121 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rivulariapeptolide 1121. The content is structured to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of Rivulariapeptolide 1121?

A1: The primary challenges in synthesizing Rivulariapeptolide 1121, a cyclic depsipeptide, include:

  • Synthesis of the non-proteinogenic amino acid: The structure contains a unique β-amino acid, (3S,7R)-3-amino-7-methyloctanoic acid (Admoa), which requires a multi-step stereoselective synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): Potential issues include incomplete couplings and deprotection steps, peptide aggregation on the resin, and side reactions, particularly with N-methylated amino acids.[1][2]

  • Macrolactamization: The ring-closing step to form the cyclic structure can be low-yielding due to competing intermolecular oligomerization and the need for high-dilution conditions.[3][4]

  • Purification: Isolating the final product to high purity often requires multiple chromatographic steps due to the presence of closely related impurities and potential diastereomers.[5][6]

Q2: Are there any specific considerations for the N-methylated amino acids in the sequence?

A2: Yes, the presence of N-methylated amino acids can lead to slower and less efficient coupling reactions due to steric hindrance. It is often necessary to use stronger coupling reagents and longer reaction times for these steps. Monitoring the completion of these coupling reactions is crucial to avoid deletion sequences.

Q3: What are the recommended purification strategies for Rivulariapeptolide 1121?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying cyclic peptides like Rivulariapeptolide 1121.[6][7][8][9] A typical protocol involves:

  • Initial purification of the crude product using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Analysis of collected fractions by analytical HPLC and mass spectrometry to identify those containing the desired product.

  • Pooling of pure fractions and lyophilization. For complex mixtures or difficult separations, a secondary purification step with a different column chemistry or mobile phase modifier may be necessary.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Rivulariapeptolide 1121.

Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Symptom Possible Cause Recommended Solution
Low overall yield of crude peptideIncomplete Fmoc-deprotectionIncrease deprotection time; use a stronger base solution (e.g., 20-25% piperidine (B6355638) in DMF); perform a second deprotection step.
Inefficient coupling reactionsUse a more potent coupling reagent (e.g., HATU, HCTU); increase the excess of amino acid and coupling reagents; extend the coupling time; perform a double coupling for sterically hindered or N-methylated amino acids.[1]
Peptide aggregation on resinUse a higher-swelling resin; synthesize at a lower substitution level; incorporate pseudoproline dipeptides or other disruption elements in the sequence; perform the synthesis at an elevated temperature.
Presence of deletion sequences in MSIncomplete couplingSee "Inefficient coupling reactions" above.
Presence of truncated sequences in MSIncomplete deprotectionSee "Incomplete Fmoc-deprotection" above.
Low Yield in Macrolactamization
Symptom Possible Cause Recommended Solution
Low yield of cyclic monomer, high amount of linear precursorUnfavorable conformation for cyclizationIntroduce a "turn-inducing" residue (e.g., proline, D-amino acid) near the cyclization site in the linear precursor; screen different solvent systems to find one that promotes a favorable conformation.
Inefficient coupling reagentScreen a panel of macrolactamization reagents (e.g., HATU, HBTU, PyBOP, DPPA).
Formation of dimers and higher oligomersConcentration of linear peptide is too highPerform the cyclization under high-dilution conditions (0.1-1 mM); use a syringe pump for slow addition of the linear peptide to the reaction mixture.[4]
Inefficient intramolecular reactionIncrease the reaction temperature cautiously, while monitoring for epimerization.
Difficult Purification
Symptom Possible Cause Recommended Solution
Broad or tailing peaks in HPLCSecondary interactions with the stationary phaseAdjust the mobile phase pH; try a different column with alternative stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
Co-elution of impuritiesSimilar hydrophobicity of product and impuritiesOptimize the HPLC gradient to improve separation; try a different organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile); perform a second purification step with a different column or pH.
Poor solubility of the crude productAggregation of the peptideDissolve the crude product in a stronger solvent like DMSO or DMF before diluting with the HPLC mobile phase; sonicate the sample to aid dissolution.

Experimental Protocols

Synthesis of Fmoc-(3S,7R)-3-amino-7-methyloctanoic acid (Fmoc-Admoa-OH)

A plausible stereoselective synthesis of the Admoa residue can be envisioned starting from a chiral pool material, for example, a derivative of citronellal. A key step would involve a stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The resulting β-amino ester would then be protected and hydrolyzed to the desired Fmoc-protected β-amino acid.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The linear precursor of Rivulariapeptolide 1121 would be assembled on a suitable solid support, such as a 2-chlorotrityl chloride resin, using standard Fmoc-SPPS chemistry.

  • Resin Loading: The C-terminal amino acid is attached to the resin.

  • Deprotection: The Fmoc group is removed with a solution of 20% piperidine in DMF.

  • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the free amine on the resin.

  • Capping: Any unreacted amines can be capped with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Cleavage: The fully assembled linear peptide is cleaved from the resin using a mild acidic solution (e.g., TFA/DCM mixture) to yield the fully protected linear precursor.

Macrolactamization

The cyclization is a critical step and is typically performed in solution under high dilution.

  • Deprotection: The protecting groups at the N- and C-termini of the linear precursor are selectively removed.

  • Cyclization: The deprotected linear peptide is dissolved in a suitable solvent (e.g., DMF or DCM) at a low concentration (0.1-1 mM). A coupling reagent (e.g., HATU, DPPA) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred until completion.

  • Work-up: The solvent is removed, and the crude cyclic peptide is taken up for purification.

Final Deprotection and Purification
  • Deprotection: All remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers like triisopropylsilane (B1312306) and water).

  • Purification: The crude cyclic peptide is purified by preparative RP-HPLC as described in the FAQs.

Quantitative Data Summary

The following table provides typical ranges for yields and purities at different stages of a cyclic depsipeptide synthesis, based on literature for analogous compounds. Actual results for Rivulariapeptolide 1121 may vary.

Stage Parameter Typical Range Notes
SPPS Crude Linear Peptide Yield50-80%Highly sequence-dependent.
Purity of Crude Linear Peptide40-70%Depends on coupling efficiencies and side reactions.
Macrolactamization Cyclic Monomer Yield10-50%Highly dependent on sequence, concentration, and cyclization conditions.
Purification Final Yield of Pure Peptide5-20% (from crude cyclic peptide)Dependent on the complexity of the crude mixture and the number of purification steps.
Final Purity>95% or >98%As determined by analytical RP-HPLC.

Visualizations

Synthesis_Workflow Resin Resin Loading Loading Resin->Loading C-terminal AA Deprotection_1 Deprotection_1 Loading->Deprotection_1 Fmoc removal Coupling_1 Coupling_1 Deprotection_1->Coupling_1 Next AA Deprotection_2 Deprotection_2 Coupling_1->Deprotection_2 Fmoc removal ... ... Deprotection_2->... Repeat Cleavage Cleavage ...->Cleavage Final AA Linear_Peptide Linear_Peptide Cleavage->Linear_Peptide Cyclization Cyclization Linear_Peptide->Cyclization Crude_Cyclic_Peptide Crude_Cyclic_Peptide Cyclization->Crude_Cyclic_Peptide Deprotection_Final Deprotection_Final Crude_Cyclic_Peptide->Deprotection_Final Purification Purification Deprotection_Final->Purification Final_Product Final_Product Purification->Final_Product Troubleshooting_Low_Yield Start Low Yield of Cyclic Peptide Check_Linear_Precursor Analyze Crude Linear Peptide (MS, HPLC) Start->Check_Linear_Precursor Incomplete_SPPS Incomplete_SPPS Check_Linear_Precursor->Incomplete_SPPS Deletion/Truncation Good_Linear_Precursor Good_Linear_Precursor Check_Linear_Precursor->Good_Linear_Precursor Clean Linear Precursor Troubleshoot_SPPS Improve Coupling/Deprotection - Stronger Reagents - Double Coupling - Different Resin Incomplete_SPPS->Troubleshoot_SPPS Optimize SPPS Check_Cyclization Analyze Crude Cyclization Product Good_Linear_Precursor->Check_Cyclization Proceed to Cyclization Troubleshoot_SPPS->Start Oligomers Oligomers Check_Cyclization->Oligomers High MW Species Unreacted_Linear Unreacted_Linear Check_Cyclization->Unreacted_Linear Starting Material High_Concentration Decrease Concentration - High Dilution - Slow Addition Oligomers->High_Concentration Optimize Cyclization Poor_Conformation Change Conditions - Different Solvent - Add Turn-Inducer - Screen Reagents Unreacted_Linear->Poor_Conformation Optimize Cyclization High_Concentration->Start Poor_Conformation->Start

References

Technical Support Center: Refining Protease Assays for Rivulariapeptolide 1121

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Rivulariapeptolide 1121. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your protease assay conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is Rivulariapeptolide 1121 and which proteases does it inhibit?

Rivulariapeptolide 1121 is a potent, selective serine protease inhibitor.[1] It has been shown to effectively inhibit chymotrypsin (B1334515), elastase, and proteinase K.[1]

Q2: What are the reported IC50 values for Rivulariapeptolide 1121?

The half-maximal inhibitory concentration (IC50) values for Rivulariapeptolide 1121 against its target proteases are summarized in the table below.

ProteaseIC50 (nM)
Chymotrypsin35.52[1]
Elastase13.24[1]
Proteinase K48.05[1]

Q3: What type of assay is suitable for measuring the inhibitory activity of Rivulariapeptolide 1121?

Fluorometric or colorimetric assays are commonly used to measure the activity of proteases and their inhibition. These assays typically use a synthetic peptide substrate that releases a fluorescent or colored molecule upon cleavage by the protease. The decrease in signal in the presence of an inhibitor corresponds to its inhibitory activity.

Q4: What are the general considerations for setting up a protease inhibition assay?

Key factors to consider when setting up a protease inhibition assay include the choice of buffer, pH, temperature, enzyme concentration, substrate concentration, and incubation time. It is crucial to optimize these conditions to ensure reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Rivulariapeptolide 1121.

Problem 1: High background signal in "no-enzyme" control wells.

  • Possible Cause: Substrate instability and autohydrolysis. The substrate may be degrading spontaneously under your assay conditions (e.g., pH, temperature), releasing the reporter molecule without enzymatic activity.

  • Troubleshooting Steps:

    • Optimize Substrate Concentration: Perform a substrate titration to determine the lowest concentration that provides a good signal-to-noise ratio.

    • Evaluate Substrate Stability: Incubate the substrate in the assay buffer at the experimental temperature and measure the signal at different time points (e.g., 0, 15, 30, 60 minutes). This will help you find an optimal incubation time that minimizes autohydrolysis.

    • Adjust pH: The pH of the assay buffer can affect substrate stability. Test a range of pH values to find a balance between enzyme activity and substrate stability.

Problem 2: Low or no signal in the presence of the enzyme.

  • Possible Cause: Suboptimal reaction conditions or inactive components.

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Run a positive control with a known substrate and ensure the enzyme is active.

    • Optimize Enzyme Concentration: Perform an enzyme titration to find a concentration that gives a robust signal within the linear range of the assay.

    • Check Assay Conditions: Confirm that the pH and temperature are optimal for your specific protease. Consult literature for the recommended conditions.

    • Inappropriate Instrument Settings: Ensure you are using the correct excitation and emission wavelengths for your fluorophore and that the gain setting on the fluorescence reader is appropriate.

Problem 3: Poor reproducibility between experiments.

  • Possible Cause: Inconsistent experimental conditions or reagent instability.

  • Troubleshooting Steps:

    • Standardize Reagent Preparation: Prepare fresh reagents for each experiment or use aliquots stored at the recommended temperature to avoid degradation.

    • Control Temperature: Temperature fluctuations can significantly impact reaction rates. Ensure consistent temperature control throughout the assay.

    • Solubility of Rivulariapeptolide 1121: As a cyclic peptide, solubility can be a concern. Ensure the inhibitor is fully dissolved in the assay buffer. It may be necessary to use a small amount of a co-solvent like DMSO, but be mindful of its potential effects on enzyme activity. A study noted that chymotrypsin activity was reduced in the presence of increasing concentrations of acetonitrile (B52724) (ACN).[2]

Problem 4: Unexpected results with Rivulariapeptolide 1121.

  • Possible Cause: Issues with the inhibitor itself or its interaction with the assay components.

  • Troubleshooting Steps:

    • Confirm Inhibitor Concentration: Verify the concentration of your Rivulariapeptolide 1121 stock solution.

    • Pre-incubation Time: The inhibitory effect of some compounds can be time-dependent. It has been noted that a 40-minute pre-incubation of Rivulariapeptolide 1121 with the protease was used to determine its potency.[3] Consider varying the pre-incubation time of the inhibitor with the enzyme before adding the substrate.

    • Assay Buffer Components: Some buffer components can interfere with the assay. For instance, a study on Rivulariapeptolide 1121 used a 10 mM ammonium (B1175870) acetate (B1210297) buffer at pH 4.5.[2] While chymotrypsin is often assayed at a neutral pH, it can retain activity at a lower pH.[2]

Experimental Protocols

Below are detailed methodologies for assays with the target proteases of Rivulariapeptolide 1121. These are general protocols and should be optimized for your specific experimental setup.

1. Chymotrypsin Inhibition Assay (Fluorometric)

  • Materials:

    • Bovine chymotrypsin

    • Fluorogenic chymotrypsin substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

    • Assay Buffer: 10 mM Ammonium Acetate, pH 4.5 or 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2

    • Rivulariapeptolide 1121 stock solution (in DMSO or appropriate solvent)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a working solution of chymotrypsin in Assay Buffer.

    • Prepare serial dilutions of Rivulariapeptolide 1121 in Assay Buffer.

    • To the wells of the microplate, add the Rivulariapeptolide 1121 dilutions. Include a "no inhibitor" control (Assay Buffer with solvent) and a "no enzyme" control (Assay Buffer).

    • Add the chymotrypsin working solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 25°C for 40 minutes.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence kinetics at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 25°C.

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each concentration of Rivulariapeptolide 1121 and calculate the IC50 value.

2. Elastase Inhibition Assay (Fluorometric)

  • Materials:

    • Porcine pancreatic elastase or human neutrophil elastase

    • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0

    • Rivulariapeptolide 1121 stock solution

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow a similar procedure as the chymotrypsin assay, substituting elastase and the appropriate substrate.

    • The final concentrations in the reaction mix should be optimized, but a starting point could be 96.7 mM Tris, a suitable concentration of the fluorogenic substrate, and an appropriate amount of elastase.

    • Pre-incubate Rivulariapeptolide 1121 with elastase for 40 minutes at 25°C.

    • Initiate the reaction by adding the substrate.

    • Measure fluorescence at an excitation of ~360-380 nm and emission of ~460 nm.

3. Proteinase K Inhibition Assay (Colorimetric)

  • Materials:

    • Proteinase K

    • Colorimetric substrate (e.g., Suc-Gly-Gly-Phe-pNA)

    • Assay Buffer: 33.3 mM HEPES, pH 7.5, containing 1 mM CaCl2

    • Rivulariapeptolide 1121 stock solution

    • 96-well clear microplate

    • Absorbance microplate reader

  • Procedure:

    • Prepare a working solution of Proteinase K in Assay Buffer.

    • Prepare serial dilutions of Rivulariapeptolide 1121 in Assay Buffer.

    • Add the inhibitor dilutions to the microplate wells, including appropriate controls.

    • Add the Proteinase K working solution to the wells (except "no enzyme" control).

    • Pre-incubate for 40 minutes at 37°C.

    • Prepare a working solution of the colorimetric substrate.

    • Start the reaction by adding the substrate solution.

    • Measure the absorbance at 405 nm kinetically for 3-5 minutes.

    • Calculate the initial reaction rates and determine the IC50 value.

Visualizations

Below are diagrams illustrating key workflows and concepts in refining protease assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_inhibitor Add Inhibitor to Plate prep_reagents->add_inhibitor prep_inhibitor Prepare Rivulariapeptolide 1121 Serial Dilutions prep_inhibitor->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 40 min) add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure Measure Signal (Fluorescence/Absorbance) add_substrate->measure calc_rate Calculate Initial Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: General workflow for a protease inhibition assay.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Start Assay issue Unexpected Results? start->issue cause1 High Background issue->cause1 Yes cause2 Low/No Signal issue->cause2 cause3 Poor Reproducibility issue->cause3 end Refined Assay issue->end No sol1 Optimize Substrate Conc. Check Substrate Stability Adjust pH cause1->sol1 sol2 Check Enzyme Activity Optimize Enzyme Conc. Verify Assay Conditions cause2->sol2 sol3 Standardize Reagents Control Temperature Check Inhibitor Solubility cause3->sol3 sol1->end sol2->end sol3->end signaling_pathway Protease Serine Protease (e.g., Chymotrypsin) Product Cleaved Products + Reporter Signal Protease->Product Catalyzes Substrate Peptide Substrate Substrate->Protease Inhibitor Rivulariapeptolide 1121 Inhibitor->Protease Inhibits

References

Technical Support Center: Interpreting Complex NMR Spectra of Rivulariapeptolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of rivulariapeptolides using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the NMR analysis of rivulariapeptolides, which are often complex cyclic depsipeptides.

Q1: Where should I begin the NMR analysis of a newly isolated rivulariapeptolide?

A: The standard approach begins with acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. A high-quality 1D ¹H spectrum provides an initial overview of the types of protons present. This should be followed by a standard set of 2D experiments to build the structure piece by piece. The general workflow involves identifying individual amino acid spin systems, connecting them in sequence, and finally, determining the three-dimensional conformation.

NMR_Workflow cluster_0 Initial Data Acquisition cluster_1 Structure Assembly cluster_2 Final Elucidation start Isolated Rivulariapeptolide acq Acquire 1D ¹H and 2D NMR Data Suite (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) start->acq spinsys Identify Amino Acid Spin Systems (TOCSY) acq->spinsys assign Assign ¹H, ¹³C, ¹⁵N Chemical Shifts (HSQC) spinsys->assign sequence Establish Peptide Sequence (HMBC & NOESY/ROESY) assign->sequence stereo Determine Stereochemistry & 3D Conformation (NOESY/ROESY, J-couplings) sequence->stereo structure Final Planar & 3D Structure stereo->structure Troubleshooting_NMR start Problem Encountered p1 Overlapping Signals in ¹H Spectrum start->p1 Crowded Spectrum p2 Broad Peaks start->p2 Poor Lineshape p3 Missing Sequential NOEs (due to N-Methylation) start->p3 Sequence Gaps s1 Primary Solution: Utilize ¹H-¹³C HSQC to resolve signals via carbon dimension. p1->s1 s1_alt Alternative: Try a different NMR solvent (e.g., Benzene-d6, Acetone-d6) p1->s1_alt s2 Possible Cause: Conformational Exchange or Aggregation p2->s2 s2_act Action: Acquire spectra at variable temperatures and/or lower concentration. s2->s2_act s3 Strategy: Rely on long-range HMBC correlations (e.g., N-CH₃ to C') and alternative NOEs (e.g., Hα to Hα). p3->s3

Technical Support Center: Addressing Off-Target Effects of Rivulariapeptolide 1121

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rivulariapeptolide 1121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of this potent serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Rivulariapeptolide 1121 and what are its known primary targets?

Rivulariapeptolide 1121 is a cyclic depsipeptide and a member of the rivulariapeptolide family of natural products. It has been identified as a potent inhibitor of serine proteases, with demonstrated activity against chymotrypsin, elastase, and proteinase K.[1][2][3] Its mechanism of action involves binding to the active site of these proteases, thereby inhibiting their enzymatic activity.

Q2: What are potential off-target effects of Rivulariapeptolide 1121?

While specific off-target interactions of Rivulariapeptolide 1121 have not been extensively characterized in the public domain, potential off-target effects can be inferred from its activity as a serine protease inhibitor. Serine proteases play crucial roles in a wide range of physiological processes, including coagulation, fibrinolysis, inflammation, and immunity.[3][4] Off-target inhibition of other serine proteases beyond the intended targets could potentially lead to:

  • Coagulation disorders: Inhibition of serine proteases involved in the coagulation cascade (e.g., thrombin, Factor Xa) could lead to bleeding or thrombotic events.

  • Inflammatory dysregulation: Unintended modulation of proteases involved in inflammatory signaling (e.g., neutrophil elastase, cathepsin G) could alter immune responses.[5]

  • Disruption of cellular signaling: Off-target interactions with cell-surface or intracellular serine proteases could interfere with normal cellular processes.

Q3: How can I determine if the observed cellular phenotype in my experiment is due to an off-target effect?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach is recommended:

  • Dose-response analysis: A significant separation between the concentration of Rivulariapeptolide 1121 required to inhibit the primary target and the concentration that produces the observed phenotype may suggest an off-target effect.

  • Use of structurally related but inactive analogs: If available, a structurally similar but biologically inactive version of Rivulariapeptolide 1121 can serve as a negative control.

  • Target knockdown/knockout experiments: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the primary target should abolish the on-target phenotype. If the phenotype persists, it is likely due to an off-target effect.

  • Rescue experiments: Overexpression of the primary target might rescue the on-target phenotype but not the off-target one.

  • Orthogonal inhibitors: Using a structurally different inhibitor of the same primary target can help confirm if the observed phenotype is on-target.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Rivulariapeptolide 1121.

Problem 1: Inconsistent or irreproducible results in cell-based assays.

  • Possible Cause 1: Peptide Solubility Issues.

    • Solution: Rivulariapeptolide 1121, like many cyclic peptides, may have limited aqueous solubility. Ensure complete solubilization before adding to cell culture media. It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute it to the final concentration in the assay buffer. Perform a solubility test with a small amount of the peptide before dissolving the entire stock.

  • Possible Cause 2: Peptide Degradation.

    • Solution: Peptides can be susceptible to degradation by proteases present in serum-containing media or by freeze-thaw cycles. Prepare fresh stock solutions and aliquot them to avoid repeated freezing and thawing. When possible, use serum-free media for the duration of the experiment.

  • Possible Cause 3: Peptide Adsorption to Labware.

    • Solution: Peptides can adsorb to plastic surfaces, leading to a lower effective concentration. Use low-binding microplates and pipette tips to minimize this effect.

Problem 2: High background signal or unexpected cellular toxicity.

  • Possible Cause 1: Contaminants in the Peptide Preparation.

    • Solution: Ensure the purity of the Rivulariapeptolide 1121 sample. Contaminants from the synthesis or purification process, such as trifluoroacetic acid (TFA), can interfere with cellular assays.[6] If high purity is required, consider requesting TFA removal during peptide synthesis.

  • Possible Cause 2: Off-Target Cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which Rivulariapeptolide 1121 is toxic to the cells being used. Conduct experiments at concentrations below the toxic threshold. If the observed phenotype and cytotoxicity occur at similar concentrations, it may indicate an off-target effect.

Data Presentation

The following tables provide a template for summarizing key experimental data when characterizing the on- and off-target effects of Rivulariapeptolide 1121.

Table 1: Potency of Rivulariapeptolide 1121 against Target Serine Proteases

Target ProteaseIC₅₀ (nM)Assay ConditionsReference
ChymotrypsinEnter datae.g., Substrate, buffer, temp.Cite source
ElastaseEnter datae.g., Substrate, buffer, temp.Cite source
Proteinase KEnter datae.g., Substrate, buffer, temp.Cite source
Other TargetEnter datae.g., Substrate, buffer, temp.Cite source

Table 2: Selectivity Profile of Rivulariapeptolide 1121 against a Panel of Off-Target Proteases

Off-Target Protease% Inhibition at [X] µMIC₅₀ (µM)Assay Conditions
e.g., TrypsinEnter dataEnter datae.g., Substrate, buffer, temp.
e.g., ThrombinEnter dataEnter datae.g., Substrate, buffer, temp.
e.g., Cathepsin GEnter dataEnter datae.g., Substrate, buffer, temp.
e.g., Caspase-3Enter dataEnter datae.g., Substrate, buffer, temp.

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol outlines a general workflow for identifying off-target serine hydrolases of Rivulariapeptolide 1121 in a cellular context using a competitive ABPP approach.[1][7]

Materials:

  • Cells of interest

  • Rivulariapeptolide 1121

  • Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-alkyne)

  • Lysis buffer (e.g., RIPA buffer)

  • Click chemistry reagents (if using an alkyne-tagged probe)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for protein identification

Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of Rivulariapeptolide 1121 or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest and lyse the cells to prepare a proteome lysate.

  • Probe Labeling: Incubate the lysates with the serine hydrolase ABP. The probe will covalently label the active site of serine hydrolases that are not inhibited by Rivulariapeptolide 1121.

  • Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a click reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore).

  • SDS-PAGE and In-Gel Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. If a fluorescent probe was used, visualize the labeled proteins using a gel scanner. A decrease in fluorescence intensity of a band in the Rivulariapeptolide 1121-treated sample compared to the control indicates a potential off-target.

  • Enrichment and Mass Spectrometry: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry.

  • Data Analysis: Compare the protein profiles of the treated and control samples to identify proteins that show reduced labeling in the presence of Rivulariapeptolide 1121. These are potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[8]

Materials:

  • Cells of interest

  • Rivulariapeptolide 1121

  • PBS

  • Lysis buffer

  • PCR tubes and a thermal cycler

  • Western blotting reagents and antibodies for the target protein(s)

Methodology:

  • Cell Treatment: Treat cells with Rivulariapeptolide 1121 or a vehicle control.

  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Binding of Rivulariapeptolide 1121 to its target protein will stabilize it, leading to a higher amount of soluble protein at elevated temperatures compared to the control. Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures indicates target engagement.

Visualizations

Signaling_Pathway_Off_Target R1121 Rivulariapeptolide 1121 OnTarget On-Target Serine Protease (e.g., Chymotrypsin) R1121->OnTarget Inhibition OffTarget Off-Target Serine Protease (e.g., Thrombin) R1121->OffTarget Inhibition (Off-Target) OnTargetPathway Intended Biological Effect OnTarget->OnTargetPathway OffTargetPathway Unintended Side Effect (e.g., Impaired Coagulation) OffTarget->OffTargetPathway

Caption: Potential on-target and off-target signaling pathways of Rivulariapeptolide 1121.

ABPP_Workflow start Treat cells with Rivulariapeptolide 1121 or Vehicle Control lysis Cell Lysis start->lysis probe Incubate lysate with Activity-Based Probe (ABP) lysis->probe analysis Analyze Labeled Proteins (SDS-PAGE / Mass Spec) probe->analysis result Identify Proteins with Reduced Labeling (Potential Off-Targets) analysis->result

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Troubleshooting_Logic start Inconsistent Results? solubility Check Peptide Solubility? start->solubility Yes stability Assess Peptide Stability? solubility->stability No issue solution1 Optimize Solubilization Protocol solubility->solution1 Issue found purity Verify Peptide Purity? stability->purity No issue solution2 Aliquot Stocks, Avoid Freeze-Thaw stability->solution2 Issue found solution3 Source High-Purity Peptide purity->solution3 Issue found

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Rivulariapeptolide 1121 and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Rivulariapeptolide 1121, a potent, naturally derived serine protease inhibitor, with other well-established protease inhibitors. The following sections present quantitative data on their inhibitory activities, detailed experimental methodologies, and visual representations of key concepts to aid in the objective assessment of their performance.

Introduction to Rivulariapeptolide 1121

Rivulariapeptolide 1121 is a cyclic depsipeptide of natural origin, identified from a marine cyanobacteria community.[1][2][3] It has demonstrated significant inhibitory activity against several serine proteases, making it a compound of interest for further research and potential therapeutic development. Its discovery was facilitated by a native metabolomics approach, a cutting-edge technique for identifying bioactive compounds from complex natural extracts.[1][2][3] The chemical formula for Rivulariapeptolide 1121 is C₅₆H₈₃N₉O₁₅, with a molecular weight of 1122.328 g/mol .

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of Rivulariapeptolide 1121 and a selection of other protease inhibitors are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki), which are key metrics for evaluating the potency of an inhibitor.

InhibitorTarget ProteaseIC₅₀ (nM)Ki (nM)
Rivulariapeptolide 1121 Chymotrypsin35.52-
Elastase13.24-
Proteinase K48.05-
Molassamide Chymotrypsin234-
Elastase32-
Proteinase K--
Aprotinin Chymotrypsin-9
Elastase-3500
Proteinase K--
Leupeptin ChymotrypsinNo Inhibition-
ElastaseNo Inhibition-
Proteinase K--
AEBSF ChymotrypsinInhibits-
Elastase--
Proteinase K--
PMSF ChymotrypsinInhibits-
Elastase--
Proteinase K--

Experimental Protocols

The determination of the inhibitory activity of these compounds typically involves enzymatic assays that measure the rate of substrate hydrolysis by the target protease in the presence and absence of the inhibitor. A commonly used method is a fluorescence-based assay.

General Protocol for Serine Protease Inhibition Assay (Fluorescence-Based)

This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor against a serine protease.

Materials:

  • Serine Protease (e.g., Chymotrypsin, Elastase, Proteinase K)

  • Fluorogenic Substrate specific to the protease

  • Assay Buffer (e.g., Tris-HCl or similar, at optimal pH for the enzyme)

  • Inhibitor compound (e.g., Rivulariapeptolide 1121) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the inhibitor compound in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well microplate, add the following:

      • A fixed volume of assay buffer.

      • A fixed volume of the serine protease solution.

      • A volume of the diluted inhibitor solutions (to achieve a range of final concentrations).

      • For control wells, add the same volume of solvent used for the inhibitor.

    • Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add a fixed volume of the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizing Protease Inhibition and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of protease inhibition and a typical experimental workflow.

Protease_Inhibition_Mechanism cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Enzyme-Inhibitor Interaction Protease Protease Substrate Substrate Protease->Substrate Binds Products Products Substrate->Products Cleavage Protease_Inhibited Protease Inhibitor Protease Inhibitor Protease_Inhibited->Inhibitor Binds Inactive_Complex Inactive Protease-Inhibitor Complex Inhibitor->Inactive_Complex

Caption: General mechanism of competitive protease inhibition.

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor dilutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a protease inhibition assay.

References

A Comparative Analysis of the Serine Protease Inhibitory Activities of Rivulariapeptolide 1121 and Molassamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two cyanobacterial cyclic depsipeptides, Rivulariapeptolide 1121 and Molassamide. Both compounds are recognized as potent inhibitors of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. This document summarizes their inhibitory potency against key serine proteases, details the experimental protocols for activity assessment, and visualizes a relevant signaling pathway potentially modulated by these inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of Rivulariapeptolide 1121 and Molassamide against a panel of serine proteases were determined and are presented as half-maximal inhibitory concentrations (IC50). The data reveals that both compounds exhibit potent, nanomolar-range inhibition of chymotrypsin (B1334515) and elastase.

CompoundTarget ProteaseIC50 (nM)
Rivulariapeptolide 1121 Chymotrypsin35.52
Elastase13.24
Proteinase K48.05
Molassamide Chymotrypsin862.60
Elastase32[1][2][3]
Proteinase K>3000

Data presented as mean ± SD (n=3) where available. Data for Molassamide against elastase is also reported as 0.032 µM (32 nM)[1][2][3].

Experimental Protocols

The following section outlines the methodologies employed for the determination of the serine protease inhibitory activity of Rivulariapeptolide 1121 and Molassamide.

Serine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against chymotrypsin, elastase, and proteinase K.

Materials:

  • Enzymes: Bovine pancreatic α-chymotrypsin, porcine pancreatic elastase, and Tritirachium album proteinase K.

  • Substrates: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (for chymotrypsin), N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide (for elastase), and Succinyl-Ala-Ala-Pro-Phe-AMC (for proteinase K).

  • Test Compounds: Rivulariapeptolide 1121 and Molassamide, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0) or as specified for the particular enzyme.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

  • 96-well Microplates.

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in the assay buffer to achieve a range of final concentrations.

  • Enzyme Preparation: A working solution of each enzyme is prepared in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.

  • Assay Reaction:

    • To each well of a 96-well microplate, add the test compound dilution.

    • Add the enzyme solution to each well and incubate for a specified pre-incubation period (e.g., 40 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the corresponding substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Compound Dilution Series Pre_incubation Pre-incubation: Compound + Enzyme Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Solution Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Solution Reaction_Start Reaction Initiation: Add Substrate Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_Start->Measurement Analysis IC50 Determination Measurement->Analysis

Experimental workflow for serine protease inhibition assay.

Potential Impact on Inflammatory Signaling

Both Rivulariapeptolide 1121 and Molassamide are potent inhibitors of neutrophil elastase, a serine protease that plays a critical role in inflammation. Elevated elastase activity is associated with various inflammatory diseases. The inhibition of elastase by these compounds could potentially disrupt downstream pro-inflammatory signaling pathways.

One such pathway involves the activation of Toll-like receptor 4 (TLR4) by neutrophil elastase, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines and chemokines, which perpetuate the inflammatory response. By inhibiting elastase, Rivulariapeptolide 1121 and Molassamide may prevent the initiation of this cascade, thereby exerting an anti-inflammatory effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Elastase Neutrophil Elastase Elastase->TLR4 Activation Inhibitor Rivulariapeptolide 1121 or Molassamide Inhibitor->Elastase Inhibition

Hypothetical inhibition of an elastase-mediated inflammatory pathway.

References

Comparative Analysis of Rivulariapeptolide Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory potency and selectivity of recently discovered rivulariapeptolide analogs against key serine proteases. This guide provides a quantitative comparison based on experimental data, outlines the methodologies employed, and visualizes the experimental workflow for identifying these potent enzyme inhibitors.

Researchers have identified a family of cyclodepsipeptides, known as rivulariapeptolides, which exhibit potent inhibitory activity against serine proteases.[1][2][3][4][5][6][7] This comparative guide summarizes the biological activity of several rivulariapeptolide analogs, providing valuable data for researchers in drug discovery and development. The inhibitory activities of these compounds have been characterized against chymotrypsin (B1334515), elastase, and proteinase K, revealing distinct selectivity profiles.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of four novel rivulariapeptolide analogs (1185, 1155, 1121, and 988) and two molassamide (B10850509) analogs was evaluated. The half-maximal inhibitory concentrations (IC50) were determined against three serine proteases: chymotrypsin, elastase, and proteinase K. The results, summarized in the table below, highlight the nanomolar potency of these compounds.

CompoundRivulariapeptolide 1185 (1)Rivulariapeptolide 1155 (2)Rivulariapeptolide 1121 (3)Rivulariapeptolide 988 (4)Molassamide (5)Molassamide B (6)
Target Protease IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM)
Chymotrypsin>3000118.80102.3010.36862.6024.65
Elastase22.534.9420.2114.86>300091.43
Proteinase K18.66134.8012.3310.318.845.42

Data presented as mean ± SD, n=3. Data extracted from Reher et al., 2022.

Among the tested analogs, Rivulariapeptolide 1155 (2) was identified as a particularly potent inhibitor of elastase, with an IC50 value of 4.94 nM.[3] In contrast, Molassamide B (6) demonstrated the highest potency against proteinase K, with an IC50 of 5.42 nM.[3] Notably, a single bromination on the N-methyltyrosine moiety of molassamide resulted in a 35-fold increase in potency against chymotrypsin for molassamide B (6) compared to its non-brominated counterpart (5).

Experimental Protocols

The identification and characterization of these rivulariapeptolide analogs were achieved through a novel native metabolomics workflow coupled with traditional bioactivity assays.

Native Metabolomics for Inhibitor Screening

A scalable native metabolomics approach was employed to screen for protease inhibitors from a cyanobacterial extract.[1][8] This method integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the simultaneous detection of protein-ligand binding via native mass spectrometry.[3]

Native_Metabolomics_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data_Analysis Data Analysis Crude_Extract Crude Extract UHPLC μ-flow UHPLC Separation Crude_Extract->UHPLC Native_MS Native Mass Spectrometry Metabolomics_Run Metabolomics Run (LC-MS/MS) Protein_Infusion Protein Infusion (post-column) Complex_Detection Protein-Binder Complex Detection Correlation Correlate Δm/z and Retention Time Molecular_Networking Molecular Networking Annotation Structure Annotation

Caption: Mechanism of serine protease inhibition.

References

Comparative Guide to the Cross-Reactivity of Rivulariapeptolide 1121 with Different Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of Rivulariapeptolide 1121, a potent serine protease inhibitor, against a panel of proteases. The data presented herein is intended to assist researchers in evaluating the selectivity and potential therapeutic applications of this natural product.

Introduction

Rivulariapeptolide 1121 is a cyclic depsipeptide of cyanobacterial origin that has demonstrated significant inhibitory potency against several serine proteases.[1][2][3][4][5][6] Understanding its cross-reactivity profile is crucial for elucidating its mechanism of action, identifying potential off-target effects, and guiding the development of more selective and effective therapeutic agents. This guide summarizes the available quantitative data on the inhibitory activity of Rivulariapeptolide 1121, provides detailed experimental protocols for the determination of its inhibitory constants, and explores the signaling pathways associated with its primary protease targets.

Data Presentation: Inhibitory Potency of Rivulariapeptolide 1121

The inhibitory activity of Rivulariapeptolide 1121 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for Rivulariapeptolide 1121 against key serine proteases.

ProteaseIC50 (nM)Source
Chymotrypsin (B1334515)35.52[4][7]
Elastase13.24[4][7]
Proteinase K48.05[4][7]

Experimental Protocols

The determination of the IC50 values for Rivulariapeptolide 1121 was conducted using a standardized in vitro protease inhibition assay. The following is a detailed methodology based on the available information.[1][2][3][4][5][6]

Materials:

  • Enzymes: Chymotrypsin, Elastase, Proteinase K

  • Inhibitor: Rivulariapeptolide 1121

  • Substrate: Appropriate fluorogenic peptide substrate for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.5) containing CaCl2 and DMSO

  • Microplate Reader: Capable of fluorescence detection (Excitation/Emission wavelengths specific to the fluorogenic substrate)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the proteases and Rivulariapeptolide 1121 in the appropriate assay buffer.

  • Pre-incubation: In a 96-well microplate, add a fixed concentration of the protease to wells containing serial dilutions of Rivulariapeptolide 1121. The plate is then incubated for a specific period (e.g., 40 minutes) to allow for the binding of the inhibitor to the enzyme.[1][2][3][4][5][6]

  • Reaction Initiation: Following the pre-incubation, the enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

  • Kinetic Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader. The rate of substrate hydrolysis is determined from the linear portion of the reaction progress curve.

  • Data Analysis: The percentage of inhibition for each concentration of Rivulariapeptolide 1121 is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal model.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B Serial Dilutions C Add Fluorogenic Substrate B->C 40 min incubation D Measure Fluorescence Kinetics C->D Initiate Reaction E Calculate Percent Inhibition D->E Kinetic Data F Determine IC50 Value E->F Dose-Response Curve

Caption: Workflow for determining the IC50 of Rivulariapeptolide 1121.

Signaling Pathways and Biological Context

The proteases targeted by Rivulariapeptolide 1121 are involved in a variety of physiological and pathological processes. Understanding the signaling pathways in which these proteases participate can provide insights into the potential therapeutic effects of their inhibition.

Elastase

Neutrophil elastase is a key mediator of inflammation and tissue damage in various diseases.[8][9][10][11][12] Its inhibition has been explored as a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[12] Elastase can promote an inflammatory phenotype in airway smooth muscle cells and its inhibition can attenuate airway constriction and hyperreactivity.[10]

Neutrophil Elastase Signaling Pathway:

G cluster_pathway Neutrophil Elastase Inflammatory Signaling NE Neutrophil Elastase ECM Extracellular Matrix Degradation NE->ECM Integrin Integrin Inactivation ECM->Integrin Talin Talin Cleavage Integrin->Talin FAK_Paxillin Reduced FAK and Paxillin Phosphorylation Talin->FAK_Paxillin Akt Akt Activation FAK_Paxillin->Akt Inflammation Inflammatory Phenotype (e.g., Eotaxin Secretion) Akt->Inflammation

Caption: Simplified signaling cascade initiated by neutrophil elastase.

Chymotrypsin

Chymotrypsin is a digestive enzyme that plays a crucial role in protein breakdown in the small intestine.[13] Its inhibitors are investigated for their potential in managing conditions characterized by excessive protease activity, such as pancreatitis and certain cancers where proteases contribute to tumor progression.[14][15] Inhibition of chymotrypsin can help in dissecting its role in various biological processes, including digestion, inflammation, and cellular signaling.[14]

Chymotrypsin Activation and Inhibition:

G cluster_activation Activation cluster_inhibition Inhibition Chymotrypsinogen Chymotrypsinogen (Inactive) Chymotrypsin Chymotrypsin (Active) Chymotrypsinogen->Chymotrypsin Cleavage Trypsin Trypsin Trypsin->Chymotrypsinogen Inhibited_Chymotrypsin Inhibited Chymotrypsin Chymotrypsin->Inhibited_Chymotrypsin Rivulariapeptolide Rivulariapeptolide 1121 Rivulariapeptolide->Chymotrypsin Binding

Caption: Activation of chymotrypsin and its inhibition by Rivulariapeptolide 1121.

Proteinase K

Proteinase K is a broad-spectrum serine protease commonly used in molecular biology for the degradation of proteins in cell lysates to enable the purification of nucleic acids.[16] It is also implicated in the pathogenesis of prion diseases due to its ability to digest the normal prion protein but not the misfolded, disease-causing form.[16] Furthermore, proteinase K can induce caspase-like activity in cytoplasmic extracts, suggesting a potential role in the initiation of apoptosis.[16]

Conclusion

Rivulariapeptolide 1121 is a potent inhibitor of the serine proteases chymotrypsin, elastase, and proteinase K, with IC50 values in the nanomolar range. Its high affinity and selectivity make it a valuable tool for studying the roles of these proteases in various biological processes and a potential lead compound for the development of novel therapeutics. Further studies are warranted to fully characterize its cross-reactivity against a broader panel of proteases and to elucidate its in vivo efficacy and safety profile.

References

Validating the Binding Affinity of Rivulariapeptolide 1121: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Rivulariapeptolide 1121, a naturally occurring cyclic depsipeptide, against various serine proteases. The data presented herein is supported by detailed experimental protocols and visualizations to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Binding Affinity of Rivulariapeptolides and Molassamides

The inhibitory potential of Rivulariapeptolide 1121 and a selection of its structural analogs were assessed against three key serine proteases: chymotrypsin (B1334515), elastase, and proteinase K. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundChymotrypsin IC50 (nM)Elastase IC50 (nM)Proteinase K IC50 (nM)
Rivulariapeptolide 1121 45.8 >3000 183.6
Rivulariapeptolide 118511.2111.443.2
Rivulariapeptolide 1155116.34.9107.8
Rivulariapeptolide 988>3000>3000>3000
Molassamide862.615.621.7
Molassamide B24.74.85.4

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinities presented in this guide.

Native Metabolomics for Initial Binding Assessment

This protocol outlines a native metabolomics approach using liquid chromatography-mass spectrometry (LC-MS) to rapidly screen for and identify compounds that bind to a target protein from a complex mixture.

Materials:

  • Crude cyanobacterial extract

  • Bovine chymotrypsin (Sigma-Aldrich)

  • Suc-Ala-Ala-Pro-Phe-AMC (Calbiochem)

  • Acetonitrile (ACN)

  • Ammonium (B1175870) acetate

  • Methanol (B129727)

  • Water (LC-MS grade)

  • 384-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Sample Preparation: Dissolve the crude cyanobacterial extract in methanol to a stock concentration of 1 mg/mL.

  • LC-MS Analysis:

    • Separate the crude extract using a µ-flow UHPLC system.

    • Post-chromatography, adjust the pH of the eluent to native-like conditions by infusing ammonium acetate.

    • Simultaneously, infuse the target protein (e.g., chymotrypsin) orthogonally into the mass spectrometer.

    • Measure the resulting protein-binder complexes by Fourier transform mass spectrometry (FT-MS).

    • Repeat the analysis without protein infusion to obtain a metabolomics run for compound identification.

  • Data Analysis:

    • Correlate the change in mass-to-charge ratio (Δm/z) and retention time from the native MS run with the m/z values and retention times from the metabolomics run.

    • Visualize the data using molecular networking to link the observed mass differences of the protein in its native versus bound states with the parent mass of the small molecule.

Serine Protease Inhibition Assay (IC50 Determination)

This fluorometric assay determines the IC50 values of purified compounds against specific serine proteases.

Materials:

  • Purified Rivulariapeptolide 1121 and its analogs

  • Chymotrypsin, Proteinase K, Elastase (Sigma-Aldrich)

  • Suc-Ala-Ala-Pro-Phe-AMC (for chymotrypsin and proteinase K)

  • MeOSuc-Ala-Ala-Pro-Val-AMC (for elastase)

  • Dulbecco's phosphate-buffered saline (DPBS), pH 7.4

  • Tween-20

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 384-well black microplate

  • Multi-mode microplate reader (e.g., Synergy HTX, BioTek)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the enzymes (chymotrypsin: 1 nM, proteinase K: 10 nM, elastase: 20 nM) in DPBS.

    • Prepare serial dilutions of the test compounds (0 to 3 µM) in DPBS containing 0.01% Tween-20.

  • Pre-incubation: In a 384-well plate, pre-incubate the enzymes with the various concentrations of each compound for 40 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the appropriate fluorogenic substrate to a final concentration of 25 µM. The final reaction volume should be 30 µL.

  • Fluorescence Measurement: Immediately measure the release of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. Record the fluorescence intensity kinetically.

  • Data Analysis:

    • Calculate the initial reaction velocity (RFU/sec) from the linear portion of the progress curve.

    • Determine the IC50 values by performing a nonlinear regression analysis of the initial velocity data versus the inhibitor concentration using software such as GraphPad Prism.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context of this research, the following diagrams are provided.

Experimental_Workflow cluster_screening Screening Phase cluster_identification Identification & Isolation cluster_validation Validation Phase extract Crude Cyanobacterial Extract lcms µ-flow UHPLC-MS extract->lcms native_ms Native Mass Spectrometry (Detection of Protein-Ligand Complexes) lcms->native_ms metabolomics Metabolomics Run (without protein) lcms->metabolomics protein_infusion Orthogonal Infusion of Target Protease protein_infusion->native_ms data_analysis Data Analysis (Δm/z and RT correlation) native_ms->data_analysis metabolomics->data_analysis hplc Preparative HPLC (Isolation of Rivulariapeptolide 1121) data_analysis->hplc inhibition_assay Serine Protease Inhibition Assay hplc->inhibition_assay ic50 IC50 Determination inhibition_assay->ic50

Caption: Experimental workflow for identifying and validating protease inhibitors.

Chymotrypsin_Signaling_Pathway Chymotrypsin Chymotrypsin PAR2 Protease-Activated Receptor 2 (PAR2) Chymotrypsin->PAR2 cleavage & activation G_protein G-protein Coupling PAR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Signaling (e.g., ERK1/2) PKC->MAPK_pathway Transcription_factors Transcription Factors MAPK_pathway->Transcription_factors Gene_expression Altered Gene Expression Transcription_factors->Gene_expression Rivulariapeptolide Rivulariapeptolide 1121 Rivulariapeptolide->Chymotrypsin inhibition

Caption: Chymotrypsin signaling via the PAR2 pathway and its inhibition.

A Head-to-Head Comparison of Rivulariapeptolide 1121 and Known Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel cyanobacterial metabolite, Rivulariapeptolide 1121, with established, clinically relevant serine protease inhibitors. The following sections detail the inhibitory potency, experimental methodologies, and mechanistic pathways of these compounds, offering a valuable resource for researchers in drug discovery and development.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of Rivulariapeptolide 1121 and selected known serine protease inhibitors against key serine proteases—chymotrypsin (B1334515), elastase, and proteinase K—is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundTarget ProteaseIC50 (nM)
Rivulariapeptolide 1121 Chymotrypsin 37.3 [1][2]
Elastase >10,000 [1][2]
Proteinase K 5,360 [1][2]
AprotininChymotrypsin9 (Ki)[3]
AEBSFChymotrypsin~300,000 (in some cell lines)[4]
SivelestatElastase (neutrophil)44[1][5]
Alvelestat (AZD9668)Elastase (neutrophil)12[6][7]
Proteinase K Inhibitor (unspecified)Proteinase K90[5]

Experimental Protocols

Detailed methodologies for the key enzymatic inhibition assays are provided below. These protocols are based on established methods and reflect the conditions under which the comparative data were likely generated.

Chymotrypsin Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of chymotrypsin using a chromogenic or fluorogenic substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or similar chromogenic substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2

  • Test compound (e.g., Rivulariapeptolide 1121, Aprotinin, AEBSF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of chymotrypsin solution (final concentration ~25 ng/mL) to each well.

  • Pre-incubate the plate at 37°C for 40 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for accurate determination of the inhibitory potency of slow-binding inhibitors like Rivulariapeptolide 1121.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution (final concentration ~0.2 mM).

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Elastase Inhibition Assay

This assay measures the inhibition of neutrophil elastase, a key enzyme in inflammatory processes.

Materials:

  • Human Neutrophil Elastase (HNE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) or similar chromogenic substrate

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 500 mM NaCl

  • Test compound (e.g., Sivelestat, Alvelestat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add 20 µL of the inhibitor dilutions to the wells of a 96-well plate.

  • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.[1]

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.[1]

  • Immediately measure the absorbance at 405 nm in kinetic mode for 30 minutes at 37°C.[1]

  • Determine the rate of reaction from the slope of the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]

Proteinase K Inhibition Assay

This assay evaluates the inhibition of the broad-spectrum serine protease, Proteinase K.

Materials:

  • Proteinase K from Tritirachium album

  • Fluorescein isothiocyanate (FITC)-casein substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare various concentrations of the test compound in the assay buffer.

  • In a 96-well black microplate, mix the test compound with the Proteinase K solution.

  • Pre-incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Add the FITC-casein substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for Rivulariapeptolide 1121 and the known serine protease inhibitors.

Rivulariapeptolide_1121_Mechanism cluster_0 Enzyme Inhibition Rivulariapeptolide 1121 Rivulariapeptolide 1121 Active Site Active Site Rivulariapeptolide 1121->Active Site Binds to Serine Protease (e.g., Chymotrypsin) Serine Protease (e.g., Chymotrypsin) Serine Protease (e.g., Chymotrypsin)->Active Site Cleavage Products Cleavage Products Active Site->Cleavage Products Prevents Cleavage Substrate Substrate Substrate->Active Site Cannot Bind Inhibition Inhibition

Caption: Mechanism of Rivulariapeptolide 1121 inhibition.

Known_Drugs_Mechanism cluster_Aprotinin Aprotinin (Competitive) cluster_AEBSF AEBSF (Irreversible) cluster_Sivelestat_Alvelestat Sivelestat/Alvelestat (Competitive) Aprotinin Aprotinin Active Site_A Active Site_A Aprotinin->Active Site_A Reversibly Binds Serine Protease_A Serine Protease (e.g., Trypsin, Chymotrypsin) Serine Protease_A->Active Site_A AEBSF AEBSF Active Site Serine_B Active Site Serine_B AEBSF->Active Site Serine_B Covalently Modifies Serine Protease_B Serine Protease Serine Protease_B->Active Site Serine_B Sivelestat/Alvelestat Sivelestat/Alvelestat Active Site_C Active Site_C Sivelestat/Alvelestat->Active Site_C Competitively Binds Neutrophil Elastase Neutrophil Elastase Neutrophil Elastase->Active Site_C

Caption: Mechanisms of action for known serine protease inhibitors.

Experimental Workflow Visualization

The general workflow for identifying and characterizing serine protease inhibitors, such as Rivulariapeptolide 1121, is depicted below.

Experimental_Workflow Start Compound Library Screening Compound Library Screening Start->Compound Library Screening Primary Assay (e.g., Chymotrypsin Inhibition) Primary Assay (e.g., Chymotrypsin Inhibition) Compound Library Screening->Primary Assay (e.g., Chymotrypsin Inhibition) Hit Identification Hit Identification Primary Assay (e.g., Chymotrypsin Inhibition)->Hit Identification Hit Identification->Compound Library Screening Inactive Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Active Selectivity Profiling (vs. other proteases) Selectivity Profiling (vs. other proteases) Dose-Response & IC50 Determination->Selectivity Profiling (vs. other proteases) Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling (vs. other proteases)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization End Lead Optimization->End

Caption: General workflow for serine protease inhibitor discovery.

References

Independent Replication of Rivulariapeptolide 1121 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of Rivulariapeptolide 1121, a potent serine protease inhibitor, against other known inhibitors. Rivulariapeptolide 1121, identified through a native metabolomics approach, has demonstrated significant inhibitory activity against chymotrypsin (B1334515), elastase, and proteinase K in initial studies. However, it is critical to note that as of the date of this publication, no independent replication of these findings through total synthesis and subsequent biological evaluation has been published in the peer-reviewed literature. Therefore, the data presented for Rivulariapeptolide 1121 is based solely on the original discovery report. This guide compares the reported efficacy of Rivulariapeptolide 1121 with established, commercially available protease inhibitors—Chymostatin, Sivelestat, and Phenylmethylsulfonyl fluoride (B91410) (PMSF)—to provide a contextual performance analysis for researchers in drug discovery and development.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of Rivulariapeptolide 1121 and selected alternative inhibitors against their target proteases. It is important to consider the variations in experimental conditions, as these can significantly influence the observed IC₅₀ values.

Table 1: Chymotrypsin Inhibitor Comparison

InhibitorTarget EnzymeIC₅₀ (nM)Experimental Conditions
Rivulariapeptolide 1121 Chymotrypsin35.52Pre-incubation for 40 min.[1]
Chymostatin Human Chymotrypsin0.8Fluorogenic peptide substrate (Suc-AAPF-AMC).[2]
Aprotinin Bovine Chymotrypsin9 (Kᵢ)Not specified.

Table 2: Elastase Inhibitor Comparison

InhibitorTarget EnzymeIC₅₀ (nM)Experimental Conditions
Rivulariapeptolide 1121 Elastase13.24Pre-incubation for 40 min.[1]
Sivelestat Human Neutrophil Elastase44Competitive inhibitor.[3][4]
Sivelestat Leukocyte Elastase19-49Substrate-competitive.[5]
Elastatinal Porcine Pancreatic Elastase17,000 (17 µM)Substrate: succinyltrialanine p-nitroanilide.[3]

Table 3: Proteinase K Inhibitor Comparison

InhibitorTarget EnzymeIC₅₀ (nM)Experimental Conditions
Rivulariapeptolide 1121 Proteinase K48.05Pre-incubation for 40 min.[1]
PMSF Serine Proteases-Irreversible inhibitor, typically used at 0.1-1.0 mM working concentration.[6]

Note: Kᵢ (inhibition constant) is a measure of inhibitor potency; a lower Kᵢ indicates a more potent inhibitor. IC₅₀ values for PMSF are not commonly reported as it is a reactive, irreversible inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are the protocols for the key protease inhibition assays cited.

Rivulariapeptolide 1121 Protease Inhibition Assay

This protocol is based on the methods described in the initial discovery of Rivulariapeptolides.

  • Enzyme and Inhibitor Preparation: The purified Rivulariapeptolide 1121 is serially diluted to a range of concentrations. The target proteases (chymotrypsin, elastase, proteinase K) are diluted to a fixed concentration in the appropriate assay buffer.

  • Pre-incubation: The protease and the inhibitor dilutions are pre-incubated together for 40 minutes to allow for binding.[1]

  • Reaction Initiation: A specific fluorogenic substrate for each enzyme is added to the wells to start the enzymatic reaction.

  • Data Acquisition: The increase in fluorescence, corresponding to the cleavage of the substrate by the active enzyme, is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response curve.

Alternative Inhibitor Assay Protocols (General)

These represent generalized protocols for the comparator compounds. Specific conditions can vary between studies.

  • Sivelestat (Neutrophil Elastase Inhibition)

    • Assay Principle: A biochemical assay using purified human neutrophil elastase and a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).[7]

    • Procedure:

      • Prepare serial dilutions of Sivelestat in assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5).[7]

      • Add inhibitor dilutions to the wells of a 96-well plate.[7]

      • Add the human neutrophil elastase solution and incubate for 15 minutes at 37°C.[7]

      • Initiate the reaction by adding the fluorogenic substrate.[7]

      • Measure fluorescence kinetically (e.g., Excitation/Emission ~380/500 nm).[7]

      • Calculate the reaction rate and plot percent inhibition against inhibitor concentration to determine the IC₅₀.[7]

  • Chymostatin (Chymotrypsin Inhibition)

    • Assay Principle: A fluorescence-based assay quantifying the activity of human chymotrypsin on a fluorogenic peptide substrate.[2]

    • Procedure:

      • Utilize a fluorogenic peptide substrate such as Suc-AAPF-AMC at a concentration of 10 µM.[2]

      • Incubate the enzyme with varying concentrations of chymostatin.

      • Monitor the cleavage of the substrate by measuring the increase in fluorescence.

      • Determine the IC₅₀ from the dose-response curve.

  • PMSF (General Serine Protease Inhibition)

    • Mechanism: PMSF is an irreversible inhibitor that acts by sulfonylating the active site serine residue of the protease.[8]

    • Application: Due to its reactivity and short half-life in aqueous solutions, PMSF is typically added fresh to solutions at a working concentration of 0.1-1.0 mM to achieve inhibition, rather than being used to determine a precise IC₅₀ in kinetic assays.[6][8]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical comparison of the inhibitors and a typical experimental workflow for determining protease inhibition.

G cluster_inhibitors Protease Inhibitors cluster_proteases Target Serine Proteases R1121 Rivulariapeptolide 1121 Chymotrypsin Chymotrypsin R1121->Chymotrypsin Inhibits Elastase Elastase R1121->Elastase Inhibits ProteinaseK Proteinase K R1121->ProteinaseK Inhibits Chymostatin Chymostatin Chymostatin->Chymotrypsin Inhibits Sivelestat Sivelestat Sivelestat->Elastase Inhibits PMSF PMSF PMSF->Chymotrypsin Inhibits (Broad-Spectrum) PMSF->Elastase Inhibits (Broad-Spectrum) PMSF->ProteinaseK Inhibits (Broad-Spectrum)

Caption: Comparison of inhibitor targets.

prep 1. Reagent Preparation - Serial dilution of inhibitor - Prepare enzyme and substrate solutions incubate 2. Enzyme-Inhibitor Incubation - Mix enzyme and inhibitor - Incubate (e.g., 15-40 min at 37°C) prep->incubate react 3. Reaction Initiation - Add fluorogenic substrate incubate->react measure 4. Kinetic Measurement - Read fluorescence over time react->measure analyze 5. Data Analysis - Calculate reaction rates - Plot dose-response curve - Determine IC50 measure->analyze

Caption: General workflow for protease inhibition assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Rivulariapeptolides 1121: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of potent bioactive compounds like Rivulariapeptolides 1121 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from protocols for similar cyanobacterial toxins and peptide-based compounds. This guide provides a comprehensive framework for the proper disposal of this compound, emphasizing safety, regulatory compliance, and operational integrity.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Treat this compound as a hazardous chemical, given that its toxicological properties may not be fully understood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][2]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[2]

  • Lab Coat: A buttoned lab coat protects against contamination of personal clothing.[1][2]

  • Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, work within a fume hood or biosafety cabinet to prevent inhalation.[2]

In the event of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound will depend on whether the waste is in liquid or solid form. Always consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with local, state, and federal regulations.[2][3][4]

Decontamination and Inactivation Data

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide toxins.

Decontamination MethodInactivation Reagent & ConcentrationMinimum Contact TimeEfficacy and Considerations
Chemical Inactivation (Oxidation) Sodium Hypochlorite (Bleach)30 - 60 minutesA 10% bleach solution is effective for degrading peptides.[1][3] The final concentration should be between 0.5-1.0%.[1] May be corrosive to some surfaces.
Chemical Inactivation (Hydrolysis) 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)Minimum 24 hoursEffective for breaking peptide bonds through hydrolysis.[5] Requires subsequent neutralization.
Thermal Inactivation Autoclaving at 121°C and 15 psi30 - 60 minutesOften used as a secondary decontamination step for waste that has been chemically inactivated.[3]

Experimental Protocols for Inactivation

1. Chemical Inactivation using Sodium Hypochlorite (Bleach):

  • For Liquid Waste: In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[3] Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3] After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations before disposing of it as chemical waste.[3]

  • For Solid Waste (e.g., contaminated labware): Collect all solid waste in a designated, leak-proof, and clearly labeled container.[3] Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[3] After decontamination, decant the bleach solution and manage it as liquid waste.[3] Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as per your institutional guidelines.[3]

2. Chemical Inactivation using Acid or Base Hydrolysis:

  • For Liquid Waste: In a chemical fume hood, add a sufficient volume of 1 M HCl or 1 M NaOH to the peptide solution.[5] Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container to facilitate complete degradation of the peptide.[5]

  • Neutralization: After the inactivation period, neutralize the acidic or basic solution. For acidic solutions, slowly add a base like sodium bicarbonate until the pH is between 6.0 and 8.0.[5] For basic solutions, add a weak acid to achieve the same pH range. The neutralized solution should be disposed of as chemical waste according to institutional protocols.

Disposal Workflow for this compound

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid inactivation Chemical Inactivation (e.g., 10% Bleach or 1M NaOH/HCl) liquid_waste->inactivation solid_inactivation Immerse in 10% Bleach for at least 30 minutes solid_waste->solid_inactivation neutralization Neutralize to pH 6.0-8.0 (if required) inactivation->neutralization solid_disposal Dispose as Hazardous Solid Chemical Waste solid_inactivation->solid_disposal liquid_disposal Dispose as Hazardous Liquid Chemical Waste neutralization->liquid_disposal Yes consult_ehs Consult Institutional EHS for Final Disposal liquid_disposal->consult_ehs solid_disposal->consult_ehs end End of Disposal Process consult_ehs->end

Caption: Disposal workflow for this compound.

Storage and Final Disposal

All waste containers must be clearly labeled with the contents, hazard classification, and the date of accumulation.[4] Store these containers in a designated and secure secondary containment area, away from incompatible materials, pending pickup and final disposal by your institution's certified hazardous waste management service.[1][5]

References

Personal protective equipment for handling Rivulariapeptolides 1121

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Rivulariapeptolides 1121, a member of the rivulariapeptolide family of protease inhibitors.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols from the SDS of the closely related compound, Rivulariapeptolides 1155, and general best practices for handling potentially hazardous research chemicals.[3]

Personal Protective Equipment (PPE)

A thorough hazard assessment is essential to identify potential risks and select the appropriate PPE for handling this compound.[4] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the compound should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

Operational Plan for Handling

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools for weighing and transferring the compound to prevent dispersal of dust.

2. Dissolving the Compound:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and date.

  • When handling solutions, work over a spill tray to contain any potential leaks.

Emergency Procedures

In the event of exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water. If irritation persists, consult a physician.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek prompt medical attention.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Get immediate medical attention.[3]

Disposal Plan

All waste materials containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous chemical waste.

  • Collect all waste in a designated, labeled, and sealed container.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_weigh Weigh Compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_run Perform Experiment prep_dissolve->exp_run cleanup_decon Decontaminate Work Area exp_run->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。